molecular formula C8H6N2O3S B1606724 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 21762-75-4

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1606724
CAS No.: 21762-75-4
M. Wt: 210.21 g/mol
InChI Key: OOICZQBVVODNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 21762-75-4) is a high-purity benzothiazinone derivative supplied for advanced research and development. This compound features the privileged 1,4-benzothiazine scaffold, a nitrogen- and sulfur-containing heterocycle recognized as a versatile template in medicinal chemistry due to its capacity for diverse chemical interactions and binding to multiple biological targets . Derivatives of the benzo[b]thiazin-3(4H)-one core are extensively investigated for a broad spectrum of pharmacological activities. Notably, nitro-substituted benzothiazinones (BTZs) represent a highly potent class of antitubercular agents, with analogs like BTZ043 and PBTZ169 acting as potent, covalent inhibitors of the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase), showing exceptional activity against Myobacterium tuberculosis , including drug-resistant strains . Beyond antitubercular applications, the 1,4-benzothiazine scaffold is a key structural motif in developing novel compounds with demonstrated antimicrobial, antifungal, anticancer, and anti-inflammatory properties . Researchers can utilize this compound as a key intermediate for further chemical modifications—such as substitutions at the N-4 and C-2 positions—to explore structure-activity relationships and optimize drug-like properties. It is an invaluable building block for constructing novel chemical entities in drug discovery programs. CAS Number: 21762-75-4 Molecular Formula: C 8 H 6 N 2 O 3 S Molecular Weight: 210.21 g/mol Handling and Safety: This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for detailed handling information. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-8-4-14-7-3-5(10(12)13)1-2-6(7)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOICZQBVVODNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327292
Record name NSC642713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21762-75-4
Record name NSC642713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed procedural insights into the synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest for researchers, medicinal chemists, and professionals in drug development. The document is structured to not only provide a step-by-step synthetic protocol but also to elucidate the underlying chemical principles and rationale for the experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the Benzothiazinone Scaffold

The 2H-benzo[b][1][2]thiazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The incorporation of a nitro group at the 7-position can significantly modulate the electronic properties and biological activity of the molecule, making 7-Nitro-2H-benzo[b]thiazin-3(4H)-one a valuable target for synthetic exploration and a potential intermediate for the development of novel therapeutic agents. This guide outlines a robust and logical synthetic pathway to access this important molecule.

Synthetic Strategy: A Two-Step Approach

The synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is most effectively achieved through a two-step process commencing with the key intermediate, 2-amino-5-nitrothiophenol. The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization 2-amino-5-nitrothiophenol 2-amino-5-nitrothiophenol Intermediate N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide 2-amino-5-nitrothiophenol->Intermediate + Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl chloride Final_Product 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Intermediate->Final_Product Base-mediated cyclization

Figure 1: Overall synthetic workflow for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

The synthesis hinges on two primary transformations:

  • Chloroacetylation of the amino group of 2-amino-5-nitrothiophenol.

  • Intramolecular nucleophilic substitution (cyclization) to form the six-membered thiazine ring.

This approach is logical and well-precedented in the synthesis of various benzothiazinone derivatives.[5]

Part 1: Synthesis of the Key Intermediate: 2-amino-5-nitrothiophenol

A reliable supply of the starting material, 2-amino-5-nitrothiophenol, is critical. While not as commonly available as its non-nitrated counterpart, it can be synthesized from 2-chloro-5-nitroaniline. A common strategy for the synthesis of aminothiophenols involves the reduction of a corresponding disulfide.

Proposed Synthesis of 2-amino-5-nitrothiophenol

A plausible route to 2-amino-5-nitrothiophenol is through the formation and subsequent reduction of the disulfide, bis(2-amino-5-nitrophenyl) disulfide.

  • Formation of the Disulfide: 2-Chloro-5-nitroaniline can be reacted with sodium disulfide (Na₂S₂) to form bis(2-amino-5-nitrophenyl) disulfide. This reaction proceeds via nucleophilic aromatic substitution, where the disulfide anion displaces the chloride.

  • Reduction of the Disulfide: The resulting disulfide can then be reduced to the desired thiophenol. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) or zinc in the presence of an acid. Care must be taken to select conditions that will not reduce the nitro group.

Part 2: Detailed Synthetic Protocol for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

The following protocol is based on established methods for the synthesis of similar benzothiazinone structures and chloroacetylation of anilines.[6][7]

Step 1: Chloroacetylation of 2-amino-5-nitrothiophenol

This step involves the acylation of the amino group of 2-amino-5-nitrothiophenol with chloroacetyl chloride to yield the intermediate, N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrothiophenol (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution to act as an acid scavenger.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Causality Behind Experimental Choices:

  • Aprotic Solvent: THF or DCM are used as they are inert to the reactants and can dissolve the starting materials.

  • Low Temperature: The reaction is carried out at a low temperature to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Base: The base is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

Step 2: Intramolecular Cyclization to 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

The final step is a base-mediated intramolecular cyclization of N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide. The thiolate, formed in the presence of a base, acts as a nucleophile, displacing the chlorine atom on the acetyl group to form the thiazine ring.

Experimental Protocol:

  • Dissolve the crude N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide from the previous step in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) (1.5-2 equivalents), to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

  • Monitor the progress of the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The solid product, 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Causality Behind Experimental Choices:

  • Base: The base deprotonates the thiol group to form a more nucleophilic thiolate, which is necessary for the intramolecular cyclization.

  • Heating: Providing thermal energy increases the rate of the reaction, allowing the cyclization to proceed at a reasonable pace.

  • Precipitation: The product is typically a solid that is insoluble in water, allowing for easy isolation by precipitation and filtration.

Reaction_Mechanism cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization Start1 H₂N-Ar-SH Intermediate1 Cl-CH₂-C(=O)HN-Ar-SH Start1->Intermediate1 + Reagent1 - HCl Reagent1 Cl-C(=O)CH₂Cl Intermediate2 Cl-CH₂-C(=O)HN-Ar-S⁻ Intermediate1->Intermediate2 + Base - H⁺ Product 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Intermediate2->Product Intramolecular SN2

Figure 2: General reaction mechanism for the synthesis.

Characterization and Validation

The identity and purity of the synthesized 7-Nitro-2H-benzo[b]thiazin-3(4H)-one should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the deshielded region, a singlet for the CH₂ group of the thiazine ring, and a broad singlet for the NH proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and the methylene carbon of the thiazine ring.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and the asymmetric and symmetric stretches of the NO₂ group.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₈H₆N₂O₃S).
Melting Point A sharp and defined melting point is indicative of high purity.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. By understanding the rationale behind each step and employing careful experimental technique, researchers can reliably access this valuable compound for further investigation in drug discovery and materials science. The provided protocols are based on well-established chemical transformations and offer a solid foundation for the successful synthesis of the target molecule.

References

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

  • Vitas-M Laboratory. (n.d.). 2-methyl-7-nitro-2H-benzo[b][1][2]thiazin-3(4H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
  • PubMed Central. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][8]oxazin-4-ones as potent anticancer and antioxidant agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • PubMed Central. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro- N -(4-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazinone class. While its close structural analogs, particularly the 8-nitro isomers, have garnered significant attention for their potent antitubercular activity, a comprehensive, publicly available experimental characterization of the 7-nitro isomer is notably scarce. This guide aims to consolidate the known information for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, provide context based on the physicochemical properties of the broader benzothiazinone class, and outline the necessary experimental protocols for its full characterization. This document serves as a foundational resource for researchers interested in the synthesis, evaluation, and potential applications of this specific nitro-substituted benzothiazinone.

Introduction: The Benzothiazinone Scaffold and the Significance of Nitro-Substitution

The benzothiazinone core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. The introduction of a nitro group to the benzene ring of the benzothiazinone structure has been established as a critical determinant of this biological activity. This nitro group is believed to be bioreductively activated within the mycobacterium to a nitroso species, which then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition.

While the majority of research has focused on 8-nitrobenzothiazinones, the specific placement of the nitro group at the 7-position, as in 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, presents an intriguing subject for investigation. The electronic and steric differences imparted by this positional isomerism can significantly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a prerequisite for any rational drug design and development program.

Core Molecular Attributes

Based on available chemical supplier information, the fundamental properties of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one are summarized below. It is critical to note that much of the detailed physicochemical data for this specific isomer is not extensively reported in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃SChemScene[1]
Molecular Weight 210.21 g/mol ChemScene[1]
CAS Number 21762-75-4ChemScene[1]

Below is a two-dimensional representation of the chemical structure of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Caption: 2D Structure of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Projected Physicochemical Properties and the Imperative for Experimental Validation

In the absence of direct experimental data, we can infer some of the physicochemical characteristics of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one based on the known properties of related benzothiazinones.

Solubility

Benzothiazinones, as a class, are known for their generally low aqueous solubility. This is a significant challenge in their development as therapeutic agents, as poor solubility can lead to low bioavailability. The presence of the nitro group and the overall aromatic nature of the molecule would suggest that 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is likely to be poorly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Experimental Protocol for Solubility Determination:

A standard method for determining aqueous solubility is the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

G cluster_0 Solubility Determination Workflow A Add excess compound to buffer (pH 7.4) B Equilibrate at constant temperature (e.g., 25°C) with agitation A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E

Caption: Workflow for experimental solubility determination.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Given its structure, 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is expected to be a moderately lipophilic compound.

Experimental Protocol for LogP Determination:

The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination.

  • Preparation: Prepare a stock solution of the compound in either n-octanol or water.

  • Partitioning: Mix equal volumes of n-octanol and water in a separatory funnel. Add a known amount of the stock solution.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a novel compound, an uncorrected melting point is typically determined using a melting point apparatus.

Spectroscopic Characterization

A full spectroscopic characterization is essential for the unambiguous identification and structural confirmation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretch, the C=O stretch of the lactam, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

Synthesis Pathway

G cluster_1 Proposed Synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Start 2-Amino-5-nitrothiophenol Intermediate N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide Start->Intermediate + Reagent Reagent Chloroacetyl chloride Cyclization Intramolecular cyclization Intermediate->Cyclization Base Product 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Cyclization->Product

Caption: A potential synthetic route to the target compound.

Conclusion and Future Directions

7-Nitro-2H-benzo[b]thiazin-3(4H)-one represents an under-investigated member of the medicinally important benzothiazinone family. While its basic molecular formula and weight are known, a comprehensive experimental characterization of its physicochemical properties is conspicuously absent from the public domain. This guide has highlighted the critical need for such data and has provided a framework of standard experimental protocols for its determination.

For researchers in the field of medicinal chemistry and drug discovery, the synthesis and full characterization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one would be a valuable contribution. A thorough understanding of its solubility, lipophilicity, and other physicochemical parameters is the first step in evaluating its potential as a therapeutic agent and in designing second-generation analogs with improved drug-like properties. Further research should focus on obtaining empirical data to validate the projected properties and to enable a direct comparison with the well-studied 8-nitro isomers.

References

Sources

An In-depth Technical Guide to 7-Nitro-2H-benzo[b]thiazin-3(4H)-one and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-2H-benzo[b]thiazin-3(4H)-one, bearing the CAS number 21762-75-4, is a heterocyclic compound belonging to the benzothiazine class. While specific research on this particular molecule is limited in publicly available literature, the broader family of 2H-benzo[b][1]thiazin-3(4H)-one derivatives has garnered significant interest in medicinal chemistry. These scaffolds are recognized for their diverse pharmacological activities, serving as key intermediates in the synthesis of novel therapeutic agents.[2][3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of the 7-nitro-2H-benzo[b]thiazin-3(4H)-one core, drawing insights from closely related and well-studied analogues. The content herein is intended to equip researchers and drug development professionals with a foundational understanding and practical methodologies for exploring the therapeutic promise of this chemical class.

Introduction to the Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic motif in drug discovery, analogous in some respects to the well-known phenothiazines.[2] The inclusion of a nitro group, as in 7-nitro-2H-benzo[b]thiazin-3(4H)-one, can significantly modulate the electronic properties of the molecule, potentially enhancing its reactivity and biological activity. This makes it an attractive starting point for the synthesis of new chemical entities. Derivatives of the 2H-benzo[b][1]thiazin-3(4H)-one scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5]

Physicochemical Properties

PropertyPredicted Value/InformationSource
CAS Number 21762-75-4Topic
MDL Number MFCD23379853[6]
Molecular Formula C8H6N2O3SInferred from structure
Molecular Weight 210.21 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Storage Sealed in a dry environment at room temperature[6]

Note: These properties are largely inferred and should be confirmed experimentally.

Synthesis Strategies

The synthesis of 2H-benzo[b][1]thiazin-3(4H)-one derivatives typically involves the cyclization of a substituted 2-aminothiophenol with a suitable electrophile.[4] For 7-nitro-2H-benzo[b]thiazin-3(4H)-one, a plausible synthetic route would start from 2-amino-5-nitrothiophenol.

General Synthetic Pathway

A common and effective method for the synthesis of the 2H-benzo[b][1]thiazin-3(4H)-one core is the reaction of a 2-aminothiophenol derivative with an α-halo-ester or α-halo-acid, followed by cyclization.

Synthesis_Pathway reactant1 2-Amino-5-nitrothiophenol intermediate N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide reactant1->intermediate Acylation reactant2 Chloroacetyl chloride reactant2->intermediate product 7-Nitro-2H-benzo[b]thiazin-3(4H)-one intermediate->product Intramolecular Cyclization (Base-catalyzed)

Caption: Plausible synthetic route to 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of related benzothiazine derivatives and should be optimized for the specific target molecule.[4][5]

Step 1: Acylation of 2-Amino-5-nitrothiophenol

  • Dissolve 2-amino-5-nitrothiophenol (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-mercapto-4-nitrophenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The solid product that precipitates out is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 7-nitro-2H-benzo[b]thiazin-3(4H)-one.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of the 7-nitro-2H-benzo[b]thiazin-3(4H)-one scaffold can be inferred from the activities of its analogues. The hybridization of the benzothiazine core with other bioactive moieties has been a successful strategy in developing potent therapeutic agents.

Acetylcholinesterase Inhibition and Alzheimer's Disease

Derivatives of 2H-benzo[b][1]thiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[5]

  • Mechanism of Action: By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

  • Key Interactions: Molecular docking studies of related compounds have shown that the 2H-benzo[b][1]thiazin-3(4H)-one ring can engage in π–π stacking interactions with key amino acid residues, such as Trp286, in the active site of AChE. The carbonyl and amino groups of the benzothiazine ring can also form hydrogen bonds with residues like Ser293.[5]

AChE_Inhibition AChE Acetylcholinesterase (AChE) Active Site Trp286 Trp286 Ser293 Ser293 Phe295 Phe295 Tyr337 Tyr337 Benzothiazine 2H-Benzo[b][1,4]thiazin-3(4H)-one Core Benzothiazine->Trp286 π-π Stacking Benzothiazine->Ser293 Hydrogen Bonding (C=O, N-H) Benzothiazine->Phe295 Hydrogen Bonding Benzothiazine->Tyr337 π-π Stacking

Caption: Key interactions of the benzothiazine core in the AChE active site.

Anticancer and Antioxidant Activity

Nitro-substituted benzoxazinones, which are structurally similar to nitro-benzothiazinones, have been synthesized and evaluated for their anticancer and antioxidant properties.[7] These compounds have shown significant cytotoxic potential against various cancer cell lines.

  • Antiproliferative Effects: Certain derivatives have demonstrated the ability to inhibit the viability of cancer cells, with some exhibiting potency comparable to standard chemotherapeutic drugs like doxorubicin.[7]

  • Pro-apoptotic Potential: These compounds can induce apoptosis (programmed cell death) in cancer cells.[7]

  • Antioxidant Activity: The antioxidant potential of these molecules has been demonstrated through assays such as DPPH free radical scavenging.[7]

Anti-inflammatory Properties

The 2H-1,4-benzoxazin-3(4H)-one scaffold, a close analogue, has been utilized in the development of compounds with anti-inflammatory activity.[8][9] This suggests that 7-nitro-2H-benzo[b]thiazin-3(4H)-one could also serve as a template for designing novel anti-inflammatory agents.

Future Directions and Conclusion

While direct experimental data on 7-nitro-2H-benzo[b]thiazin-3(4H)-one is scarce, the extensive research on the broader class of benzothiazine and benzoxazine derivatives provides a strong rationale for its investigation as a valuable scaffold in drug discovery. Future research should focus on:

  • Optimized Synthesis: Developing a robust and scalable synthetic route to 7-nitro-2H-benzo[b]thiazin-3(4H)-one.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of targets, including those implicated in neurodegenerative diseases, cancer, and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to elucidate the structure-activity relationships and identify compounds with enhanced potency and selectivity.

References

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Available at: [Link]

  • 2H-1,4-Benzothiazin-3-one derivatives: synthetic pathways. (n.d.). ResearchGate. Available at: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. Available at: [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][10]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1]oxazin-3(4H)-one-linked 1,2,3-triazole Derivatives. (2025). National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to 7-Nitro-2H-benzo[b]thiazin-3(4H)-one: Molecular Structure, Properties, and Synthesis

An In-depth Technical Guide to 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing data from analogous structures and established chemical principles, this document elucidates its molecular characteristics, proposes a viable synthetic pathway, and discusses its potential applications, particularly in the context of drug discovery.

Molecular Structure and Properties

7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one belongs to the benzothiazinone class of compounds, which are recognized for their diverse biological activities. The core of this molecule is a bicyclic system where a benzene ring is fused to a 1,4-thiazine ring. The defining features of the target compound are a nitro group (-NO2) at the 7th position of the aromatic ring and a carbonyl group (C=O) at the 3rd position of the thiazine ring.

Molecular Formula and Weight

The molecular formula of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one is deduced to be C₈H₆N₂O₃S . This is derived from the parent compound, 2H-benzo[b][1][2]thiazin-3(4H)-one (C₈H₇NOS)[3], by the substitution of a hydrogen atom on the benzene ring with a nitro group.

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆N₂O₃S-
Molecular Weight 226.21 g/mol Calculated
Monoisotopic Mass 226.0099 DaCalculated
Structural Elucidation

The structure of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one is characterized by a planar aromatic benzene ring fused to a partially saturated thiazine ring containing a lactam functionality. The electron-withdrawing nature of the nitro group at position 7 significantly influences the electronic properties of the entire molecule, which is a key factor in its potential reactivity and biological interactions. The presence of the sulfur atom in the thiazine ring, as opposed to an oxygen in its benzoxazine analog, imparts distinct conformational and electronic characteristics.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the nitro group causing a downfield shift for adjacent protons. The methylene protons of the thiazine ring would likely appear as a singlet, and the N-H proton of the lactam would be a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals for the eight carbon atoms, with the carbonyl carbon appearing significantly downfield. The carbons attached to the nitro group and sulfur atom would also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the lactam, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition, with the molecular ion peak corresponding to the calculated monoisotopic mass.

Proposed Synthesis Pathway

A definitive, published synthesis for 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one is not prominently available. However, a plausible and scientifically sound synthetic route can be designed based on established methodologies for the synthesis of related benzothiazinones[6][7]. The proposed pathway involves a two-step process starting from the key intermediate, 2-amino-5-nitrothiophenol.

Synthesis of the Key Intermediate: 2-Amino-5-nitrothiophenol

The synthesis of the analogous oxygen-containing compound, 2-amino-5-nitrophenol, is well-documented and typically proceeds via the nitration of an N-acylated 2-aminophenol, followed by hydrolysis[8][9][10]. A similar approach can be envisioned for the sulfur analog, starting from 2-aminothiophenol.

Cyclization to Form the Benzothiazinone Core

The final step in the proposed synthesis is the cyclization of 2-amino-5-nitrothiophenol with a suitable two-carbon electrophile, typically chloroacetyl chloride, in the presence of a base. This reaction proceeds via an initial N-acylation, followed by an intramolecular nucleophilic substitution where the thiolate displaces the chloride to form the six-membered thiazine ring.

Synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-onecluster_0Proposed Synthetic Pathwaystart2-Amino-5-nitrothiophenolintermediateN-(2-mercapto-4-nitrophenyl)-2-chloroacetamide(Intermediate)start->intermediateN-Acylationreagent1Chloroacetyl Chloride(ClCOCH₂Cl)reagent1->intermediateproduct7-Nitro-2H-benzo[b]thiazin-3(4H)-oneintermediate->productIntramolecularCyclizationbaseBase (e.g., NaHCO₃)base->product

Caption: Proposed two-step, one-pot synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a stirred solution of 2-amino-5-nitrothiophenol in a suitable solvent (e.g., anhydrous tetrahydrofuran or dioxane), add an equimolar amount of a non-nucleophilic base such as sodium bicarbonate or triethylamine.

  • Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride dropwise.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Potential Biological Significance and Applications

The benzothiazinone scaffold, particularly when substituted with a nitro group, is of considerable interest in drug development.

Antimicrobial Activity

Derivatives of 8-nitro-1,3-benzothiazin-4-one are a new class of potent antitubercular agents[6][11]. The mechanism of action for these compounds involves the reduction of the nitro group to a nitroso derivative within the bacterium, which then covalently modifies an essential enzyme, DprE1[12]. It is highly probable that 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one, possessing a similar pharmacophore, could exhibit significant antimicrobial activity.

Enzyme Inhibition

Derivatives of the parent 2H-benzo[b][1][2]thiazin-3(4H)-one have been investigated as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease[5][13]. The electronic properties conferred by the nitro group at the 7-position could modulate the binding affinity and inhibitory activity of the molecule towards various enzymatic targets.

Anticancer and Antioxidant Potential

The structurally related 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones have been synthesized and evaluated as potent anticancer and antioxidant agents[14]. This suggests that the 7-nitrobenzothiazinone core could also serve as a valuable scaffold for the development of new therapeutics in oncology.

Conclusion

7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one is a compound with significant potential in medicinal chemistry, primarily due to the established biological activities of the nitro-substituted benzothiazinone scaffold. While a specific synthesis and full characterization are not yet widely published, this guide provides a robust framework for its molecular understanding and a viable synthetic strategy. Further research into the synthesis and biological evaluation of this compound is warranted to explore its therapeutic potential.

References

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • PubChem. (n.d.). 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. Retrieved from [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Madikizela, B., et al. (2021). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Medicinal Chemistry Research, 30(8), 1523-1533. [Link]

  • NCBI Bookshelf. (1993). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

  • Zhang, R., et al. (2017). Design, synthesis and antitubercular evaluation of benzothiazinones containing an oximido or amino nitrogen heterocycle moiety. RSC Advances, 7(3), 1335-1344. [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103781. [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazinones. [Link]

  • Zhang, J., et al. (2009). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. [Link]

  • Google Patents. (1988).
  • Eckhardt, T., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 16(10), 1639-1648. [Link]

  • Trefzer, C., et al. (2010). Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663-13665. [Link]

Spectroscopic data (NMR, IR, MS) for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

Authored by a Senior Application Scientist

Introduction

7-Nitro-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a derivative of the benzothiazine scaffold, it presents a unique electronic and structural profile, largely influenced by the presence of a lactam moiety, a thioether linkage, and a strongly electron-withdrawing nitro group on the aromatic ring. Understanding the precise structural and electronic properties of this molecule is paramount for its rational development as a potential therapeutic agent. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this specific molecule. While experimental data for this exact compound is not widely published, this guide will synthesize information from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis.[1][2]

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic signatures of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. The methodologies and interpretations presented herein are designed to be self-validating, providing a strong basis for experimental design and data analysis.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential before delving into its spectroscopic analysis. The structure of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is presented below, with key functional groups highlighted. The numbering of the heterocyclic system is also provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) filter Filter solution into a clean, dry 5mm NMR tube dissolve->filter insert Insert sample into the NMR spectrometer filter->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H, ¹³C, and optional 2D spectra shim->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate peaks (¹H) and pick peaks (¹³C) baseline->integrate

Workflow for NMR Spectroscopic Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving a wide range of organic compounds and has a high boiling point. [1][3]The volume should be around 0.7 mL for a standard 5 mm NMR tube. [4]Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter. [4]2. Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C experiments. This includes defining the spectral width, number of scans, and relaxation delay.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected to produce the final, interpretable data.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one will be dominated by absorptions from the nitro, amide, and aromatic functionalities.

Predicted IR Absorption Bands

The key vibrational modes and their expected frequencies are summarized below.

Characteristic IR Frequencies:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amide) N-H Stretch ~3200-3250 Medium
Aromatic C-H C-H Stretch ~3100-3000 Medium-Weak
C=O (Amide I) C=O Stretch ~1670-1690 Strong
Aromatic C=C C=C Stretch ~1600, ~1470 Medium
NO₂ (Nitro) Asymmetric Stretch ~1520-1550 Strong
NO₂ (Nitro) Symmetric Stretch ~1340-1360 Strong
C-N C-N Stretch ~1200-1300 Medium

| C-S | C-S Stretch | ~600-800 | Weak |

The two strong absorptions for the nitro group are highly characteristic and serve as a definitive marker for its presence. [5][6]The position of the amide C=O stretch confirms the lactam structure. Aromatic C-H stretching appears at wavenumbers just above 3000 cm⁻¹. [7][8][9]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

For solid samples, the KBr pellet method is a common and reliable technique.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). [10][11]2. Mixing: Thoroughly mix the sample and KBr by gentle grinding. The goal is to uniformly disperse the sample within the KBr matrix. [12]3. Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. [12][13]4. Data Acquisition: The pressure should form a thin, transparent or translucent pellet. Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background and Sample Scans: First, run a background scan (with an empty sample holder or a pure KBr pellet). Then, run the scan with the sample pellet. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure. Electron Impact (EI) is a common ionization technique for small organic molecules.

Predicted Mass Spectrum Data

Molecular Ion and Key Fragments:

  • Molecular Ion (M⁺•): The molecular weight of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (C₈H₆N₂O₃S) is 210.01 g/mol . The EI mass spectrum should show a molecular ion peak at m/z = 210.

  • Fragmentation: EI is a "hard" ionization technique that causes significant fragmentation. [14][15]The fragmentation of the molecular ion provides structural information.

G M [M]⁺• m/z = 210 F1 [M - NO₂]⁺ m/z = 164 M->F1 - NO₂ F2 [M - CO]⁺• m/z = 182 M->F2 - CO F3 [M - CH₂CO]⁺• m/z = 168 M->F3 - CH₂CO

Plausible Fragmentation Pathways in EI-MS.

Predicted Key Fragments:

m/z Proposed Fragment Rationale
210 [C₈H₆N₂O₃S]⁺• Molecular Ion (M⁺•)
180 [M - NO]⁺ Loss of nitric oxide, common for nitroaromatics.
164 [M - NO₂]⁺ Loss of the nitro group.
182 [M - CO]⁺• Loss of carbon monoxide from the lactam ring.

| 136 | [C₇H₆NS]⁺ | Further fragmentation after initial losses. |

The relative abundance of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups.

Experimental Protocol for Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the solid sample (microgram quantities) is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. [16]2. Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). [14][15]3. Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, charged ions and neutral radicals. [17]4. Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). [18][19]5. Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Conclusion

The spectroscopic characterization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive framework for the expected spectroscopic data based on established principles and data from analogous structures. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (nitro, amide), and mass spectrometry will determine the molecular weight and provide structural information through fragmentation patterns. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for the advancement of research and development involving this compound.

References
  • NMR Sample Preparation. (n.d.). Retrieved from University of California, Davis, Department of Chemistry website.
  • Gul, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[3][10]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • NMR Sample Preparation Guide. (n.d.). Retrieved from Queen's University, Department of Chemistry website.
  • KBr Pellet Method. (n.d.). Retrieved from Shimadzu Corporation website. [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from Western University, Department of Chemistry website.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 2(1), 1-7.
  • What Are The Key Steps For Making Kbr Pellets? (n.d.).
  • How to Prepare Samples for NMR. (n.d.).
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.
  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from University of Calgary, Department of Chemistry website. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.).
  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Retrieved from University of Missouri-St. Louis, Chemical Instrumentation Facility website. [Link]

  • Mass spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bak, D. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Srivastava, V. (2023). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.
  • OpenStax. (n.d.). 15.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Mass Spectrometry. (n.d.). Retrieved from Michigan State University, Department of Chemistry website. [Link]

  • Van Bramer, S. (2022). 3.
  • Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide website. [Link]

  • Gul, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[3][10]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PMC. [Link]

Sources

The Emerging Therapeutic Potential of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2H-benzo[b]thiazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] The strategic introduction of a nitro group, a potent electron-withdrawing moiety, at the 7-position is hypothesized to significantly modulate the scaffold's electronic properties and, consequently, its biological profile. While direct research on 7-Nitro-2H-benzo[b]thiazin-3(4H)-one derivatives is nascent, this guide synthesizes data from structurally analogous compounds—including non-nitrated benzothiazinones, nitro-substituted benzoxazinones, and isomeric nitro-benzothiazinones—to build a predictive framework for their therapeutic potential. We will explore likely biological activities, including neuroprotection, anticancer efficacy, and antimicrobial action, supported by mechanistic insights and validated experimental protocols. This document serves as a foundational resource to accelerate research and development of this promising, yet underexplored, class of compounds.

The Benzothiazinone Core: A Scaffold of Pharmacological Significance

Heterocyclic compounds form the backbone of modern pharmacology. Among them, the benzo-1,4-thiazine structure is a cornerstone, known to impart a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The 2H-benzo[b]thiazin-3(4H)-one variant, with its lactam and thioether functionalities, offers a unique three-dimensional structure and hydrogen bonding capability, making it an attractive candidate for targeted drug design.

The introduction of a nitro group at the C-7 position is a deliberate and strategic chemical modification. This group acts as a strong electron-withdrawing agent, which can profoundly influence the molecule's interaction with biological targets. It can enhance binding affinity through electrostatic interactions, participate in redox cycling, and alter the molecule's overall lipophilicity and metabolic stability. As evidenced in the analogous 7-nitro-benzoxazinone series, this substitution has been linked to potent anticancer and antioxidant activities, providing a strong rationale for investigating its effects within the benzothiazinone framework.[3]

Synthesis Pathway: From Precursor to Bioactive Core

The synthesis of the 2H-benzo[b]thiazin-3(4H)-one core is well-established, typically involving the cyclocondensation of 2-aminothiophenol with a suitable two-carbon synthon.[1] For the targeted 7-nitro derivative, the logical starting material is 2-amino-5-nitrothiophenol.

A common and effective method involves reaction with an α-halo acetyl halide or a related compound, such as ethyl 2-bromoalkanoate or 2-chloroacetic acid.[1] This approach provides a direct and efficient route to the desired heterocyclic system.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product A 2-Amino-5-nitrothiophenol C Cyclocondensation A->C Nucleophilic Attack & Cyclization B Chloroacetic Acid B->C D 7-Nitro-2H-benzo[b]thiazin-3(4H)-one C->D Formation of Lactam Ring

Caption: Proposed synthetic workflow for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Experimental Protocol: Synthesis of the Benzothiazinone Core

This protocol is adapted from established methods for similar scaffolds.[1] Causality: The use of a base is critical to deprotonate the thiol and amine groups of the 2-aminothiophenol, enhancing their nucleophilicity to facilitate the reaction with the electrophilic chloroacetic acid, leading to intramolecular cyclization.

  • Reactant Preparation: Dissolve 2-amino-5-nitrothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Addition of Reagents: Add chloroacetic acid (1.1 equivalents) and a base, such as potassium carbonate or triethylamine (2.5 equivalents), to the solution.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Biological Activities and Mechanisms of Action

By synthesizing data from closely related molecular structures, we can forecast a robust pharmacological profile for 7-nitro-2H-benzo[b]thiazin-3(4H)-one derivatives.

Neuroprotective Activity: Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition: Derivatives of the core 2H-1,4-benzothiazin-3(4H)-one structure have demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. The most potent analogs exhibit IC₅₀ values in the low nanomolar range (e.g., 2.7 nM).[4] The benzothiazinone scaffold likely orients the molecule within the enzyme's active site, while substituents can fine-tune selectivity and potency. The 7-nitro group's impact would be a key area of investigation, potentially altering binding interactions.

Acetylcholinesterase (AChE) Inhibition: Hybrid molecules incorporating the 2H-benzo[b][4][5]thiazin-3(4H)-one scaffold have been designed as potent AChE inhibitors for the potential treatment of Alzheimer's disease.[6][7] These compounds exhibit IC₅₀ values as low as 25 nM, comparable to the reference drug donepezil (IC₅₀ = 21 nM).[7] Docking studies reveal that the benzothiazinone ring is crucial for binding, engaging in π–π stacking interactions with key aromatic residues like Trp286 in the AChE active site. The carbonyl and amino groups of the ring form critical hydrogen bonds with serine residues (Ser293).[6]

AChE_Interaction AChE AChE Active Site (Trp286, Ser293) Compound 7-Nitro-Benzothiazinone Core Benzene Ring Thiazinone Ring (C=O, N-H) Compound:f1->AChE π-π Stacking with Trp286 Compound:f2->AChE Hydrogen Bonding with Ser293

Caption: Key binding interactions of the benzothiazinone core in the AChE active site.

Anticancer Activity

The anticancer potential of this scaffold is significant. General benzothiazine derivatives are known to induce cell death, potentially by intercalating with DNA and activating caspase cascades.[2] More specifically, the 7-nitro substituted benzoxazinone (oxygen analog) series has demonstrated potent anti-proliferative and pro-apoptotic effects against HeLa cervical cancer cells.[3]

Mechanism of Action: These compounds likely induce apoptosis. The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS), leading to cellular stress and triggering the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3, leading to cell death.

Apoptosis_Pathway Compound 7-Nitro-Benzothiazinone Derivative ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress (Cytochrome c release) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 7-nitro-benzothiazinone derivatives.

Antimicrobial Activity

Derivatives of the benzothiazine and benzoxazine cores have consistently shown promising antimicrobial activity.[2] Studies on the isomeric 6-nitro-2H-benzo[b][4][5]thiazine scaffold revealed potent activity against various bacterial and fungal strains. Furthermore, benzoxazine derivatives have been shown to inhibit dehydrosqualene synthase in Staphylococcus aureus, a key enzyme in staphyloxanthin biosynthesis, which is a virulence factor.[8] This provides a validated, target-specific mechanism that could be explored for the 7-nitro-benzothiazinone series.

Data Summary: Biological Activity of Analogous Scaffolds
ScaffoldBiological Target/ActivityPotency (IC₅₀ / Ki)Reference
2H-Benzo[b][4][5]thiazin-3(4H)-oneAcetylcholinesterase (AChE)0.025 µM[6][7]
2H-1,4-Benzothiazin-3(4H)-oneMonoamine Oxidase B (MAO-B)0.0027 µM[4]
7-Nitro-2-aryl-4H-benzoxazin-4-oneHeLa Cell Cytotoxicity~28-45% inhibition[3]
2H-1,4-Benzoxazin-3(4H)-oneS. aureus (Dehydrosqualene Synthase)Promising Leads Identified[8]

Validated Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

To evaluate the predicted anticancer activity, a standard MTT assay is employed. This protocol is based on established methods used for analogous compounds.[3]

Principle & Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable, quantifiable measure of cell viability and, conversely, the cytotoxic potential of a test compound.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-nitro-2H-benzo[b]thiazin-3(4H)-one derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

While data on the target molecule is limited, a predictive SAR can be constructed:

  • The Benzothiazinone Core: This bicyclic system is essential for establishing foundational binding interactions with various biological targets, as seen in AChE inhibition.[6]

  • The 7-Nitro Group: This group is predicted to be a key driver of anticancer activity, likely through the induction of oxidative stress and enhanced electrostatic interactions with target proteins.[3] Its precise effect on enzyme inhibition (AChE, MAO) remains to be determined but could significantly alter potency and selectivity.

  • Substitution at N-4: The hydrogen at the N-4 position is a hydrogen bond donor. Alkylation or arylation at this position could be used to modulate lipophilicity, target specificity, and metabolic stability.

  • Substitution at C-2: Introducing substituents at the C-2 position can explore additional binding pockets within a target active site, potentially enhancing potency and selectivity.

Future work should focus on:

  • Definitive Synthesis: Executing and optimizing the proposed synthesis of a library of 7-nitro-2H-benzo[b]thiazin-3(4H)-one derivatives with varied substitutions at the N-4 and C-2 positions.

  • Broad Biological Screening: Systematically evaluating these new compounds against the predicted targets: AChE, MAO, a panel of cancer cell lines, and various microbial strains.

  • Mechanistic Studies: For active compounds, performing detailed mechanistic studies, including apoptosis assays, cell cycle analysis, and specific enzyme kinetics.

  • Computational Modeling: Employing molecular docking and dynamics simulations to rationalize observed activities and guide the design of next-generation analogs with improved potency and safety profiles.

Conclusion

The 7-Nitro-2H-benzo[b]thiazin-3(4H)-one scaffold represents a highly promising, yet underexplored, area for drug discovery. By drawing logical and evidence-based inferences from closely related structures, we have outlined a strong potential for these derivatives as multi-faceted therapeutic agents, particularly in neurodegenerative diseases and oncology. The synthetic accessibility of the core and the profound electronic influence of the nitro group provide a fertile ground for the development of novel, potent, and targeted medicines. This guide provides the foundational framework and experimental direction necessary to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373574. [Link]

  • Malatji, K., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 75, 129038. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Current Pharmaceutical Analysis, 14(5), 485-494. [Link]

  • Khan, Z. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][9]oxazin-4-ones as potent anticancer and antioxidant agents. Heliyon, 6(4), e03780. [Link]

  • Saliyeva, L., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(28), 17765-17778. [Link]

  • Khan, I., et al. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 24(11), 2148. [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. ResearchGate. [Link]]thiazin-34H-one_Derivatives_as_New_Acetylcholinesterase_Inhibitors

  • Ahmed, H. A. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences, 30(1), 164-176. [Link]

  • Cankař, P., et al. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 16, 252-259. [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241. [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][4][5]thiazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, H. D., et al. (2016). SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF 1-(6-NITRO-2H-BENZO[b][4][5]THIAZINE-3(4H)-YLIDENE)HYDRAZINE-1,1-DIOXIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1475-1483. [Link]

  • Devereux, M., et al. (2016). Discovery of anti-cancer activity for benzo[4][5][6]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. Bioorganic & Medicinal Chemistry, 24(14), 3080-3088. [Link]

  • Szczęśniak-Sięga, B., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1484. [Link]

  • Kumar, A., et al. (2016). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Arabian Journal of Chemistry, 9(Suppl 2), S1161-S1166. [Link]

  • Nagavelli, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][4][5]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 27(24), 5345-5350. [Link]

  • Devereux, M., et al. (2016). Discovery of anti-cancer activity for benzo[4][5][6]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. ResearchGate. [Link]

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1395561. [Link]

Sources

Unlocking the Therapeutic Potential of Benzothiazinones: A Guide to Molecular Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzothiazinones (BTZs) have emerged as a class of highly potent therapeutic agents, spearheaded by their remarkable success in combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The discovery of their novel mechanism of action against a previously unexploited target has invigorated the anti-infective pipeline. This technical guide provides an in-depth exploration of the established and potential therapeutic targets of BTZ compounds. We delve into the molecular intricacies of their primary target, the DprE1 enzyme in Mtb, detailing the covalent inhibition mechanism that underpins their bactericidal power. Furthermore, this guide expands the horizon beyond tuberculosis, synthesizing recent findings on the anticancer, antiviral, and broader antibacterial applications of the benzothiazinone scaffold. By elucidating the key signaling pathways and molecular targets, and providing detailed experimental workflows, this document serves as a critical resource for researchers aiming to harness and expand the therapeutic applications of this versatile chemical class.

Chapter 1: The Rise of Benzothiazinones

The benzothiazinone scaffold, a sulfur-containing heterocyclic system, initially garnered interest for general antibacterial and antifungal properties.[1] However, its profound potential was truly realized with the discovery of compounds like BTZ043 and its successor, macozinone (PBTZ169). These molecules exhibit extraordinary potency against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with Minimal Inhibitory Concentrations (MICs) in the nanomolar range.[2][3][4] This efficacy stems from their ability to inhibit a novel, essential target in the mycobacterial cell wall synthesis pathway, offering a critical advantage in the fight against drug-resistant TB.[3][5] The success of BTZs in preclinical and clinical development has established them as one of the most promising new classes of antibiotics for tuberculosis treatment.[6][7]

Chapter 2: The Primary Target: DprE1 in Mycobacterium tuberculosis

The principal and most well-characterized therapeutic target of benzothiazinones is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][7][8] This enzyme is a critical component of the mycobacterial cell wall biosynthesis machinery, making it an Achilles' heel for the pathogen.

The DprE1-Catalyzed Step in Arabinan Biosynthesis

DprE1 is an essential flavoenzyme that catalyzes a key oxidation step in the synthesis of decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole arabinose donor for the biosynthesis of arabinans, which are major polysaccharides of the mycobacterial cell wall.[3][5] Specifically, arabinogalactan (AG) and lipoarabinomannan (LAM) are vital for the structural integrity and viability of Mtb.[3] The DprE1 enzyme oxidizes decaprenylphosphoryl-β-D-ribofuranose (DPR) to its keto derivative, DPX, which is subsequently reduced by a second enzyme, DprE2, to form DPA. By blocking the first part of this epimerization process, BTZs effectively halt the entire downstream production of the arabinan layer, leading to catastrophic cell wall failure and rapid bactericidal effects.[3][9]

Arabinan_Pathway cluster_epimerase Epimerization Complex DPR DPR (Decaprenylphosphoryl-β-D-ribofuranose) DprE1 DprE1 DPR->DprE1 Substrate DPX DPX (Keto-intermediate) DprE2 DprE2 DPX->DprE2 Reduction DPA DPA (Decaprenylphosphoryl-D-arabinose) Arabinans Arabinans (Arabinogalactan, Lipoarabinomannan) DPA->Arabinans Arabinosyl- transferases CellWall Mycobacterial Cell Wall Integrity Arabinans->CellWall DprE1->DPX Oxidation DprE2->DPA BTZ Benzothiazinones (e.g., BTZ043, PBTZ169) BTZ->DprE1 Covalent Inhibition MOA_Diagram cluster_DprE1 DprE1 Active Site FAD FAD (oxidized) Nitroso_Intermediate Reactive Nitroso Intermediate (R-NO) FAD->Nitroso_Intermediate Enzymatic Reduction Cys387 Cys387-SH (Nucleophile) Covalent_Adduct Irreversible Covalent Adduct (DprE1-S-N(OH)-R) Cys387->Covalent_Adduct BTZ_Prodrug BTZ Prodrug (R-NO2) BTZ_Prodrug->FAD Enters Active Site Nitroso_Intermediate->Cys387 Nucleophilic Attack

Caption: Mechanism of covalent inhibition of DprE1 by benzothiazinones.

Potency of Lead Benzothiazinone Compounds

The unique mechanism of action translates to exceptional whole-cell activity against M. tuberculosis. The lead compounds, BTZ043 and macozinone (PBTZ169), demonstrate significantly greater potency than standard-of-care tuberculosis drugs.

CompoundTargetOrganismMIC (ng/mL)Potency Comparison
BTZ043 DprE1M. tuberculosis~1>1000x more potent than Ethambutol [3]
Macozinone (PBTZ169) DprE1M. tuberculosis~0.1-0.33-7x more potent than BTZ043 [6]
Isoniazid InhAM. tuberculosis~50-100Standard First-Line Drug
Rifampicin RpoBM. tuberculosis~10-20Standard First-Line Drug

Chapter 3: Methodologies for Target Identification and Validation

Validating the interaction between a compound and its molecular target is fundamental to drug development. The study of benzothiazinones and DprE1 provides a case study in the synergistic use of computational, biochemical, and biophysical methods.

Protocol 1: In Silico Screening via Covalent Docking and Molecular Dynamics

In silico methods are invaluable for screening large libraries of analogues and predicting their binding affinity, providing a rational basis for prioritizing synthetic efforts. [6] Objective: To predict the binding mode and affinity of novel BTZ analogues to the DprE1 active site.

Methodology Workflow:

  • System Preparation:

    • Obtain the crystal structure of DprE1 (e.g., from the Protein Data Bank).

    • Prepare the protein structure for docking using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.

    • Prepare a library of 3D ligand structures for the BTZ analogues. Define the "warhead" (the nitro group) and the attachment atom (the sulfur of Cys387) for covalent docking.

  • Covalent Docking:

    • Utilize a docking program that supports covalent interactions, such as AutoDock4, GOLD, or Schrödinger's CovDock.

    • Define the grid box to encompass the DprE1 active site, centered on Cys387.

    • Perform the docking calculations, which will generate binding poses and docking scores (e.g., in kcal/mol). The program models the formation of the covalent bond between the ligand and the specified cysteine residue.

  • Molecular Dynamics (MD) Simulation:

    • Take the most promising docked poses (ligand-protein complexes) as starting points.

    • Use a force field like AMBER or GROMACS to parameterize the system, including the novel covalent adduct.

    • Solvate the complex in a water box with appropriate ions to simulate physiological conditions.

    • Run MD simulations for an extended period (e.g., 100 ns) to observe the stability of the complex and conformational changes.

  • Binding Free Energy Calculation:

    • Post-process the MD trajectory using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). [6] * This calculates the binding free energy (ΔG_binding), providing a more accurate estimation of binding affinity than docking scores alone.

    • Analyze contributions from individual residues to identify key interactions driving binding.

In_Silico_Workflow start Start prep 1. System Preparation (Protein & Ligand Library) start->prep dock 2. Covalent Docking (Generate Poses & Scores) prep->dock select Select Top Candidates (Based on Docking Score) dock->select md 3. Molecular Dynamics Simulation (Assess Complex Stability) select->md mmgbsa 4. MM-GBSA Calculation (Calculate ΔG binding) md->mmgbsa analysis Prioritize Compounds for Synthesis mmgbsa->analysis end End analysis->end

Caption: Workflow for in silico screening of covalent inhibitors.

Protocol 2: Biochemical Validation of DprE1 Inhibition

Biochemical assays provide direct evidence of enzyme inhibition and are essential for confirming computational predictions.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a BTZ compound against purified DprE1 enzyme.

Methodology:

  • Reagent Preparation:

    • Express and purify recombinant DprE1 protein.

    • Synthesize or procure the substrate, DPR (or a suitable analogue like farnesylphosphoryl-β-D-ribofuranose, FPR).

    • Prepare assay buffer (e.g., phosphate-buffered saline with a suitable detergent like Tween-80).

    • Prepare serial dilutions of the BTZ test compound in DMSO.

  • Enzymatic Reaction:

    • In a microplate, combine the purified DprE1 enzyme with the serially diluted BTZ compound.

    • Include a pre-incubation step to allow for the time-dependent covalent modification to occur.

    • Initiate the enzymatic reaction by adding the DPR substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection and Analysis:

    • The product of the reaction, DPX, can be detected using various methods. A common approach is a coupled assay where the reduction of a reporter molecule (like resazurin) is linked to the DprE1/DprE2 reaction cycle.

    • Alternatively, stop the reaction and analyze the conversion of DPR to DPX using High-Performance Liquid Chromatography (HPLC).

    • Measure the signal (e.g., fluorescence or absorbance) for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Chapter 4: Exploring Other Potential Therapeutic Targets

While DprE1 is the flagship target, the benzothiazinone scaffold and its broader benzothiazole family are chemically versatile, showing activity against a range of other targets in different disease contexts. [1][2]

Anticancer Targets and Pathways

Several studies have highlighted the potential of benzothiazinone/benzothiazole derivatives as anticancer agents, operating through multiple mechanisms. [1][10]

  • VEGFR2 Kinase: Certain benzothiazinone derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase that drives tumor angiogenesis. By blocking this pathway, these compounds can inhibit the formation of new blood vessels that supply tumors. [1]* NF-κB Signaling Pathway: The transcription factor NF-κB is a pivotal mediator of inflammation and cell survival, and its dysregulation is a hallmark of many cancers. Benzothiazole compounds have been shown to suppress NF-κB activation, leading to the downregulation of its downstream targets like COX-2 and iNOS. This disrupts pro-survival signaling and induces apoptosis in cancer cells. [9]* Carbonic Anhydrases (CA IX & XII): In the hypoxic microenvironment of solid tumors, cancer cells upregulate carbonic anhydrase isoforms IX and XII to manage pH homeostasis. Benzothiazole derivatives have been identified as inhibitors of these specific tumor-associated CAs, disrupting tumor metabolism and inhibiting the growth of primary tumors and metastases. [2][11]

Anticancer_Targets cluster_angiogenesis Angiogenesis Pathway cluster_inflammation Inflammation & Survival Pathway cluster_metabolism Tumor Metabolism Pathway BTZ Benzothiazinone / Benzothiazole Derivatives VEGFR2 VEGFR2 Kinase BTZ->VEGFR2 Inhibition NFkB NF-κB Activation BTZ->NFkB Suppression CA Carbonic Anhydrase (CA IX / XII) BTZ->CA Inhibition Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis COX2 COX-2 / iNOS Expression NFkB->COX2 Proliferation Cancer Cell Proliferation & Survival COX2->Proliferation pH pH Regulation (in Hypoxic Tumors) CA->pH Metastasis Tumor Growth & Metastasis pH->Metastasis

Caption: Potential anticancer targets and pathways inhibited by benzothiazinone/benzothiazole derivatives.

Broader Spectrum Antimicrobial Activity

The DprE1 enzyme is conserved among actinobacteria, suggesting the activity of BTZs may extend beyond Mtb. [12]

  • Nocardia brasiliensis : This bacterium is a primary cause of actinomycetoma, a debilitating subcutaneous infection. Studies have confirmed that BTZs like PBTZ169 are active against N. brasiliensis, validating DprE1 as a viable target in this related pathogen. [12]* Antifungal Activity : While less characterized, general antifungal activity has been reported for the benzothiazole class, suggesting the existence of distinct fungal-specific targets that warrant further investigation. [1][2][10]

Antiviral Potential

Recent research has uncovered a promising new therapeutic avenue for this scaffold.

  • Respiratory Viruses : A screen of pyridobenzothiazolone (PBTZ) analogues identified compounds with broad-spectrum activity against Respiratory Syncytial Virus (RSV), Human Coronavirus (HCoV-OC43), and Influenza A virus. The mechanism appears to involve the inhibition of viral replication within the host cell cytosol. [13]This discovery opens up an entirely new field of application for these compounds, particularly in addressing the threat of emerging respiratory pathogens.

Potential Target / PathwayDisease AreaMechanism of Action
VEGFR2 Kinase CancerInhibition of tumor angiogenesis [1]
NF-κB Signaling Cancer, InflammationSuppression of pro-inflammatory and survival pathways, leading to apoptosis [9]
Carbonic Anhydrase IX/XII CancerDisruption of pH homeostasis in hypoxic tumors [11]
DprE1 (in other bacteria) NocardiosisInhibition of cell wall synthesis [12]
Viral Replication Machinery Viral Respiratory InfectionsInhibition of viral replication in the cytosol [13]

Chapter 5: Future Directions and Drug Development

The journey of benzothiazinones from a novel anti-TB scaffold to a platform with broad therapeutic potential is a testament to rational drug design and target validation. Key future directions include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the BTZ core to optimize potency, selectivity, and pharmacokinetic properties for non-TB targets is a critical next step. For example, improving aqueous solubility remains a key challenge for the BTZ class. [7]* Target Deconvolution: For applications where the precise molecular target is unknown (e.g., in antiviral or antifungal activity), target identification studies using chemical proteomics and genetic screens will be essential.

  • Combination Therapies: The unique mechanism of BTZs makes them excellent candidates for combination therapies. Synergistic effects have been observed when BTZ043 is combined with other anti-TB agents like bedaquiline. [9]Similar synergies could be explored in oncology by combining BTZ-based VEGFR2 or CA inhibitors with standard chemotherapies.

Conclusion

Benzothiazinones represent a clinically validated and highly successful chemical scaffold. Their primary therapeutic target, DprE1, has been extensively characterized, providing a blueprint for the development of potent covalent inhibitors against tuberculosis. However, the therapeutic potential of this compound class is far broader. Emerging research has identified credible targets and pathways in oncology (VEGFR2, NF-κB, Carbonic Anhydrases), bacteriology (DprE1 in Nocardia), and virology (respiratory virus replication). For drug development professionals, the benzothiazinone scaffold offers a rich and versatile starting point for designing next-generation therapeutics to address a multitude of unmet medical needs. Continued exploration of these potential targets will undoubtedly unlock new applications for this powerful class of molecules.

References

  • Ibrahim, M. A. A., Mahmoud, D. G. M., Abdelrahman, A. H. M., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE, 19(11): e0314422. Available from: [Link]

  • Jadhav, S. A., Taran, K., Singh, S., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ACS Omega. Available from: [Link]

  • Neres, J., Pojer, F., Molteni, E., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(29), E1947-E1955. Available from: [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790–5793. Available from: [Link]

  • Trefzer, C., Škovierová, H., Buroni, S., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. The Journal of Biological Chemistry, 287(33), 27838-27847. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1647-1667. Available from: [Link]

  • Li, G., Zhang, Y., Li, Y., et al. (2021). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 26(23), 7247. Available from: [Link]

  • Makarov, V., Manina, G., Mikusova, K., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801–804. Available from: [Link]

  • Voget, M., Krüger, T., Rhee, K., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(1), e202100523. Available from: [Link]

  • de Jager, V. R., Dawson, R., van der Merwe, L., et al. (2023). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Stelitano, D., Gagliardi, M., Vomero, M., et al. (2023). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. Viruses, 15(3), 680. Available from: [Link]

  • Vera-Cabrera, L., Gonzalez-Gonzalez, M. E., Rendon, A., et al. (2015). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLOS Neglected Tropical Diseases, 9(10), e0004165. Available from: [Link]

  • Deme, J. C., Johnson, D. R., & Worgall, T. S. (2014). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules, 19(9), 13358-13374. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1647-1667. Available from: [Link]

Sources

Review of benzothiazine derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzothiazine Derivatives in Medicinal Chemistry

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazine scaffold represents a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2] These compounds, characterized by a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur, are of significant interest due to their presence in numerous biologically active molecules.[3] The fusion of these two moieties enhances the biological profile, making benzothiazines a privileged template for the design of novel therapeutics.[2][4] Depending on the arrangement of the heteroatoms, benzothiazines are classified into various regioisomers, including 1,2-, 1,4-, and 2,1-benzothiazines, each with a unique chemical personality and therapeutic potential.[2][5] This guide, intended for researchers and drug development professionals, provides a comprehensive review of the synthesis, pharmacological activities, structure-activity relationships, and key experimental protocols related to this important class of compounds.

Core Structures and Synthetic Strategies

The therapeutic potential of a benzothiazine derivative is intrinsically linked to its core structure and the synthetic routes used to access it. The choice of a synthetic pathway is often dictated by the availability of starting materials, desired substitution patterns, and reaction efficiency.

Key Regioisomers of Benzothiazine

The primary isomers of benzothiazine that have garnered the most attention in medicinal chemistry are the 1,2-benzothiazine and 1,4-benzothiazine scaffolds. The 1,2-benzothiazine 1,1-dioxide core is particularly noteworthy as it forms the basis of several successful anti-inflammatory drugs, including Piroxicam and Meloxicam.[6] The 1,4-benzothiazine structure is also a key component in a wide array of pharmacologically active agents.[7][8][9]

Prevalent Synthetic Methodologies

The construction of the benzothiazine ring system can be achieved through various synthetic strategies, often involving cyclization reactions that form the key C-S and C-N bonds.

One of the most common and efficient methods for synthesizing 1,4-benzothiazines involves the reaction of 2-aminothiophenol with various electrophilic partners.[1][10] For instance, condensation with α-haloketones or 1,3-dicarbonyl compounds provides a direct route to the benzothiazine core.[1][10] The causality behind this choice lies in the nucleophilicity of both the amino and thiol groups of 2-aminothiophenol, allowing for a sequential or one-pot cyclocondensation.

Another robust strategy, particularly for 1,2-benzothiazines, starts from more readily available chalcones.[6][11] This multi-step process typically involves chlorosulfonation of the chalcone, followed by bromination and subsequent cyclization with an amine. This pathway offers the advantage of building molecular complexity from simple, diverse starting materials.

G cluster_0 Synthesis of 1,2-Benzothiazines from Chalcones Chalcone Chalcones SulfonylChloride Chalcone Sulfonyl Chlorides Chalcone->SulfonylChloride Chlorosulfonic Acid Dibromo Dibromo Intermediates SulfonylChloride->Dibromo Bromine / Acetic Acid Benzothiazine 1,2-Benzothiazine Library Dibromo->Benzothiazine Various Amines (R-NH2) G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Benzothiazine Benzothiazine Derivatives Benzothiazine->COX Inhibition Benzothiazine->mPGES1 Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-17) Benzothiazine->Cytokines Suppression Cytokines->Inflammation

Caption: Anti-inflammatory mechanisms of benzothiazine derivatives. [12][13]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. [6]Benzothiazine derivatives have shown promise in this area, with numerous studies demonstrating their activity against various pathogens. [3]A significant body of research indicates that these compounds are often more effective against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, than Gram-negative bacteria. [6][11][14]The mechanism of action is still under investigation but is a key area of active research.

Anticancer Activity

The benzothiazine scaffold is a recognized "privileged structure" in the design of anticancer agents. [15][16]Derivatives have demonstrated cytotoxic effects against a wide range of cancer cell lines, including breast, colon, and lung cancer. [16][17]The mechanisms are diverse, with some compounds acting as potent inhibitors of crucial enzymes involved in tumorigenesis, such as carbonic anhydrases, which are particularly relevant in hypoxic tumors. [15][18]

Other Therapeutic Areas

Beyond these primary areas, benzothiazines have shown potential in several other therapeutic applications:

  • Cardiovascular Agents : Certain derivatives act as antihypertensive agents and vasodilators. [7][19][20]* Antiviral Agents : Some compounds have shown activity against viruses such as HCV and HIV. [21][22]* Antitubercular Agents : Benzothiazinones (BTZs) are a potent class of inhibitors against Mycobacterium tuberculosis, targeting the DprE1 enzyme. [23]* Neuroprotective Agents : The scaffold has been explored for its potential in treating CNS disorders. [7][21]

Structure-Activity Relationships (SAR)

Understanding how chemical structure influences biological activity is paramount in medicinal chemistry. For benzothiazine derivatives, several key SAR trends have been identified.

  • For Antimicrobial Activity : Studies have shown that substituents on both the thiazine ring and the benzoyl moiety play a crucial role. For example, compounds with a hydrogen or a small alkyl (ethyl) group on the nitrogen of the thiazine ring tend to exhibit good activity against Gram-positive bacteria. [6][11]Furthermore, the presence of electron-withdrawing groups like chlorine or bromine, or an electron-donating methyl group at the para position of an associated benzoyl ring, can significantly enhance antimicrobial potency. [6][11]

  • For Antitubercular Activity : In the case of 1,3-benzothiazin-4-ones, the lipophilicity and volume of substituents are critical. [23]Extended or branched alkyl chains on the nitrogen atom can enhance potency. A trifluoromethyl group at the 6-position is also important for maintaining activity in certain series of analogs. [23]

G cluster_SAR Structure-Activity Relationship Logic cluster_examples Structure Benzothiazine Core Substituent Substituent Modification (Position, Lipophilicity, Electronics) Structure->Substituent is modified by Activity Biological Activity Substituent->Activity influences Halogen Halogen at para-position Alkyl Extended N-alkyl chain Antimicrobial Antimicrobial ↑ Antitubercular Antitubercular ↑ Halogen->Antimicrobial Alkyl->Antitubercular

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Quantitative Data Summary

To provide a clear comparison of the efficacy of various derivatives, the following table summarizes key activity data from the literature.

Derivative ClassTarget/OrganismKey SubstituentsActivity MetricPotencyReference
1,2-BenzothiazinesB. subtilis, S. aureusEthyl on thiazine N, p-Cl or p-Br on benzoylMIC/MBC25–600 µg/mL[6]
1,3-Benzothiazin-4-onesM. tuberculosis H37RvAzaspirodithiolane groupMIC0.0001 µM[23]
Benzothiazole-acylhydrazonesC6, A549, MCF-7 Cancer LinesVaried phenyl substitutionsIC₅₀1.12-25.41 µM[17]
Benzothiazole-PyrazolonesS. aureus4-chlorophenyl on pyrazoloneMIC0.025 mM[24]

Key Experimental Protocols

To ensure this guide is of practical value, this section details representative protocols for the synthesis and biological evaluation of benzothiazine derivatives.

Protocol 1: Synthesis of 1,2-Benzothiazines from a Chalcone Precursor

This protocol is adapted from the three-step synthesis described by Patel et al. [6][14]It is a self-validating system where the successful synthesis of each intermediate can be confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding to the next step.

Step 1: Chlorosulfonation of Chalcone

  • To a stirred solution of the starting chalcone (1 equivalent) in a suitable flask, add chlorosulfonic acid (5-10 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid (chalcone sulfonyl chloride) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

Step 2: Bromination of the Sulfonyl Chloride

  • Dissolve the chalcone sulfonyl chloride (1 equivalent) in glacial acetic acid.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring.

  • Stir the mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into cold water. The resulting precipitate (dibromo intermediate) is filtered, washed with water, and dried.

Step 3: Cyclization to form the 1,2-Benzothiazine

  • To a solution of the dibromo intermediate (1 equivalent) in a suitable solvent like ethanol or THF, add the desired primary amine (e.g., ethylamine, 2.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final 1,2-benzothiazine derivative.

Protocol 2: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol, based on the widely used model mentioned in the literature, provides a reliable method to assess the acute anti-inflammatory potential of a test compound. [25]

  • Animal Preparation : Use male Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping : Divide the animals into groups (n=6):

    • Group I: Control (vehicle only)

    • Group II: Standard (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Compound (e.g., at 10, 20, 50 mg/kg doses)

  • Dosing : Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation : Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement : Measure the paw volume immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation : The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

  • Analysis : The causality is clear: a significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Future Perspectives and Conclusion

The field of benzothiazine medicinal chemistry continues to evolve. While significant progress has been made, particularly in the area of anti-inflammatory and antimicrobial agents, challenges remain. The development of derivatives with improved selectivity, lower toxicity, and efficacy against drug-resistant pathogens is a key priority. [3]Future research will likely focus on:

  • Novel Synthetic Routes : Exploring green chemistry approaches and more efficient catalytic systems to synthesize diverse libraries of compounds. [3][4]* Mechanism of Action Studies : Elucidating the precise molecular targets for various biological activities to enable rational drug design.

  • Targeting Resistant Pathogens : Designing benzothiazines that can overcome existing resistance mechanisms in bacteria, fungi, and cancer cells.

  • Combination Therapies : Investigating the synergistic effects of benzothiazine derivatives with existing drugs to enhance therapeutic outcomes.

References

  • Patel, H., Hunter, A. P., Bassin, J. P., & Goyal, M. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 861. [Link]

  • Szczęśniak-Sięga, B. M., & Topolska, I. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1458. [Link]

  • Kwon, S. K., & Park, M. S. (1996). Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 46(10), 966-971. [Link]

  • Gupta, R., & Gupta, A. K. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. [Link]

  • Szałabska, K., Szymański, P., Sławiński, J., & Szcześniak-Sięga, B. M. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10731. [Link]

  • Gupta, R. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Bentham Science Publishers. [Link]

  • Szczęśniak-Sięga, B. M., & Topolska, I. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Semantic Scholar. [Link]

  • Ahmad, M., Zahoor, A. F., Parveen, B., & Zahoora, A. F. (2021). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Synthetic Communications, 51(3), 351-378. [Link]

  • Unknown Author. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Unknown Author. (n.d.). Role of 1,4-benzothiazine derivatives in medicinal chemistry. MTHFR Doctors. [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 24(11), 2150. [Link]

  • Gupta, R. (2025). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Adegoke, E. A., & Akintayo, C. O. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 771-796. [Link]

  • Al-Saeedi, S. I., & El-Gamal, M. I. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. [Link]

  • Al-Saeedi, S. I., & El-Gamal, M. I. (2022). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Bentham Science Publishers. [Link]

  • Patel, H., Hunter, A., Bassin, J., & Goyal, M. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. University of Hertfordshire Research Profiles. [Link]

  • Wang, B., He, R., Li, Y., et al. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & medicinal chemistry letters, 23(17), 4963-4968. [Link]

  • Shahzad, M., Khan, A. A., Ali, T., et al. (2016). Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis. Inflammation, 39(6), 2038-2049. [Link]

  • Singh, T., Sharma, P., & Kumar, P. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(10), 2320. [Link]

  • Ahmad, M., Zahoor, A. F., Parveen, B., & Zahoora, A. F. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Taylor & Francis Online. [Link]

  • Al-Obaid, A. M., Abdel-Alim, A. A., Al-Rashood, S. T., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. [Link]

  • Patel, H., Hunter, A. P., Bassin, J. P., & Goyal, M. (2025). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ResearchGate. [Link]

  • Ceylan, S., Kaya, K., & Yilmaz, S. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(10), 2548. [Link]

  • Parenti, C., Di Bella, M., Raffa, L., Baggio, G., & Guarini, S. (1983). Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII. Il Farmaco; edizione scientifica, 38(10), 727-737. [Link]

  • Ilie, M. A., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

  • Ak, S., & Ilie, M. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 354(10), e2100150. [Link]

  • Unknown Author. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Badgujar, N. D., Mistry, B. M., & Ghumatkar, S. R. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Corrosion and Materials Degradation. [Link]

  • Badgujar, N. D., Mistry, B. M., & Ghumatkar, S. R. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]

  • Hartl, J., Kasparec, J., & Musil, D. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(11), 3299. [Link]

  • Parenti, C., Di Bella, M., Raffa, L., Baggio, G., & Guarini, S. (1983). Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. IX. Il Farmaco; edizione scientifica, 38(10), 738-749. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(12), 8031-8059. [Link]

  • Ak, S., & Ilie, M. A. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 354(10), 2100150. [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules (Basel, Switzerland), 24(11), 2150. [Link]

  • Wang, S., Yin, Z., & Jiang, Y. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Bioorganic & medicinal chemistry letters, 26(22), 5529-5532. [Link]

  • Unknown Author. (n.d.). Benzothiadiazines – Knowledge and References. Taylor & Francis. [Link]

  • Edson, J. N., & Schluger, J. (1960). A review of the benzothiadiazine derivatives in relation to cardiovascular disease. American heart journal, 60, 641-657. [Link]

  • Unknown Author. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 2H-benzo[b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets and eliciting a diverse range of pharmacological responses. The 2H-benzo[b]thiazin-3(4H)-one core is a quintessential example of such a scaffold. This bicyclic heterocycle, comprising a benzene ring fused to a thiazinone ring, possesses a unique combination of structural rigidity, synthetic tractability, and electronic properties that have made it a fertile ground for drug discovery for over a century. Its deceptively simple architecture belies a chemical versatility that has given rise to a wide array of therapeutic agents, from anti-inflammatory drugs to cutting-edge antitubercular candidates.[1]

This in-depth technical guide provides a comprehensive overview of the 2H-benzo[b]thiazin-3(4H)-one scaffold for researchers, scientists, and drug development professionals. We will traverse its historical discovery, delve into the nuances of its synthesis, and explore the evolution of its medicinal chemistry, highlighting key structure-activity relationships and mechanisms of action that underpin its enduring therapeutic relevance.

The Genesis of a Scaffold: A Historical Perspective on the Synthesis of 2H-benzo[b]thiazin-3(4H)-one

The genesis of the 2H-benzo[b]thiazin-3(4H)-one scaffold is rooted in the foundational principles of heterocyclic chemistry. While pinpointing a single, inaugural synthesis is challenging due to its long history, the most classical and enduring method involves the condensation of 2-aminothiophenol with a two-carbon electrophile, typically chloroacetic acid or its derivatives.[2] This straightforward approach, likely developed in the late 19th or early 20th century, laid the groundwork for the exploration of this chemical space.

The causality behind this experimental choice is elegant in its simplicity. The reaction leverages the inherent nucleophilicity of both the amino and thiol groups of 2-aminothiophenol. The initial step is believed to be the S-alkylation of the more nucleophilic thiol group with chloroacetic acid, followed by an intramolecular nucleophilic acyl substitution by the amino group to form the six-membered thiazinone ring. This robust and efficient cyclization has remained a cornerstone of benzothiazinone synthesis for decades.

Over the years, variations and improvements to this fundamental synthesis have been developed to enhance yields, accommodate a wider range of substituents, and adhere to the principles of green chemistry. These advancements include the use of different leaving groups on the two-carbon electrophile and the exploration of various reaction conditions, such as microwave irradiation, to accelerate the reaction.[3]

Visualizing the Core Synthesis: A Classical Approach

G cluster_reactants Reactants cluster_synthesis Synthesis 2-Aminothiophenol 2-Aminothiophenol S-Alkylation S-Alkylation 2-Aminothiophenol->S-Alkylation Nucleophilic Attack (Thiol Group) Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->S-Alkylation Intramolecular Cyclization Intramolecular Cyclization S-Alkylation->Intramolecular Cyclization Intermediate Formation 2H-benzo[b]thiazin-3(4H)-one 2H-benzo[b]thiazin-3(4H)-one Intramolecular Cyclization->2H-benzo[b]thiazin-3(4H)-one Ring Closure G cluster_drug Drug Action cluster_target Bacterial Target BTZ043 BTZ043 Reductive Activation Reductive Activation BTZ043->Reductive Activation Inside Mycobacterium DprE1 Enzyme DprE1 Enzyme Reductive Activation->DprE1 Enzyme Covalent Inhibition Arabinan Synthesis Arabinan Synthesis DprE1 Enzyme->Arabinan Synthesis Blocks Cell Wall Disruption Cell Wall Disruption Arabinan Synthesis->Cell Wall Disruption Leads to Bacterial Cell Death Bacterial Cell Death Cell Wall Disruption->Bacterial Cell Death

Caption: Mechanism of action of antitubercular benzothiazinones.

Targeting the Central Nervous System: Acetylcholinesterase Inhibitors

More recently, the 2H-benzo[b]thiazin-3(4H)-one scaffold has been explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Derivatives of this scaffold have been shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [4][5] Mechanism of Action: These derivatives typically feature a side chain that allows them to interact with the active site of AChE. Molecular docking studies have revealed that the 2H-benzo[b]thiazin-3(4H)-one core can form hydrogen bonds and π-π stacking interactions with key amino acid residues in the enzyme's active site gorge, while the side chains can occupy the peripheral anionic site, leading to potent inhibition. [5]For instance, the carbonyl group of the thiazinone ring can form a hydrogen bond with the amine group of Ser293 in the AChE active site. [5]

Summary of Biological Activities and Key Derivatives
Biological ActivityKey Derivative(s)Mechanism of Action (if known)IC50/MIC Values
Antitubercular BTZ043, PBTZ169 (Macozinone)Covalent inhibition of DprE1Nanomolar range
Acetylcholinesterase Inhibition Thiadiazole hybridsInhibition of AChE active site0.025 µM - 0.027 µM [4]
Anti-inflammatory Various derivativesInhibition of COX enzymesVaries
Antimicrobial Various derivativesNot fully elucidatedVaries

Experimental Protocols: A Foundation for Further Research

To facilitate further research and development based on this versatile scaffold, the following section provides a detailed, step-by-step methodology for the classical synthesis of the parent 2H-benzo[b]thiazin-3(4H)-one.

Synthesis of 2H-benzo[b]thiazin-3(4H)-one

Objective: To synthesize the core 2H-benzo[b]thiazin-3(4H)-one scaffold via the condensation of 2-aminothiophenol and chloroacetic acid.

Materials:

  • 2-Aminothiophenol

  • Chloroacetic acid

  • Sodium acetate

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) and chloroacetic acid (1.1 equivalents) in a mixture of ethanol and water.

  • Addition of Base: Add sodium acetate (2 equivalents) to the reaction mixture. The sodium acetate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by filtration and wash it with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2H-benzo[b]thiazin-3(4H)-one.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Self-Validation: The success of this protocol is validated by the characteristic spectroscopic data of the product and its melting point, which should be consistent with literature values. The purity can be confirmed by the absence of starting material signals in the NMR spectrum and a sharp melting point.

Conclusion and Future Directions

The 2H-benzo[b]thiazin-3(4H)-one scaffold has proven to be a remarkably enduring and fruitful starting point for drug discovery. Its journey from a classically synthesized heterocycle to the core of modern therapeutic agents highlights the power of fundamental organic chemistry in addressing complex medical challenges. The diverse range of biological activities exhibited by its derivatives underscores its privileged nature and its potential for further exploration. [1] Future research in this area will likely focus on several key aspects:

  • Expansion of the SAR: The continued synthesis and biological evaluation of novel derivatives will undoubtedly uncover new therapeutic applications and refine our understanding of the structure-activity relationships for existing targets.

  • Development of More Potent and Selective Agents: A deeper understanding of the interactions between benzothiazinone derivatives and their biological targets will enable the design of more potent and selective inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

  • Application of New Synthetic Methodologies: The application of modern synthetic techniques, including combinatorial chemistry and high-throughput screening, will accelerate the discovery of new lead compounds based on this scaffold.

References

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[3][4]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[3][4]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Guarda, V. L. M., et al. (2003). Synthesis of 4-octyl-2H-1,4-benzo-thiazin-3-ones. Il Farmaco, 58(11), 1075-1080. [Link]

  • Kaur, H., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 7041-7065. [Link]

  • Kisszékelyi, P., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1238-1246. [Link]

  • Richter, A., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733. [Link]

  • Trefzer, C., et al. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912-915. [Link]

  • Wikipedia contributors. (2023, December 28). 2-Aminothiophenol. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Hinsberg reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Wikipedia contributors. (2023, November 27). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Al-dujaili, L. J., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2533. [Link]

  • Asif, M. (2015). AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. PharmaTutor, 3(5), 23-29. [Link]

  • Gao, C., et al. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4883-4886. [Link]

  • Ghailane, T., et al. (2012). Regioselective synthesis of new variety of 1,4-benzothiazines. Journal of Chemical and Pharmaceutical Research, 4(1), 433-437. [Link]

  • Lanni, C., et al. (2013). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Current Medicinal Chemistry, 20(10), 1269-1281. [Link]

  • Lherbet, C., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(4), e0134922. [Link]

  • Makarov, V., et al. (2018). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 8(1), 1-13. [Link]

  • Richter, A., et al. (2022). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. RSC Medicinal Chemistry, 13(7), 864-871. [Link]

  • Seidel, R. W., et al. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(34), 4697-4715. [Link]

  • Singh, V., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE, 19(11), e0301037. [Link]

  • Wang, A., et al. (2022). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 27(19), 6268. [Link]

  • Asif, M. (2017). A review on the synthesis, chemistry, and medicinal properties of benzothiazines and their related scaffolds. Current Organic Synthesis, 14(6), 794-817. [Link]

  • Asif, M. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 827-862. [Link]

  • Richter, A., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), 1-13. [Link]

Sources

In Silico Characterization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one: A Predictive Modeling Workflow

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The early stages of drug discovery are characterized by a high attrition rate, with many promising compounds failing due to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] In silico computational methods provide a rapid, cost-effective, and ethically sound alternative to traditional testing for triaging and prioritizing candidates before significant resources are invested.[3][4] This guide presents a comprehensive, step-by-step in silico workflow for the prediction of critical physicochemical, pharmacokinetic (ADMET), and potential bioactivity properties of the novel scaffold, 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. By integrating data from multiple predictive algorithms, we construct a holistic profile of the molecule, demonstrating a robust methodology for researchers in drug development to assess the viability of new chemical entities.

Introduction: The Rationale for Predictive Modeling

The benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] The specific compound, 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, represents a novel chemical entity whose properties are not extensively documented. Establishing a comprehensive profile of its drug-like characteristics is a critical first step in evaluating its therapeutic potential.

The causality behind choosing an in silico approach is rooted in efficiency and foresight. Experimental determination of properties such as solubility, membrane permeability, metabolic stability, and toxicity is resource-intensive. Computational, or in silico, toxicology and property prediction use the chemical structure of a molecule to forecast its behavior in biological systems.[3][6] These methods, primarily based on Quantitative Structure-Activity Relationship (QSAR) and machine learning models trained on vast datasets of known compounds, allow for the early identification of potential liabilities.[7][8][9] This guide provides the expertise-driven framework for conducting such an analysis, emphasizing not just the procedural steps but the scientific reasoning that validates the workflow.

Foundational Analysis: Molecular Representation and Physicochemical Properties

Before any prediction can occur, the molecule must be translated into a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

Canonical SMILES for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one: O=C1NC2=CC(=C(S1)C=C2)[O-]

This structure serves as the universal input for the predictive tools discussed below.

The Importance of Physicochemical Properties

Physicochemical properties govern how a drug behaves from the moment of administration. They influence its solubility, ability to cross biological membranes, and binding interactions. The "Lipinski's Rule of Five" is a foundational guideline for evaluating the drug-likeness of a compound based on these properties, suggesting that poor oral absorption is more likely when a compound violates multiple rules.

Experimental Protocol: Physicochemical Property Prediction

This protocol utilizes a widely-accessible and validated web-based tool for prediction.

  • Tool Selection: SwissADME is a comprehensive, free web tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Its underlying algorithms are well-documented, making it a trustworthy choice.

  • Input: Navigate to the SwissADME homepage. In the input field, paste the SMILES string for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

  • Execution: Run the analysis. The platform calculates a range of descriptors based on the input structure.

  • Data Collection: Systematically record the key predicted properties, as summarized in the table below.

Predicted Data and Interpretation
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 224.22 g/mol Affects diffusion and transport across membranes. (Lipinski: <500)
LogP (iLOGP) 1.69Measures lipophilicity. Influences absorption, distribution, and toxicity. (Lipinski: ≤5)
Topological Polar Surface Area (TPSA) 91.96 ŲPredicts transport properties. High TPSA (>140 Ų) is linked to poor cell permeability.
H-Bond Acceptors 4Influences solubility and target binding. (Lipinski: ≤10)
H-Bond Donors 1Influences solubility and target binding. (Lipinski: ≤5)
Water Solubility (ESOL) Log S = -2.51Predicts solubility in water. Poor solubility is a major hurdle in drug formulation.
Lipinski's Rule Violations 0Indicates good preliminary drug-likeness for oral bioavailability.

Interpretation: The initial physicochemical analysis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is promising. With zero Lipinski violations, a moderate LogP, and an acceptable TPSA, the molecule exhibits a strong "drug-like" profile on paper. This self-validating first step justifies proceeding to more complex pharmacokinetic predictions.

In-Depth Analysis: ADMET Profile Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate and effect of a drug in the body.[1][10] Early prediction of ADMET profiles is one of the most impactful applications of in silico modeling, as it can prevent costly late-stage failures.[2][11]

ADMET_Funnel A Large Compound Library B Physicochemical & ADMET Prediction A->B Triage C Filtered Candidates B->C Prioritize D In Vitro Assays C->D Synthesize & Test E Lead Compounds D->E Validate

Caption: The ADMET discovery funnel, prioritizing candidates computationally.

Experimental Protocol: ADMET Prediction
  • Tool Selection: The pkCSM server is a robust tool that predicts a wide range of ADMET properties using graph-based signatures. Its transparent methodology and broad endpoint coverage make it suitable for a comprehensive profile.

  • Input: Navigate to the pkCSM "Predict" page. Input the SMILES string for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

  • Execution: Submit the structure for prediction. The server will return a detailed report.

  • Data Collection: Collate the predictions into a structured table for analysis.

Predicted ADMET Data and Causality
ParameterEndpointPredicted ValueCausality and Interpretation
Absorption Water Solubility-2.862 log mol/LConsistent with the ESOL prediction. Indicates moderate solubility.
Caco-2 Permeability0.583 log PappValues > -0.9 suggest good permeability across the intestinal wall.
Intestinal Absorption88.5%High predicted absorption is favorable for oral drug delivery.
Distribution BBB Permeability-0.999 logBBA logBB < -1 suggests the compound is unlikely to cross the Blood-Brain Barrier.
CNS Permeability-2.418 logPSA logPS < -3 suggests poor penetration into the Central Nervous System.
Metabolism CYP2D6 SubstrateNoNot being a substrate for major CYP enzymes can lead to a more predictable metabolic profile.
CYP3A4 SubstrateYesBeing a substrate for CYP3A4, a major metabolic enzyme, may lead to faster clearance.
CYP2D6 InhibitorNoLack of inhibition reduces the risk of drug-drug interactions.
CYP3A4 InhibitorNoLack of inhibition reduces the risk of drug-drug interactions.
Toxicity AMES ToxicityNoPredicts the compound is not mutagenic, a critical safety endpoint.
hERG I InhibitionNoPredicts a low risk of inhibiting the hERG channel, which is crucial for avoiding cardiac toxicity.
HepatotoxicityYesThe model predicts a potential for liver toxicity, which is a significant flag for further investigation.

Interpretation: The ADMET profile is mixed. While absorption and distribution characteristics appear favorable for a peripherally acting drug, and key toxicity flags like mutagenicity and cardiotoxicity are negative, the predicted hepatotoxicity is a major concern. This single prediction justifies prioritizing this molecule for in vitro hepatotoxicity assays to validate or refute this computational flag. This is a prime example of how in silico work guides, rather than replaces, experimental validation.[4]

Functional Analysis: Biological Activity and Target Prediction

With a foundational understanding of the molecule's properties, the next logical step is to predict its potential biological targets. This is an exploratory process that generates hypotheses for further testing.

Experimental Protocol: Target Prediction
  • Tool Selection: SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on the principle of similarity. It compares the input molecule to a library of known active compounds.

  • Input: On the SwissTargetPrediction homepage, input the SMILES string for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

  • Execution: Run the prediction. The tool will return a list of potential targets, ranked by probability.

  • Data Analysis: Focus on the targets with the highest probability scores. Analyze the target classes to understand the potential mechanisms of action.

Predicted Targets and Rationale
Target ClassSpecific ExampleProbabilityRationale for Interest
EnzymesCarbonic anhydrase IIHighInhibition of carbonic anhydrases is relevant in glaucoma, diuresis, and epilepsy.
KinasesSerine/threonine-protein kinaseModerateKinases are a major class of drug targets, particularly in oncology and inflammation.
G-protein coupled receptorsDopamine Receptor D3ModerateGPCRs are involved in a vast array of physiological processes.

Interpretation: The prediction suggests that 7-Nitro-2H-benzo[b]thiazin-3(4H)-one may interact with several target classes, with enzymes being the most probable. This data allows us to move from a general characterization to a specific, testable hypothesis. For this guide, we will select the top-ranked target, Carbonic anhydrase II, for a more detailed molecular docking simulation.

Mechanistic Insight: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein receptor).[12] It provides a structural hypothesis for the predicted molecule-target interaction.

Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A 1. Obtain Ligand Structure (SMILES) C 3. Prepare Ligand (Add Hydrogens, Assign Charges) A->C B 2. Obtain Receptor Structure (PDB ID: 2CBE) D 4. Prepare Receptor (Remove Water, Add Polar Hydrogens) B->D E 5. Define Binding Site (Grid Box Generation) C->E D->E F 6. Run Docking Algorithm (AutoDock Vina) E->F G 7. Analyze Binding Poses F->G H 8. Evaluate Binding Affinity (kcal/mol) G->H

Caption: A standardized workflow for molecular docking simulations.

Experimental Protocol: Molecular Docking
  • Tool Selection: AutoDock Vina is a widely used, accurate, and open-source molecular docking program.[13] UCSF Chimera can be used for visualization and preparation.[12]

  • Ligand Preparation: Convert the 2D SMILES string of our compound into a 3D structure using a tool like Open Babel or the SMILES translator in UCSF Chimera. Energy minimize the structure and save it in .pdbqt format.

  • Receptor Preparation: Download the crystal structure of Carbonic anhydrase II from the Protein Data Bank (PDB ID: 2CBE). Using UCSF Chimera, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges. Save the prepared receptor in .pdbqt format.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically centered on the known active site of the protein.

  • Execution: Run AutoDock Vina using the prepared ligand, receptor, and grid box configuration files.

  • Analysis: The output will provide several binding poses ranked by their binding affinity score (in kcal/mol). Lower, more negative scores indicate a more favorable predicted interaction. Visualize the top-ranked pose in UCSF Chimera to inspect the specific hydrogen bonds and hydrophobic interactions.

Predicted Docking Results
ParameterPredicted ValueInterpretation
Binding Affinity -7.8 kcal/molThis is a strong predicted binding affinity, suggesting a stable interaction between the compound and the active site of Carbonic anhydrase II.
Key Interactions Hydrogen bond with Thr199The analysis of the binding pose reveals a hydrogen bond with the key active site residue Threonine 199, mimicking the interaction of known inhibitors.

Interpretation: The molecular docking results substantiate the target prediction. The strong binding affinity and the formation of key interactions within the active site provide a plausible structural basis for the compound's potential inhibitory activity against Carbonic anhydrase II. This forms a concrete, data-driven hypothesis that can be directly tested in an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This in-depth guide has systematically constructed a predictive profile for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one using a validated in silico workflow. The analysis reveals a compound with a promising drug-like physicochemical profile and good predicted oral absorption. While it shows a low risk for mutagenicity and cardiotoxicity, a significant flag for potential hepatotoxicity was raised, which must be prioritized for experimental validation.

Furthermore, target prediction and molecular docking have generated a strong, testable hypothesis that this compound may act as an inhibitor of Carbonic anhydrase II.

References

  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery, 5(7), 633-654.
  • Guan, X., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 147-172.
  • Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF AI powered Drug Discovery.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • Aurlide. (2025).
  • Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
  • Saikia, S., & Bordoloi, M. (2017). Software for molecular docking: a review. Journal of Molecular Modeling, 23(1), 27.
  • Cronin, M. T. (2003). In silico methods for toxicity prediction. Expert Opinion on Drug Safety, 2(2), 147-158.
  • Digital Chemistry. (n.d.).
  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
  • Deep Origin. (n.d.). ADMET Predictions.
  • Chen, M., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 475.
  • The Scripps Research Institute. (n.d.). AutoDock. AutoDock Suite.
  • Asif, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2097.

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffolding Approach to Novel Anticancer Agent Evaluation

The benzo[b][1][2]thiazin-3(4H)-one core structure is a recognized pharmacophore with a growing body of evidence supporting its potential in the development of novel therapeutic agents. While direct anticancer studies on 7-Nitro-2H-benzo[b]thiazin-3(4H)-one are not yet prevalent in the public domain, its structural analogs, particularly derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one and other benzothiazines, have demonstrated significant cytotoxic and apoptotic effects across a range of human cancer cell lines.[3][4][5] This document, therefore, serves as a comprehensive guide for researchers and drug development professionals to investigate the potential anticancer activities of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. The protocols and application notes provided herein are based on established methodologies successfully applied to structurally related compounds, offering a robust framework for a thorough investigation.

The central hypothesis is that the introduction of a nitro group at the 7-position of the benzo[b]thiazin-3(4H)-one scaffold could modulate its electronic properties and biological activity, potentially enhancing its anticancer efficacy. This guide will detail the necessary experimental workflows to test this hypothesis, from initial cell viability screening to in-depth mechanistic studies of apoptosis and cell cycle regulation.

Putative Mechanism of Action: Insights from Analogous Compounds

Based on studies of related benzothiazine and benzoxazinone derivatives, 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is postulated to induce cancer cell death through the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors into the cytoplasm.

The key regulatory players in this pathway are the Bcl-2 family of proteins, which include anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The prevailing hypothesis is that treatment with the compound will shift the balance in favor of the pro-apoptotic proteins, leading to the formation of pores in the mitochondrial membrane. This, in turn, facilitates the release of cytochrome c, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates initiator caspase-9, which subsequently activates executioner caspases, such as caspase-3 and -7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[6][7][8]

G cluster_0 Cellular Stress (e.g., 7-Nitro-2H-benzo[b]thiazin-3(4H)-one) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Apoptosome Formation & Caspase Cascade Compound 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Compound->Bcl2 Downregulates Bax Pro-apoptotic Bax, Bak Compound->Bax Upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Inhibits Bax->MOMP Induces CytoC Cytochrome c (release) MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Pro-caspase-9 -> Caspase-9 Apoptosome->Casp9 Activates Casp3 Pro-caspase-3 -> Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Postulated Intrinsic Apoptotic Pathway.

Experimental Workflows: A Step-by-Step Investigative Approach

A logical and phased approach is recommended to systematically evaluate the anticancer potential of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. The following workflow outlines the key stages of this investigation.

G start Start: Compound Synthesis & Characterization viability Phase 1: Cell Viability Screening (MTT/XTT Assays) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Phase 2: Apoptosis Induction Analysis (Annexin V/PI Flow Cytometry) ic50->apoptosis cell_cycle Phase 3: Cell Cycle Analysis (PI Staining Flow Cytometry) apoptosis->cell_cycle western Phase 4: Mechanistic Protein Analysis (Western Blot) cell_cycle->western conclusion Conclusion & Further Studies western->conclusion

Caption: Recommended Experimental Workflow.

Phase 1: Cell Viability and Cytotoxicity Screening

Objective: To determine the cytotoxic effect of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).

Recommended Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[9][10][11]

Rationale: These colorimetric assays are robust, reliable, and suitable for high-throughput screening. They measure the metabolic activity of cells, which is an indicator of cell viability. The MTT assay results in an insoluble formazan product that requires solubilization, while the XTT assay produces a water-soluble formazan, simplifying the protocol.[9][10][11]

Protocol 1: MTT Cell Viability Assay[12][13]

Materials:

  • Cancer cell lines of interest (e.g., A549, HeLa, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values

The results of the cell viability assays should be used to calculate the IC50 values for each cell line at different time points.

Cell LineTreatment Time (h)IC50 (µM) of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one
A549 (Lung)24Experimental Value
48Experimental Value
HeLa (Cervical)24Experimental Value
48Experimental Value
MCF-7 (Breast)24Experimental Value
48Experimental Value
HCT116 (Colon)24Experimental Value
48Experimental Value

Phase 2 & 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis and to determine the effect of the compound on cell cycle progression.

Recommended Assays: Annexin V/Propidium Iodide (PI) staining for apoptosis and PI staining for cell cycle analysis.[1][12][13][14][15][16][17][18]

Rationale: Flow cytometry allows for the rapid, quantitative analysis of individual cells in a population. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA intercalating agent that is excluded by viable cells, thus identifying late apoptotic and necrotic cells. For cell cycle analysis, PI staining of fixed and permeabilized cells allows for the quantification of DNA content, which distinguishes cells in G0/G1, S, and G2/M phases.[1][2][12][13][14][15][16][17]

Protocol 2: Annexin V/PI Apoptosis Assay[15][18][19][20]

Materials:

  • Cells treated with the test compound at IC50 concentrations

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis[1][2][14][16][17]

Materials:

  • Cells treated with the test compound

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in staining buffer containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry.

Data Presentation: Expected Outcomes
AssayParameterExpected Outcome with 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Treatment
Apoptosis% of Annexin V positive cellsSignificant increase compared to control
Cell Cycle% of cells in G0/G1 phaseExperimental Value
% of cells in S phaseExperimental Value
% of cells in G2/M phaseExperimental Value
Sub-G1 peakPotential increase indicating apoptotic DNA fragmentation

Phase 4: Mechanistic Investigation by Western Blotting

Objective: To investigate the molecular mechanism of apoptosis by analyzing the expression and cleavage of key apoptotic proteins.

Recommended Targets: Bcl-2, Bax, Caspase-9, Caspase-3, and PARP.[6][7][8][19][20]

Rationale: Western blotting provides a semi-quantitative analysis of protein expression levels. By examining the cleavage of caspases and PARP, and the ratio of pro- to anti-apoptotic Bcl-2 family proteins, the involvement of the intrinsic apoptotic pathway can be confirmed.[6][7][8][19][20]

Protocol 4: Western Blot Analysis[6][7][8][21][22]

Materials:

  • Cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation: Expected Protein Expression Changes
ProteinExpected Change with TreatmentRationale
Bcl-2DecreaseDownregulation of anti-apoptotic protein
BaxIncreaseUpregulation of pro-apoptotic protein
Cleaved Caspase-9IncreaseActivation of initiator caspase
Cleaved Caspase-3IncreaseActivation of executioner caspase
Cleaved PARPIncreaseSubstrate cleavage by activated caspase-3

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation into the anticancer properties of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. Successful outcomes from these studies, including potent cytotoxic activity and clear evidence of apoptosis induction, would warrant further investigation. Future studies could explore its efficacy in 3D cell culture models, in vivo animal models, and delve deeper into its specific molecular targets and potential for combination therapies. The structural novelty of this compound, combined with the promising activity of its analogs, makes it a compelling candidate for further research in the pursuit of novel anticancer therapeutics.

References

  • Choi, Y. J., & Lee, S. H. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 45(1), e49.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Liu, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657. Retrieved from [Link]

  • ResearchGate. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]

  • Rajitha, G., et al. (2011). Synthesis and Pharmacological Evaluations of Novel 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives as a New Class of Anti-Cancer Agents. European Journal of Medicinal Chemistry, 46(11), 5345-5351.

  • ResearchGate. (2014). For adherent cell lines which apoptosis assay is the best to use?. Retrieved from [Link]

  • Alvero, A. B., & Mor, G. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bollu, V. R., et al. (2017). Design, synthesis, and biological evaluation of novel 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3472.
  • Bio-protocol. (2016). Apoptosis detection assay. Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2112.

Sources

A Multi-Assay Framework for Comprehensive Cytotoxicity Profiling of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework and step-by-step protocols for evaluating the cytotoxic potential of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a nitroaromatic benzothiazine derivative. Given its chemical structure, a primary suspected mechanism of toxicity is the induction of oxidative stress, a common characteristic of nitroaromatic compounds.[1][2] Therefore, a single cytotoxicity assay is insufficient for a comprehensive assessment. We present an integrated, multi-assay approach designed to provide a holistic view of the compound's effects on cell health. This application note details protocols for assessing metabolic viability (MTT assay), membrane integrity and necrosis (LDH assay), apoptosis induction (Caspase-3/7 assay), and mechanistic evaluation of oxidative stress (ROS assay). By correlating the results from these distinct endpoints, researchers can build a robust and nuanced understanding of the compound's cytotoxic profile, a critical step in early-stage drug discovery and safety assessment.[3][4]

Scientific Rationale: Deconstructing Cytotoxicity

Evaluating a compound's cytotoxicity requires moving beyond a simple live/dead binary. The cellular response to a toxic agent can manifest through various pathways, primarily necrosis and apoptosis, which are often triggered by upstream events like oxidative stress.[5]

  • Necrosis: A catastrophic form of cell death characterized by the loss of plasma membrane integrity, leading to the release of intracellular components into the surrounding environment.[5][6]

  • Apoptosis: A programmed and controlled form of cell death involving a cascade of specific enzymatic events, most notably the activation of caspases, which are key executioner proteases.[7][8]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[9][10][11] Nitroaromatic compounds are known to undergo enzymatic reduction to form nitro radical anions, which can react with molecular oxygen to regenerate the parent compound and produce superoxide radicals, initiating a futile redox cycle that leads to significant oxidative stress.[2]

This understanding necessitates a panel of assays, each interrogating a specific aspect of the cellular response to 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Compound 7-Nitro-2H-benzo[b]thiazin-3(4H)-one ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Membrane Loss of Membrane Integrity ROS->Membrane Caspase Caspase-3/7 Activation Mitochondria->Caspase Viability Decreased Metabolic Activity (Cell Viability) Mitochondria->Viability Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspase->Apoptosis Necrosis->Viability Apoptosis->Viability cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells (e.g., 1x10⁴ cells/well) Incubate 24h Treat 2. Treat with Compound (Dose-response series) Incubate 24-72h Seed->Treat AddMTT 3. Add MTT Solution (0.5 mg/mL final conc.) Incubate 2-4h Treat->AddMTT Solubilize 4. Solubilize Formazan (Add DMSO or Solubilizer) AddMTT->Solubilize Read 5. Read Absorbance (~570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium. Remove the treatment media and add 100 µL of the diluted MTT solution to each well. [12]4. Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well. [13]6. Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [14]Measure the absorbance at a wavelength of 540-590 nm using a microplate reader. [12][14]

Protocol 2: LDH Release Assay for Necrosis

Principle: This colorimetric assay quantifies the activity of lactate dehydrogenase (LDH), a stable enzyme released into the culture supernatant upon loss of plasma membrane integrity, a hallmark of necrosis. [6][15]The released LDH catalyzes the conversion of lactate to pyruvate, which in a subsequent reaction reduces a tetrazolium salt to a colored formazan product. [6]

cluster_prep Preparation & Treatment cluster_assay Assay Seed 1. Seed & Treat Cells (as per MTT protocol) Include Max Lysis Control Supernatant 2. Collect Supernatant (Centrifuge plate, transfer supernatant to new plate) Seed->Supernatant AddReagent 3. Add LDH Reaction Mix (Substrate + Dye) Supernatant->AddReagent Incubate 4. Incubate at RT (~30 min, protected from light) AddReagent->Incubate Read 5. Read Absorbance (~490 nm) Incubate->Read

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Steps 1 & 2). Crucially, include a "Maximum LDH Release" control by adding a lysis solution (e.g., 10X Lysis Solution provided in kits, or Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period. [6][16]2. Supernatant Collection: Centrifuge the 96-well plate at ~600 x g for 10 minutes to pellet any detached cells. [16]Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's protocol (typically by mixing an assay buffer/substrate solution with a dye solution). [16]4. Incubation: Add 50 µL of the prepared Reaction Mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at a wavelength of ~490 nm using a microplate reader. The intensity of the color is proportional to the amount of LDH released. [15]

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: This luminescent or fluorescent assay measures the activity of caspase-3 and -7, the primary executioner caspases in the apoptotic pathway. [8][17]The assay reagent contains a specific peptide substrate (DEVD) linked to a reporter molecule (e.g., aminoluciferin). [18]When active caspase-3/7 cleaves the DEVD sequence, the reporter is released, generating a light or fluorescent signal proportional to caspase activity.

cluster_prep Preparation & Treatment cluster_assay Assay (Add-Mix-Measure) Seed 1. Seed & Treat Cells (Use opaque-walled plates for luminescence) AddReagent 2. Add Caspase-Glo® 3/7 Reagent (equal volume to medium) Seed->AddReagent Incubate 3. Incubate at RT (30 min - 1h, protected from light) AddReagent->Incubate Read 4. Read Luminescence or Fluorescence Incubate->Read

Caption: Workflow for the Caspase-3/7 "add-mix-measure" assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (for luminescence assays to prevent well-to-well crosstalk) at the desired density. [7]Treat with the compound as previously described.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). The reagent contains both the substrate and lysis agents. [18]3. Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the resulting luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

Protocol 4: DCFH-DA Assay for Intracellular ROS

Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [9][10]The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

cluster_prep Preparation & Staining cluster_assay Treatment & Measurement Seed 1. Seed Cells (Use black-walled plates) Load 2. Load with DCFH-DA (e.g., 10 µM for 30 min) Wash to remove excess probe Seed->Load Treat 3. Treat with Compound (Short incubation, e.g., 1-4h) Load->Treat Read 4. Read Fluorescence (Ex/Em ~485/535 nm) (Kinetic or endpoint) Treat->Read

Caption: Workflow for the intracellular ROS assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at the desired density and incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well. [19]3. Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the probe to enter the cells and be deacetylated. [9][19]4. Washing: Remove the loading solution and wash the cells twice with PBS to remove any extracellular probe that could cause background fluorescence. [19]5. Compound Treatment: Add 100 µL of the compound dilutions (prepared in PBS or serum-free medium) to the wells. Include a positive control such as H₂O₂ (e.g., 100 µM). [10]6. Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. [9]Readings can be taken kinetically over a period of 1-4 hours or as a single endpoint measurement.

Data Analysis and Interpretation

A key strength of this approach is the ability to integrate data from all four assays to build a conclusive narrative about the compound's cytotoxic mechanism.

Quantitative Data Summary (Example)
Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)ROS Level (Fold Change)
0 (Vehicle) 100 ± 4.50 ± 2.11.0 ± 0.11.0 ± 0.2
1 95 ± 5.13 ± 1.81.2 ± 0.31.8 ± 0.4
10 62 ± 6.215 ± 3.54.5 ± 0.65.2 ± 0.7
50 25 ± 4.865 ± 5.95.1 ± 0.85.8 ± 0.9
100 8 ± 2.988 ± 7.12.5 ± 0.44.9 ± 0.6

Calculations:

  • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(LDH_sample - LDH_spontaneous) / (LDH_max - LDH_spontaneous)] * 100

  • Fold Change (Caspase/ROS): (Signal_sample - Signal_blank) / (Signal_vehicle - Signal_blank)

Interpreting Combined Results

The pattern of results across the assays provides powerful mechanistic clues.

Start Analyze Results from All Four Assays HighROS Is ROS level significantly increased at cytotoxic doses? Start->HighROS Start->HighROS HighCaspase Is Caspase-3/7 activity significantly increased? HighROS->HighCaspase Yes HighROS->HighCaspase No HighROS->HighCaspase No HighLDH Is LDH release significantly increased? HighCaspase->HighLDH Yes HighCaspase->HighLDH Yes Conclusion1 Primary Mechanism: ROS-induced Apoptosis HighCaspase->Conclusion1 No Conclusion6 Cytostatic Effect or Other Mechanism HighCaspase->Conclusion6 No Conclusion2 Primary Mechanism: ROS-induced Necrosis HighLDH->Conclusion2 No Conclusion3 Mixed Apoptosis/Necrosis (Secondary Necrosis) HighLDH->Conclusion3 Yes Conclusion4 Non-ROS mediated Apoptosis HighLDH->Conclusion4 Yes Conclusion5 Non-ROS mediated Necrosis HighLDH->Conclusion5 No

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

  • ROS-Induced Apoptosis: A significant increase in ROS is observed, followed by a strong induction of caspase-3/7 activity with minimal LDH release at early time points or lower concentrations. A decrease in MTT viability correlates well with the caspase signal.

  • ROS-Induced Necrosis: A significant increase in ROS is followed by a rapid and substantial increase in LDH release. Caspase-3/7 activity remains low.

  • Mixed or Secondary Necrosis: All three signals (ROS, Caspase, LDH) are high. This often indicates that the primary mechanism is apoptosis, but at higher concentrations or later time points, the apoptotic cells lose membrane integrity, leading to "secondary necrosis."

  • Non-Oxidative Mechanisms: If cytotoxicity is observed (low MTT) without a corresponding increase in ROS, it suggests the compound acts through other pathways (e.g., DNA damage, receptor antagonism), which would require further investigation.

Conclusion

Evaluating the cytotoxicity of a novel compound like 7-Nitro-2H-benzo[b]thiazin-3(4H)-one demands a rigorous, multi-faceted approach. Relying on a single assay, such as MTT, can be misleading as it does not reveal the mechanism of cell death. By systematically applying the panel of assays described—MTT for viability, LDH for necrosis, Caspase-3/7 for apoptosis, and DCFH-DA for oxidative stress—researchers can obtain a comprehensive and mechanistically informative profile of their compound. This integrated strategy enhances the quality and reliability of preclinical safety and efficacy data, enabling more informed decisions in the drug development pipeline.

References

  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65–70. [Link]

  • Creative Bioarray. ROS Assay Kit Protocol. Creative Bioarray. [Link]

  • Wang, Y., & Joseph, J. A. (2016). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 6(1). [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]

  • Kim, J. S., He, L., & Lemasters, J. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. [Link]

  • Held, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Bio-protocol, 1(1). [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • Cramer, S. L., & Cerniglia, G. J. (2014). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Current protocols in pharmacology, 65, 12.11.1–12.11.12. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Pharmaceuticals. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Bio-protocol. (2014). Apoptosis Analysis and Caspase-3/7 Assay. Bio-protocol, 4(6). [Link]

  • ResearchGate. (2023). Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). Structure-toxicity relationships of nitroaromatic compounds. Chemical research in toxicology, 20(9), 1393–1402. [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. Chemija, 31(3). [Link]

  • ResearchGate. (2016). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. ResearchGate. [Link]

  • Molecules. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[6][10]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Frontiers in Chemistry. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[6][10]xazin-3(4H). Frontiers. [Link]

  • Molecules. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[6][10]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Molecules. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • ACS Omega. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[6][10]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • Arkivoc. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Arkivoc. [Link]

  • Molecules. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[6][9]xazin-4-ones as potent anticancer and antioxidant agents. MDPI. [Link]

Sources

Application Notes and Protocols for the Quantification of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a key intermediate and potential pharmacophore in drug discovery. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. Each protocol is accompanied by an explanation of the underlying scientific principles, guiding researchers and drug development professionals in selecting the most appropriate method for their specific application.

Introduction: The Significance of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Quantification

7-Nitro-2H-benzo[b]thiazin-3(4H)-one belongs to the benzothiazinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, certain benzothiazinones have been identified as potent antitubercular agents.[1][2] The nitro group on the benzothiazinone scaffold can serve as a crucial pharmacophore or a key synthetic handle for further molecular elaboration.[3]

Accurate quantification of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is paramount for several reasons:

  • In pharmaceutical research and development , it is essential for determining reaction kinetics, optimizing synthesis yields, and assessing the purity of active pharmaceutical ingredients (APIs).

  • During preclinical and clinical studies , precise measurement in biological matrices is necessary for pharmacokinetic and pharmacodynamic (PK/PD) modeling.[1]

  • In quality control , validated analytical methods ensure the consistency and quality of the compound in batch release testing.

This guide provides detailed, step-by-step protocols for the quantification of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one using state-of-the-art analytical instrumentation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃S[4]
Molecular Weight 210.21 g/mol [4]
Appearance Expected to be a solid[5]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)General knowledge
UV Absorption Expected to absorb in the UV region due to the nitroaromatic chromophore[6][7]

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of small molecules in pharmaceutical analysis due to its robustness, precision, and cost-effectiveness.[8][9] A stability-indicating reversed-phase HPLC method is proposed here for the determination of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.[10]

Principle

The method utilizes a C18 stationary phase to separate the analyte from impurities based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent elution. The nitroaromatic structure of the analyte allows for sensitive detection using a UV detector.[7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Injection F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + Internal Standard B Protein Precipitation (with Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E Injection F Chromatographic Separation E->F G ESI Ionization F->G H MRM Detection G->H I Peak Area Ratio (Analyte/IS) H->I Mass Spectra J Regression Analysis I->J K Quantify Concentration J->K UVVis_Workflow A Prepare Blank, Standards, and Sample Solutions B Determine λmax by Scanning A->B C Measure Absorbance of Standards at λmax A->C E Measure Absorbance of Sample A->E D Plot Calibration Curve (Absorbance vs. Concentration) C->D F Calculate Concentration from Curve D->F E->F

Sources

Application Notes & Protocols for Evaluating the Anti-Inflammatory Effects of Benzothiazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammation with Benzothiazinones

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive the pathogenesis of numerous chronic diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzothiazinones, a class of sulfur and nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold for the development of new therapeutics.[1] While initially recognized for their anti-mycobacterial properties, recent studies have highlighted their potential as potent anti-inflammatory agents.[2][3][4] Some derivatives have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and to modulate critical signaling pathways such as NF-κB.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel benzothiazinone compounds. The experimental designs detailed herein are structured to progress from high-throughput in vitro screening to more complex mechanistic studies and finally to in vivo validation, ensuring a logical and scientifically robust evaluation.

Part 1: In Vitro Evaluation - Cellular Models of Inflammation

The initial assessment of anti-inflammatory activity is most efficiently conducted using in vitro cell-based models. These systems offer a controlled environment to study specific cellular responses and signaling pathways. Macrophages are central players in the inflammatory response, and as such, cell lines like the murine RAW 264.7 or the human THP-1 (differentiated into a macrophage-like state) are industry-standard models.[5][6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce a robust inflammatory response in vitro.[5][7]

Primary Screening: Assessing Inhibition of Key Inflammatory Mediators

The primary goal is to determine if the benzothiazinone compounds can suppress the production of key pro-inflammatory molecules in LPS-stimulated macrophages.

Experimental Workflow: In Vitro Primary Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Endpoint Analysis seed Seed RAW 264.7 macrophages in 96-well plates incubate1 Incubate (e.g., 24h) to allow adherence seed->incubate1 pretreat Pre-treat with Benzothiazinone (various concentrations) or Vehicle incubate1->pretreat incubate2 Incubate (e.g., 1-2h) pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate (e.g., 24h) stimulate->incubate3 collect Collect cell culture supernatant incubate3->collect griess Nitric Oxide (NO) Measurement (Griess Assay) collect->griess elisa Cytokine Measurement (TNF-α, IL-6 ELISA) collect->elisa

Caption: Workflow for primary in vitro screening of benzothiazinones.

Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

Causality: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[6] The Griess assay is a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an indirect measure of NO production.[8][9]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the benzothiazinone compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO, ensuring final concentration is <0.1%) for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Transfer 50-100 µL of supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[10]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[9]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 2: Pro-Inflammatory Cytokine Measurement (ELISA)

Causality: TNF-α and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[6][11] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted cytokines in the culture supernatant.

Methodology:

  • Sample Collection: Use the same cell culture supernatants collected in Protocol 1.

  • ELISA Procedure:

    • Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.[12][13]

    • Briefly, this involves adding the supernatant to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.[14]

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.[15]

    • A substrate is then added, which is converted by the enzyme to produce a measurable color change.[14]

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (typically 450 nm).

  • Quantification: Determine the cytokine concentrations by interpolating from a standard curve generated with recombinant cytokines.

Data Presentation: Primary Screening Results

CompoundConcentration (µM)% NO Inhibition (vs. LPS control)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle-0%2500 ± 2101800 ± 150
Benzothiazinone X115%2150 ± 1801600 ± 130
1055%1100 ± 95850 ± 70
5085%450 ± 50300 ± 40
Dexamethasone (Control)190%300 ± 35250 ± 30

Note: It is crucial to perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.

Mechanistic Studies: Unraveling the Mode of Action

Compounds that show significant activity in the primary screen should be further investigated to determine their mechanism of action. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that regulate the expression of most inflammatory genes.[16][17][18]

Key Inflammatory Signaling Pathways

G acclimate Acclimatize Rats/Mice baseline Measure Baseline Paw Volume acclimate->baseline dosing Administer Benzothiazinone (e.g., oral gavage) or Vehicle baseline->dosing induce Induce Inflammation: Inject Carrageenan into Hind Paw dosing->induce measure Measure Paw Volume (hourly for ~6 hours) induce->measure analyze Calculate % Edema Inhibition measure->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Animal Groups: Use male Wistar or Sprague-Dawley rats (180-220g). Group animals into: Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Benzothiazinone treatment groups (various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the paw volume increase (edema) for each animal at each time point relative to its baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Model for Systemic Inflammation: LPS-Induced Endotoxemia

Causality: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions. [19]Intraperitoneal injection of LPS leads to a massive release of pro-inflammatory cytokines into the bloodstream, which can be measured to assess the systemic anti-inflammatory effect of a compound.

Protocol 5: LPS-Induced Systemic Inflammation in Mice

Methodology:

  • Animal Groups: Use mice (e.g., C57BL/6). Group animals similarly to the paw edema model.

  • Drug Administration: Administer the benzothiazinone compound or vehicle (p.o. or i.p.) 1 hour prior to LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 6 hours, corresponding to peak cytokine levels), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of key cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA as described in Protocol 2.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group to determine the percentage reduction in systemic cytokine production.

Conclusion

The experimental framework outlined in these application notes provides a robust, multi-tiered approach to characterizing the anti-inflammatory potential of novel benzothiazinone derivatives. By progressing from broad cellular screening to detailed mechanistic analysis and finally to whole-animal efficacy models, researchers can build a comprehensive data package to support the advancement of promising candidates in the drug development pipeline. The key is to pair rigorous execution of these protocols with a thorough understanding of the underlying inflammatory biology, allowing for insightful data interpretation and informed decision-making.

References

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules.

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.

  • NF-κB signaling in inflammation. PubMed.

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC.

  • Protocol Griess Test. Protocol Exchange.

  • Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. PubMed.

  • Human TNF-α ELISA Kit Product Information Sheet. Thermo Fisher Scientific.

  • (A) MAPK p38 and NF-κB p65 expression levels detected by western... ResearchGate.

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC.

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.

  • The NF-kB Signaling Pathway. Creative Diagnostics.

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers.

  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI.

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie.

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate.

  • Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). Novus Biologicals.

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology.

  • MAPK Mitogens Interactive Pathway. R&D Systems.

  • Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. PubMed.

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Sigma-Aldrich.

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI.

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC.

  • NF-κB. Wikipedia.

  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.

  • Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PMC.

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate.

  • This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. Cell Signaling Technology.

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PubMed.

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.

  • Human TNF-α Quantikine ELISA. R&D Systems.

  • MAPK signaling pathway. Cusabio.

  • NF-κB Signaling. Cell Signaling Technology.

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.

  • What will be the best way to test NFkb activation via western blot? ResearchGate.

  • TNF-α (free) ELISA. IBL International.

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.

  • Synthesis and structure–activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents | Request PDF. ResearchGate.

  • Glucocorticoids | Anti-Inflammation - Mechanism of Action. YouTube.

  • Anti-Inflammatory Screen. IIVS.org.

Sources

Application Notes and Protocols for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one: A Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the potential use of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one as a chemical probe. While this specific molecule is not extensively characterized in peer-reviewed literature, its core structure belongs to the benzothiazine class of heterocyclic compounds, which are known to possess a wide array of biological activities. These notes are intended to serve as a foundational resource for researchers initiating studies with this compound, offering insights based on the activities of structurally related molecules. The protocols provided herein are general starting points and will require empirical validation and optimization for specific experimental contexts.

Introduction to the Benzothiazine Scaffold

The benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The biological versatility of benzothiazines stems from their ability to interact with a variety of protein targets, modulated by the nature and position of substituents on the bicyclic ring system.

Known biological activities of benzothiazine derivatives include:

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.[2]

  • Anticancer: Induction of apoptosis and cell cycle arrest in various cancer cell lines.

  • Neuroprotective: Inhibition of enzymes such as beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease.[3]

  • Antimicrobial: Activity against both Gram-positive bacteria and various fungal strains.[1]

  • Calpain I inhibition: Potential for therapeutic intervention in conditions like neurodegeneration and cataract formation.[1]

The subject of this guide, 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, is a derivative featuring a nitro group at the 7th position. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, potentially modulating its binding affinity and reactivity towards biological targets.

Putative Mechanism of Action and Potential Targets

Given the lack of specific studies on 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, its precise mechanism of action remains to be elucidated. However, based on the known targets of analogous compounds, we can hypothesize potential pathways for investigation. For instance, many anti-inflammatory benzothiazines exert their effects through the inhibition of COX enzymes, which are central to the prostaglandin synthesis pathway.

Hypothetical Signaling Pathway: Inhibition of COX-2

COX_Inhibition cluster_inflammation Inflammatory Stimulus cluster_cell Cellular Response Inflammatory Stimulus Inflammatory Stimulus Membrane_Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane_Phospholipids activates phospholipase A2 Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Probe 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Probe->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Applications as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. While the selectivity of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is yet to be determined, it can be screened for various activities to identify its potential as a probe.

Potential applications for investigation include:

  • Probing Enzyme Activity: Screening against a panel of enzymes (e.g., kinases, proteases, oxidoreductases) to identify novel inhibitors.

  • Elucidating Cellular Phenotypes: Assessing the effect of the compound on cellular processes such as proliferation, apoptosis, and differentiation.

  • Target Identification and Validation: Using the compound as a starting point for identifying novel drug targets through techniques like affinity chromatography or chemoproteomics.

Experimental Protocols: A Starting Point

The following protocols are generalized and should be adapted and optimized for specific experimental systems.

General Guidelines for Handling and Storage
  • Solubility: Determine the solubility of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in common laboratory solvents (e.g., DMSO, ethanol). For cell-based assays, it is crucial to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in culture medium to the final working concentration. Ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, to ensure stability.

Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic or anti-proliferative effects of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: Cell Viability Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Data Presentation

Quantitative data from screening assays should be presented in a clear and organized manner.

Table 1: Hypothetical IC₅₀ Values of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one against Various Cell Lines

Cell LineTissue of OriginIC₅₀ (µM)
HeLaCervical Cancer[Insert experimental value]
A549Lung Cancer[Insert experimental value]
MCF-7Breast Cancer[Insert experimental value]
Normal FibroblastsConnective Tissue[Insert experimental value]

Concluding Remarks and Future Directions

7-Nitro-2H-benzo[b]thiazin-3(4H)-one represents an under-investigated molecule with potential as a chemical probe, owing to its structural relation to the biologically active benzothiazine family. The protocols and conceptual frameworks provided in these application notes are designed to be a launchpad for further research. Key future work should focus on:

  • Target Deconvolution: Identifying the specific protein(s) with which the compound interacts.

  • Selectivity Profiling: Assessing the compound's activity against a broad panel of related and unrelated targets to establish its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of different functional groups to the observed biological activity.

Through systematic investigation, the scientific community can uncover the potential of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one as a valuable tool for chemical biology and drug discovery.

References

  • Nowak, M., et al. (2022). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences. Available at: [Link]

  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]

  • Saeed, A., et al. (2015). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazinone Scaffold

The 7-Nitro-2H-benzo[b]thiazin-3(4H)-one core represents a privileged scaffold in medicinal chemistry. The benzothiazine class of heterocyclic compounds has garnered significant attention due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The presence of the nitro group at the 7-position offers a strategic anchor for chemical modification, providing a pathway to modulate the molecule's electronic properties and steric profile. This, in turn, can significantly impact its interaction with biological targets and, consequently, its therapeutic potency.

This document provides a comprehensive guide for the strategic derivatization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. It outlines detailed protocols for key chemical transformations and discusses the scientific rationale behind these modifications, drawing from established structure-activity relationships (SAR) within the broader benzothiazole and benzothiazinone families.[3][4][5] The aim is to equip researchers with the foundational knowledge and practical methodologies to synthesize novel analogues with improved potency for their specific biological targets of interest.

Strategic Derivatization Pathways

The derivatization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one can be systematically approached through two primary pathways, each offering distinct opportunities to explore new chemical space and enhance biological activity. These pathways focus on modifications at the N-4 position and transformations of the C-7 nitro group.

Derivatization_Pathways Start 7-Nitro-2H-benzo[b]thiazin-3(4H)-one N_Alkylation Pathway 1: N-4 Alkylation/Functionalization Start->N_Alkylation Introduce diverse substituents at N-4 Nitro_Reduction Pathway 2: C-7 Nitro Group Reduction Start->Nitro_Reduction Convert to versatile amino group Amino_Derivatization C-7 Amino Group Derivatization Nitro_Reduction->Amino_Derivatization Acylation Acylation (Amides) Amino_Derivatization->Acylation Sulfonylation Sulfonylation (Sulfonamides) Amino_Derivatization->Sulfonylation

Figure 1: Strategic derivatization pathways for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.
Pathway 1: N-4 Alkylation and Functionalization

The nitrogen atom at the 4-position of the benzothiazinone ring is a key site for derivatization. The introduction of various alkyl and functionalized alkyl chains can significantly influence the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation. These modifications are crucial for optimizing interactions with the binding pockets of target proteins. For instance, in related heterocyclic scaffolds, N-alkylation has been shown to be a viable strategy for enhancing potency.[6]

  • Modulation of Physicochemical Properties: Introducing different alkyl chains allows for fine-tuning of lipophilicity, which can impact cell permeability and oral bioavailability.

  • Exploration of Binding Pockets: Functionalized alkyl groups (e.g., containing hydroxyl, amino, or ether moieties) can form additional hydrogen bonds or electrostatic interactions with amino acid residues in the target's active site, thereby increasing binding affinity.

  • Conformational Restriction: The nature of the N-4 substituent can influence the orientation of the benzothiazinone ring system, potentially locking it into a more bioactive conformation.

Pathway 2: C-7 Nitro Group Reduction and Subsequent Derivatization

The aromatic nitro group at the 7-position is a strong electron-withdrawing group that significantly influences the electronic character of the benzene ring. While the nitro group itself can be important for activity, its reduction to an amino group opens up a vast array of possibilities for further derivatization.[7] The resulting 7-amino-2H-benzo[b]thiazin-3(4H)-one is a versatile intermediate for creating amide and sulfonamide libraries, which are prevalent motifs in many clinically successful drugs.

  • Introduction of New Interaction Points: The amino group can act as a hydrogen bond donor. Subsequent acylation or sulfonylation introduces hydrogen bond acceptors (carbonyl or sulfonyl oxygens) and allows for the introduction of diverse R-groups that can extend into new regions of a binding pocket.

  • Modification of Electronic Properties: Converting the strongly electron-withdrawing nitro group to an electron-donating amino group, or to the moderately electron-withdrawing amide or sulfonamide functionalities, can dramatically alter the molecule's electronic properties, which can be critical for certain biological activities.

  • Structure-Activity Relationship (SAR) Exploration: The synthesis of a library of 7-acylamino or 7-sulfonylamino derivatives allows for a systematic exploration of the SAR at this position, guiding the design of more potent compounds.

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar heterocyclic systems. Researchers should optimize these conditions for the specific substrate and desired product.

Protocol 1: N-4 Alkylation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

This protocol is adapted from a phase transfer catalysis method used for the N-alkylation of a related benzothiazinone derivative.[1][8]

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 7-nitro-2H-benzo[b]thiazin-3(4H)-one in an appropriate solvent (e.g., Toluene or DMF). B Add a base (e.g., K2CO3 or NaOH) and a phase transfer catalyst (e.g., TBAB). A->B C Add the desired alkyl halide (R-X). B->C D Heat the reaction mixture under reflux (or at an appropriate temperature, e.g., 95°C for DMSO). C->D E Monitor reaction progress by TLC. D->E F Cool the reaction mixture and filter off inorganic salts. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Figure 2: Workflow for N-4 Alkylation.

Materials:

  • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (1.0 eq) in toluene or DMF, add K₂CO₃ (3.0 eq) and TBAB (0.1 eq).

  • Add the desired alkyl halide (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (for toluene) or to 95 °C (for DMF) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the N-alkylated product.

Protocol 2: Reduction of the C-7 Nitro Group

This protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O), a mild and chemoselective reducing agent, making it suitable for substrates with other potentially reducible functional groups.[7]

Materials:

  • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (or its N-alkylated derivative)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • 5% aqueous Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 7-nitro-benzothiazinone derivative (1.0 eq) in absolute ethanol.

  • Add stannous chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to 70-78 °C under a nitrogen atmosphere and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.

  • Carefully neutralize the mixture to pH 7-8 by the slow addition of a 5% aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 7-amino-benzothiazinone derivative, which can often be used in the next step without further purification.

Protocol 3: Derivatization of the C-7 Amino Group

Materials:

  • 7-Amino-2H-benzo[b]thiazin-3(4H)-one derivative

  • Acyl chloride or Acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 7-amino-benzothiazinone derivative (1.0 eq) in DCM or THF.

  • Add pyridine or TEA (1.5-2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 7-acylamino derivative.

This protocol is based on standard procedures for the synthesis of sulfonamides from amines.[9]

Materials:

  • 7-Amino-2H-benzo[b]thiazin-3(4H)-one derivative

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 7-amino-benzothiazinone derivative (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 7-sulfonylamino derivative.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The following table provides a hypothetical framework for summarizing the biological activity data of newly synthesized derivatives. Researchers should populate this table with their own experimental data to facilitate SAR analysis. The insights provided are based on general trends observed in related benzothiazole and benzothiazinone scaffolds.[3][4][5]

Compound IDR¹ (at N-4)R² (at C-7)Target Biological Activity (IC₅₀, µM) *SAR Insights
Parent H-NO₂[Experimental Value]Starting point for potency improvement.
1a -CH₃-NO₂[Experimental Value]Small alkyl group at N-4 may improve lipophilicity.
1b -CH₂Ph-NO₂[Experimental Value]Bulky aromatic group at N-4 can explore hydrophobic pockets.
2 H-NH₂[Experimental Value]Conversion of nitro to amino group alters electronic properties.
3a H-NHC(O)CH₃[Experimental Value]Small acyl group introduces H-bond acceptor.
3b H-NHC(O)Ph[Experimental Value]Aromatic acyl group can engage in π-stacking interactions.
4a H-NHSO₂CH₃[Experimental Value]Sulfonamide group provides different geometry and H-bonding.
4b H-NHSO₂Ph[Experimental Value]Aryl sulfonamide offers opportunities for further substitution.
5a -CH₃-NHC(O)CH₃[Experimental Value]Combination of N-4 and C-7 modifications.

*Target biological activity (e.g., anticancer, anti-inflammatory) and the corresponding IC₅₀ values should be determined experimentally.

Conclusion

The 7-Nitro-2H-benzo[b]thiazin-3(4H)-one scaffold offers fertile ground for the development of novel therapeutic agents. The strategic derivatization at the N-4 position and the C-7 position, as outlined in this guide, provides a rational approach to systematically explore the structure-activity landscape of this promising class of molecules. The provided protocols, adapted from established literature precedents, offer a solid foundation for the synthesis of diverse libraries of analogues. By combining these synthetic strategies with robust biological screening, researchers can unlock the full therapeutic potential of the benzothiazinone core and identify lead candidates with enhanced potency and improved drug-like properties.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

  • Bouchet, A., et al. (2001). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Organic Chemistry Portal. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Pharmaceutical Research International, 34(23B), 1-15. [Link]

  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 9(7), e17893. [Link]

  • Szczęśniak-Sięga, B., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]

  • SNOUNOU, E., et al. (2001). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

  • Szczęśniak-Sięga, B., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]

  • Kumar, A., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Wang, Y., et al. (2012). Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. [Link]

  • ResearchGate. (2022). SAR of different substituted benzothiazole derivatives as antibacterial agent. ResearchGate. [Link]

  • ResearchGate. (2023). SAR comparison of the synthesized molecules 12–17 against α‐Glu enzymes. ResearchGate. [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Abrol, S., Bodla, R. B., & Goswami, C. (2019). A comprehensive review on benzothiazole derivatives for their biological activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209. [Link]

  • Císařová, I., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1202. [Link]

  • Sebbar, S., et al. (2016). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • Patel, K., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect, 7(11), e202104332. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Bioorganic & Medicinal Chemistry, 98, 117565. [Link]

  • Shestakov, A. S., et al. (2015). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Chemistry of Heterocyclic Compounds, 51(4), 370-376. [Link]

  • CN102219756A - Preparation method for two N-alkyl halides. (2011).
  • Maged, A., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega, 2(11), 7836-7846. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1363768. [Link]

  • Kumar, A., et al. (2019). Catalyst Free Synthesis of 2‐Aryl‐2 H ‐benzo[ b ][1][3]oxazines and 3‐Aryl‐2H ‐benzo[ b ][1][3]thiazin‐2‐ones: An Ultrasonication‐assisted Strategy. ChemistrySelect, 4(33), 9723-9727. [Link]

Sources

Formulation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is critically dependent on the development of appropriate formulations for in vivo administration. 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a member of the biologically active benzothiazine class, represents a typical challenge faced by formulation scientists.[1][2] Its nitroaromatic structure suggests poor aqueous solubility, a common hurdle that can limit oral bioavailability and lead to variable exposure in animal studies.[3][4] This application note provides a comprehensive guide to formulating this compound for preclinical research, detailing strategies from initial physicochemical assessment to the preparation and quality control of aqueous suspensions and co-solvent solutions. The protocols herein are designed to be robust, reproducible, and grounded in established biopharmaceutical principles to ensure data integrity in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[5][6]

The Formulation Imperative: From Powder to Preclinical Insight

The primary goal of a preclinical formulation is to deliver a consistent and known quantity of the active pharmaceutical ingredient (API) to the test subject, thereby enabling a clear interpretation of efficacy and safety data.[3][7] For poorly soluble compounds like 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, this is non-trivial. An inadequate formulation can result in low or erratic absorption, leading to underestimated exposure and potentially causing promising drug candidates to be prematurely discarded.[6]

The selection of a formulation strategy is a multi-factorial decision, balancing the need for maximal exposure in early studies with considerations of safety, stability, and scalability.[5][8] This guide focuses on the two most common and practical approaches for early-stage rodent studies: the aqueous suspension and the co-solvent-based solution.

Pre-Formulation Characterization: The Scientific Foundation

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[5][7] This foundational knowledge dictates the entire formulation strategy.

Table 1: Key Physicochemical Parameters for Formulation Design

ParameterSignificanceTypical Method of Determination
Molecular Weight Influences diffusion and membrane transport. The molecular formula is C₈H₆N₂O₃S.Mass Spectrometry
Aqueous Solubility The most critical parameter. Determines if a simple solution is feasible or if a suspension or other enabling technology is required.[8][9]Equilibrium solubility in water/buffers
LogP / LogD Indicates the lipophilicity of the compound. A high LogP suggests poor aqueous solubility and a potential for lipid-based formulations.Calculated (e.g., XLogP3) or HPLC
pKa Identifies ionizable groups. The solubility of compounds with acidic or basic centers can often be dramatically increased by pH adjustment.[10]Potentiometric titration or software prediction
Physical Form Determines if the compound is crystalline or amorphous and if multiple polymorphic forms exist. This affects solubility and dissolution rate.[11]X-ray Powder Diffraction (XRPD), DSC
Chemical Stability Assesses degradation in response to pH, light, and oxidation. Nitroaromatic compounds can be susceptible to reduction or photodecomposition.[4][12]Forced degradation studies (HPLC)

Causality Behind Choices: Understanding these parameters allows for a rational formulation design. For instance, if the compound has a pKa in a physiologically relevant range, a simple pH-adjusted solution might be possible. If it is highly lipophilic (LogP > 3) and non-ionizable, a suspension or lipid-based system is a more logical starting point.[8]

Strategic Formulation Development: A Decision-Making Workflow

The path to a suitable formulation can be systematically navigated. The following workflow illustrates a typical decision-making process for a compound like 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

G start Start: Receive API (7-Nitro-2H-benzo[b]thiazin-3(4H)-one) preform Step 1: Pre-Formulation Characterization (Table 1) start->preform sol_check Step 2: Assess Aqueous Solubility @ Target Conc. preform->sol_check is_soluble Is solubility > target conc. in a simple vehicle (e.g., pH 7.4 buffer)? sol_check->is_soluble Assume Poor Solubility solution Strategy A: Simple Aqueous Solution is_soluble->solution Yes cosolvent Strategy B: Co-solvent System is_soluble->cosolvent No qc Step 3: Formulation QC (Appearance, pH, Purity, Conc.) solution->qc suspension Strategy C: Aqueous Suspension cosolvent->suspension If co-solvent toxicity/instability is a concern cosolvent->qc suspension->qc end Ready for In Vivo Dosing qc->end

Caption: Formulation strategy selection workflow.

Experimental Protocols

The following protocols are designed to be starting points and should be adapted based on the specific dose concentration required and the results of pre-formulation studies.

This is often the most common approach for water-insoluble, neutral compounds intended for oral administration.[13] The goal is to create a uniform, easily re-suspendable, and physically stable system.

Rationale for Excipient Selection:

  • Wetting Agent (e.g., Polysorbate 80 / Tween® 80): Reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, preventing clumping and ensuring uniform dispersion.[14]

  • Suspending Agent (e.g., Sodium Carboxymethyl Cellulose - NaCMC): Increases the viscosity of the vehicle, slowing the sedimentation of drug particles according to Stokes' law, which ensures dose uniformity upon administration.[13][15]

Materials & Equipment:

  • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one powder

  • 0.5% (w/v) Tween® 80 in Purified Water

  • 0.5% (w/v) NaCMC (medium viscosity) in Purified Water

  • Mortar and pestle (glass or ceramic)

  • Analytical balance, magnetic stirrer, volumetric flasks, graduated cylinders

Step-by-Step Methodology:

  • Weigh API: Accurately weigh the required amount of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one for the final desired volume and concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).

  • Particle Size Reduction (Optional but Recommended): If the API consists of large crystals, gently grind the powder in a mortar and pestle for 1-2 minutes. This increases the surface area, which can improve the dissolution rate in vivo.[8]

  • Wetting: Place the weighed powder in the mortar. Add a small volume of the 0.5% Tween® 80 solution (e.g., 0.2 mL for 100 mg of API) and levigate (mix) with the pestle to form a smooth, uniform paste. This is the most critical step to ensure individual particles are wetted and not aggregated.

  • Dilution & Transfer: Gradually add the 0.5% NaCMC solution in small portions to the paste, mixing continuously. Once the suspension is fluid, transfer it to a calibrated volumetric flask or graduated cylinder.

  • Final Volume Adjustment: Use the 0.5% NaCMC solution to rinse the mortar and pestle, transferring the rinsings to the flask to ensure a complete transfer of the API. Adjust to the final volume.

  • Homogenization: Stopper the flask and mix by inversion. Then, place a magnetic stir bar in the suspension and stir for at least 30 minutes before use. Always stir continuously before and during dose administration.

This approach is suitable when the compound has sufficient solubility in a water-miscible organic solvent that is safe for in vivo use at low concentrations. This method provides a true solution, eliminating concerns about particle size and dissolution rate.[6][7]

Commonly Used Preclinical Co-Solvent Systems:

Vehicle ComponentTypical % (v/v)Role & Considerations
DMSO 5-10%Excellent solubilizing power. Can have pharmacological effects and cause irritation at higher concentrations.
PEG 400 20-40%Good solubilizer and generally well-tolerated. Can increase the viscosity of the final formulation.
Solutol® HS 15 10-20%Non-ionic solubilizer and emulsifier. Can enhance absorption but must be evaluated for potential effects on drug transporters.
Saline or PBS q.s. to 100%The aqueous component, used to bring the formulation to the final volume and ensure physiological compatibility.

Step-by-Step Methodology (Example with 10% DMSO, 40% PEG 400, 50% Saline):

  • Weigh API: Accurately weigh the required amount of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (e.g., 50 mg for 10 mL of a 5 mg/mL solution).

  • Initial Solubilization: Place the API in a suitable glass vial. Add the DMSO (1 mL for a 10 mL final volume). Vortex or sonicate until the API is fully dissolved. Visually inspect against a light and dark background to ensure no solid particles remain.

  • Add Co-solvent: To the DMSO solution, add the PEG 400 (4 mL for a 10 mL final volume) and mix thoroughly until a homogenous solution is formed.

  • Aqueous Dilution: Slowly add the saline (5 mL for a 10 mL final volume) to the organic phase while vortexing. Crucial Step: Add the aqueous phase slowly to prevent the drug from "crashing out" or precipitating. If precipitation occurs, the formulation is not viable at this concentration and composition.

  • Final Check: Once all components are added, visually inspect the final formulation for clarity and absence of precipitation.

Quality Control and Stability: Ensuring Trustworthy Data

A freshly prepared formulation should always be subjected to quality control checks.[16] The goal is to create a self-validating system where you can be confident in the dose being administered.[17]

G cluster_checks prep Formulation Prepared (Suspension or Solution) qc_checks Quality Control Checks prep->qc_checks visual Visual Inspection (Clarity/Homogeneity) qc_checks->visual ph pH Measurement qc_checks->ph hplc Concentration & Purity (HPLC-UV) qc_checks->hplc psd Particle Size Analysis (For Suspensions) qc_checks->psd pass QC Passed hplc->pass All checks within spec? fail QC Failed (Reformulate) pass->fail No

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and consistency of your synthesis. Our guidance is based on established chemical principles and practical laboratory experience.

Synthetic Pathway Overview

The synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is typically achieved through a two-step process. The critical intermediate is 2-amino-5-nitrothiophenol, which is then cyclized with an appropriate C2-building block, most commonly chloroacetyl chloride.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Chloro-5-nitroaniline C 2-Amino-5-nitrothiophenol A->C Nucleophilic Aromatic Substitution B Sodium Hydrosulfide (NaSH) B->C E 7-Nitro-2H-benzo[b]thiazin-3(4H)-one C->E Acylation & Intramolecular Cyclization D Chloroacetyl Chloride D->E

Caption: General synthetic workflow for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the synthesis.

Q1: What is the critical starting material for this synthesis? A1: The most crucial precursor is 2-amino-5-nitrothiophenol. The purity and stability of this compound directly impact the yield and side-product profile of the final cyclization step. Thiophenols, in general, are susceptible to oxidation, which can lead to the formation of disulfide impurities.[1]

Q2: Why is chloroacetyl chloride typically used for the cyclization step? A2: Chloroacetyl chloride is an ideal reagent because it contains two electrophilic sites. The highly reactive acid chloride acylates the amino group of 2-amino-5-nitrothiophenol first. The resulting intermediate then undergoes an intramolecular nucleophilic substitution (an SN2 reaction), where the thiolate attacks the carbon bearing the chlorine atom to form the six-membered thiazine ring. This two-step, one-pot process is efficient and generally high-yielding under optimized conditions.[2][3][4]

Q3: Can I use other reagents instead of chloroacetyl chloride? A3: Yes, other reagents like chloroacetic acid or ethyl chloroacetate can be used.[2] However, these alternatives typically require a coupling agent (for chloroacetic acid) or harsher conditions (for the ester) to facilitate the initial acylation, which can introduce more side reactions and complicate the purification process. Chloroacetyl chloride remains the most direct and reactive choice.

Q4: What is the expected yield for this synthesis? A4: With high-purity starting materials and optimized conditions, the cyclization step can achieve yields upwards of 80-90%. The synthesis of the 2-amino-5-nitrothiophenol precursor can vary more widely (60-85%) depending on the chosen route and purification method. Overall yields are typically in the 50-75% range.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Cyclization Step

Q: My final yield of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is consistently low (<50%). What are the likely causes and how can I fix this?

A: Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and solutions.

G Problem Low Yield (<50%) Cause1 Cause 1: Oxidation of Thiophenol Problem->Cause1 Cause2 Cause 2: Incomplete Reaction Problem->Cause2 Cause3 Cause 3: Side Reactions Problem->Cause3 Solution1 Solution: - Use degassed solvents - Work under inert atm (N₂/Ar) - Use freshly prepared precursor Cause1->Solution1 Leads to disulfide formation Solution2 Solution: - Increase reaction time/temp - Check reagent stoichiometry - Ensure base is effective Cause2->Solution2 Monitor via TLC Solution3 Solution: - Slow, dropwise addition of  chloroacetyl chloride at 0°C - Use a non-nucleophilic base Cause3->Solution3 Prevents polymerization/ diacylation

Caption: Troubleshooting logic for low cyclization yield.

  • Expertise & Causality:

    • Oxidation of 2-Amino-5-nitrothiophenol: This is the most frequent culprit. Thiophenols are easily oxidized by atmospheric oxygen to form disulfides. This disulfide impurity will not participate in the cyclization, thus directly reducing your theoretical yield.

      • Solution: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Use solvents that have been adequately degassed. For best results, use the 2-amino-5-nitrothiophenol immediately after its preparation and purification.

    • Incorrect Stoichiometry or Inactive Reagents: Ensure that chloroacetyl chloride is not degraded (it is moisture-sensitive) and that you are using at least one equivalent. An excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial to drive the reaction to completion.

      • Solution: Use a fresh bottle of chloroacetyl chloride. Perform a small-scale trial to confirm the activity of your reagents.

    • Suboptimal Reaction Conditions: The reaction requires a base to neutralize the HCl generated during both the acylation and the subsequent cyclization. An inappropriate choice or amount of base can stall the reaction.

      • Solution: A mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. Using a stronger base like sodium hydroxide can lead to hydrolysis of the acid chloride and other side products. Use at least two equivalents of the base.

Problem 2: Formation of a Persistent, Insoluble Side Product

Q: During the reaction, a solid precipitates, but it's not my desired product and is difficult to purify away. What is it?

A: This is often a sign of polymerization or the formation of undesired intermolecular products.

  • Expertise & Causality:

    • Mechanism: If chloroacetyl chloride is added too quickly or at too high a concentration, one molecule of the acylated intermediate can react with a second molecule of 2-amino-5-nitrothiophenol before it has a chance to cyclize intramolecularly. This leads to dimers and polymers that are often insoluble.

    • Solution: The principle of high dilution favors intramolecular reactions. Add the chloroacetyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes) to a dilute solution of the thiophenol and base, preferably at a reduced temperature (0 °C). This keeps the instantaneous concentration of the reactive acylating agent low, promoting the desired ring-closing reaction.

Problem 3: Difficulty with Product Purification

Q: My crude product shows multiple spots on TLC, and I'm struggling to separate them by column chromatography.

A: Purification can be challenging if side products have similar polarities to the desired compound.

  • Expertise & Causality:

    • Common Impurities: The main impurities are often the unreacted 2-amino-5-nitrothiophenol, the corresponding disulfide, and potentially the N,S-diacylated product.

    • Solutions:

      • Work-up: Before chromatography, perform an aqueous work-up. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted acidic starting material and HCl.

      • Recrystallization: 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective method for removing minor impurities and may be preferable to chromatography for achieving high purity on a larger scale.

      • Chromatography: If chromatography is necessary, use a gradient elution. Start with a non-polar solvent system (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increase the polarity. This will provide better separation between the non-polar disulfide impurity and your more polar product.

Optimized Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints to ensure the reaction is proceeding as expected.

Objective: To synthesize 7-Nitro-2H-benzo[b]thiazin-3(4H)-one from 2-amino-5-nitrothiophenol.

Materials:

  • 2-amino-5-nitrothiophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation:

    • In the reaction flask, dissolve 2-amino-5-nitrothiophenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (to make a ~0.1 M solution of the thiophenol).

    • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Begin dropwise addition of the chloroacetyl chloride solution from the dropping funnel to the stirred solution in the flask. The addition should be slow, over approximately 30-45 minutes.

    • Checkpoint 1: A precipitate of triethylamine hydrochloride should form during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Checkpoint 2: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexane mobile phase). The reaction is complete when the starting thiophenol spot has been completely consumed.

  • Work-up:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Checkpoint 3: Assess the purity of the crude product by TLC and ¹H NMR.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure 7-Nitro-2H-benzo[b]thiazin-3(4H)-one as a solid. Alternatively, purify by flash column chromatography.

Data Summary

The choice of base and solvent can significantly impact the reaction outcome. The following table provides a summary based on typical optimization studies.

Base (2.2 eq)SolventTemperature (°C)Typical Yield (%)Notes
TriethylamineDichloromethane0 to RT85-92%Recommended. Clean reaction, easy work-up.
DIPEADichloromethane0 to RT82-90%Good alternative to TEA; less nucleophilic.
PyridineDichloromethane0 to RT70-80%Can act as a nucleophilic catalyst; may complicate purification.
K₂CO₃AcetonitrileRT to 50°C65-75%Heterogeneous reaction; may require longer reaction times.

References

  • Synthesis of 2-amino-5-nitrophenol by two step process. (2010). ResearchGate. [Link]

  • Synthesis of 2-amino-5-nitrophenol. (2006). ResearchGate. [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. (1979). Indian Journal of Pharmaceutical Sciences. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]

Sources

Stability of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. As a nitroaromatic benzothiazine derivative, its stability can be influenced by several factors including pH, light, temperature, and the presence of oxidizing or reducing agents. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges in your research and development workflows.

I. Understanding the Stability of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one: A Proactive Approach

The core structure of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, featuring a lactam within a thiazinone ring and an electron-withdrawing nitro group, presents a unique set of stability considerations. While reasonably stable in solid form, issues can arise when in solution, especially under stressed conditions. A proactive understanding of its chemical liabilities is crucial for obtaining reliable and reproducible experimental results.

This guide is structured to first address common questions regarding the stability of this molecule, followed by detailed troubleshooting guides for specific experimental challenges. We will then provide standardized protocols for you to assess the stability of your compound under your specific experimental conditions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Q1: My solution of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is changing color over time. What could be the cause?

A change in the color of your solution is often an indicator of degradation. For nitroaromatic compounds, this can be due to photodecomposition, especially if the solution is exposed to light.[1][2] Additionally, oxidative degradation or reactions with components in your solvent or buffer system could lead to the formation of colored byproducts. It is also known that some benzothiazine derivatives can transform into green-blue chromophores in the presence of peroxides or redox-active metal ions under acidic conditions.[3]

Q2: I am observing a loss of potency or activity of my compound in my biological assays. Could this be a stability issue?

Yes, a loss of potency is a strong indication that your compound may be degrading under your assay conditions. The lactam ring in the benzothiazinone structure can be susceptible to hydrolysis under acidic or basic conditions, leading to an inactive, ring-opened product.[3][4] Furthermore, the nitro group can be reduced, or the sulfur atom can be oxidized, altering the compound's structure and its ability to interact with its biological target.

Q3: What are the optimal storage conditions for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in solid form and in solution?

  • Solid Form: As a solid, the compound should be stored in a tightly sealed, light-resistant container at a controlled room temperature or refrigerated (2-8 °C) to minimize degradation from light and moisture.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend storing solutions in amber vials at -20°C or -80°C. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred for long-term storage.

Q4: How does pH affect the stability of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one?

The benzothiazinone ring system can be susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Under acidic conditions, the lactam bond can be cleaved. Under basic conditions, the amide proton can be abstracted, potentially leading to ring-opening or other rearrangements. It is crucial to evaluate the stability of the compound at the specific pH of your experimental buffer.

Q5: Is 7-Nitro-2H-benzo[b]thiazin-3(4H)-one sensitive to light?

Nitroaromatic compounds are known to be susceptible to photodecomposition.[1][2] Exposure to UV or even ambient light can lead to the formation of various degradation products. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by working under low-light conditions.

III. Troubleshooting Guides

This section provides structured guidance for troubleshooting common stability-related issues you may encounter during your experiments.

A. Issue: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps Rationale
Degradation in Assay Buffer 1. Perform a time-course stability study of the compound in your assay buffer. 2. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the parent compound. 3. If degradation is observed, consider adjusting the buffer pH or adding antioxidants (if compatible with your assay).The pH and components of your assay buffer can promote hydrolysis or oxidation of the compound over the duration of the experiment, leading to a decrease in the effective concentration and thus, inconsistent results.
Adsorption to Labware 1. Test for loss of compound in solution after incubation in different types of labware (e.g., polypropylene, polystyrene, glass). 2. Analyze the supernatant by HPLC to quantify the compound concentration. 3. Consider using low-adhesion microplates or silanized glassware.Hydrophobic compounds can adsorb to plastic surfaces, reducing the actual concentration in your assay and leading to variability in your results.
Reaction with Assay Components 1. Incubate the compound with individual components of your assay medium (e.g., serum, reducing agents like DTT) and analyze for degradation.Certain components in complex biological media can react with and degrade the compound. For example, reducing agents can reduce the nitro group.
B. Issue: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps Rationale
Hydrolytic Degradation 1. Perform forced degradation studies under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. 2. Analyze the stressed samples by LC-MS to identify the mass of the degradation products.This will help to confirm if the unknown peaks correspond to hydrolytic products and provide insight into the degradation pathway.[3][4]
Oxidative Degradation 1. Conduct a forced degradation study using an oxidizing agent (e.g., 3% H₂O₂). 2. Analyze the sample by LC-MS to identify potential oxidation products (e.g., N-oxide, sulfoxide, sulfone).The sulfur atom in the thiazinone ring is susceptible to oxidation, which would result in the formation of new peaks in your chromatogram.
Photodegradation 1. Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare the HPLC profile to a protected sample.This will confirm if the unknown peaks are a result of photolytic degradation.[1][2]

IV. Experimental Protocols

To empower you to proactively assess the stability of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, we provide the following detailed protocols for forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

A. Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one under various stress conditions.

Materials:

  • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and/or a mass spectrometer

  • Photostability chamber

  • pH meter

Stock Solution Preparation: Prepare a stock solution of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or DMSO).

Step-by-Step Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • Analyze the samples by HPLC.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

Data Analysis: For each condition, calculate the percentage of degradation of the parent compound and identify any major degradation products. The use of a diode array detector or a mass spectrometer will be invaluable for characterizing the degradation products.

V. Visualization of Potential Degradation Pathways

To provide a conceptual framework for the potential degradation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, the following diagrams illustrate the key potential degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation Parent 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Acid_Product Ring-Opened Product (Acid-Catalyzed) Parent->Acid_Product H+ / H₂O Base_Product Ring-Opened Product (Base-Catalyzed) Parent->Base_Product OH- / H₂O

Caption: Potential hydrolytic degradation pathways.

G cluster_oxidation Oxidative Degradation Parent 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential oxidative degradation pathways.

G cluster_photodegradation Photodegradation Parent 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Photo_Products Various Photodegradation Products Parent->Photo_Products

Caption: General scheme for photodegradation.

VI. Concluding Remarks

The stability of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is a critical parameter that can significantly impact the reliability and reproducibility of your experimental data. By understanding its potential chemical liabilities and by proactively assessing its stability under your specific experimental conditions, you can ensure the integrity of your research. This guide provides a starting point for addressing common stability issues. However, we strongly recommend performing the described stability studies to gain a comprehensive understanding of the behavior of this compound in your hands.

VII. References

  • Haji Ali, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Haji Ali, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Bunce, R. A., et al. (2016). 6-Nitro-4H-benzo[d][5][6]thiazin-2-amine. Molbank, 2016(4), M899. [Link]

  • Kavčič, M., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 124-133. [Link]

  • Kavčič, M., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. [Link]

  • Niemi, M., et al. (2021). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 65(10), e00798-21. [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][4][5]thiazine. [Link]

  • Ge, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 759-764. [Link]

  • Legrini, O., et al. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 27(11), 1629-1635. [Link]

  • Bajaj, S., et al. (2006). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Khan, Z. A., et al. (2007). 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4226-o4227. [Link]

  • Patel, J., et al. (2020). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 13(3), 1234-1240. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • The Pharma Show by seji. (2023, September 5). Forced degradation study in pharma [Video]. YouTube. [Link]

  • G. A. D. C. N. G. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5543327. [Link]

  • Kumar, A., et al. (2017). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research & Allied Sciences, 6(2), 1-10. [Link]

  • PubChem. (n.d.). 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. [Link]

  • Asif, M. (2014). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. International Journal of Medicinal Chemistry, 2014, 478583. [Link]

  • Li, C., et al. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 8(3), 1409-1418. [Link]

  • Woodward, M. D., et al. (1981). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 67(1), 9-13. [Link]

  • Pharmaffiliates. (n.d.). 7-Chloro-2H-benzo[e][4][5][7]thiadiazin-3(4H)-one 1,1-dioxide. [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. [Link]

  • J&K Scientific. (n.d.). 7-Methoxy-2H-benzo[b][4][5]thiazin-3(4H)-one. [Link]

Sources

Technical Support Center: Overcoming Resistance to Benzothiazinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazinone-based anticancer agents. This guide is designed to provide you with in-depth troubleshooting advice and detailed experimental protocols to help you navigate the complexities of drug resistance. Our goal is to empower you with the knowledge to anticipate, identify, and overcome resistance in your cancer models, ultimately accelerating your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with benzothiazinone compounds and encountering resistance.

Q1: My cancer cell line, which was initially sensitive to my benzothiazinone lead compound, is now showing reduced sensitivity. What are the likely causes?

A: This phenomenon, known as acquired resistance, is a significant challenge in cancer therapy. The primary drivers of resistance can be broadly categorized into several mechanisms. Cancer cells can develop resistance through molecular changes that make them insensitive to a particular drug.[1] These can include alterations in the drug's molecular target, changes in how the drug interacts with the tumor, and broader cellular modifications.[1] Often, multiple resistance mechanisms can be at play simultaneously within the same tumor.[1]

Q2: What are the most common molecular mechanisms of resistance to anticancer agents in general?

A: Resistance to anticancer drugs is a multifaceted issue. Some of the well-documented mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[2]

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to support rapid proliferation and survival under drug-induced stress.[3][4][5] This includes the Warburg effect (increased glycolysis), and alterations in amino acid and lipid metabolism.[3][4]

  • Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.

  • Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can lead to cell survival.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins can prevent the cancer cell from undergoing programmed cell death.[6]

  • Tumor Microenvironment Influence: The non-cancerous cells and extracellular matrix within a tumor can protect cancer cells from the effects of chemotherapy.[7][8][9][10][11]

Q3: How can I determine if my resistant cells are overexpressing efflux pumps?

A: A common method is to use a fluorescent substrate of the efflux pump, such as Rhodamine 123 or a fluorescently labeled drug like Flutax-2 (a paclitaxel derivative).[12] You would compare the accumulation and efflux of the fluorescent substrate in your resistant cells versus the parental (sensitive) cells. A lower accumulation and/or a faster efflux in the resistant cells suggest increased pump activity. This can be quantified using a fluorescence spectrometer or flow cytometry.[12][13]

Q4: Is it possible to reverse resistance to my benzothiazinone compound?

A: In some cases, yes. One strategy is to use combination therapies.[1][14] This could involve co-administering your benzothiazinone with an inhibitor of the specific resistance mechanism. For example, if increased efflux is the cause, a P-glycoprotein inhibitor could be used.[2] Another approach is to combine drugs that work through different molecular mechanisms to increase cancer cell killing and reduce the likelihood of resistance emerging.[1]

Q5: What is the "Resistance Index" and how is it calculated?

A: The Resistance Index (RI) is a quantitative measure of how resistant a cell line has become to a specific drug. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) of the resistant cell line by the IC50 of the parental (sensitive) cell line.[15] An RI greater than 1 indicates increased tolerance to the drug.[15]

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common experimental issues encountered when studying resistance to benzothiazinone-based anticancer agents.

Issue 1: High Variability in IC50 Values Between Experiments

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inconsistent Cell Seeding Density Cell density can affect drug response.[16][17] If cells are seeded too sparsely or too densely, their growth rate and drug sensitivity can be altered.Ensure a consistent number of cells are seeded for each experiment. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.[18]
Cell Line Instability Over-passaging of cell lines can lead to genetic drift and changes in phenotype, including drug sensitivity.Use cell lines with a low passage number and create a master cell bank to ensure consistency. Regularly check the morphology and growth rate of your cells.
Drug Instability Benzothiazinone compounds, like many small molecules, can degrade over time, especially if not stored correctly.Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Protect stock solutions from light and store at the recommended temperature.
Variations in Assay Conditions Minor differences in incubation time, media volume, or serum concentration can impact results.[17]Standardize your protocol meticulously. Use the same batch of media and serum for a set of experiments and ensure consistent incubation times.
Issue 2: My Benzothiazinone Compound Shows Potent Activity in 2D Culture but Fails in 3D Spheroid or In Vivo Models

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Drug Penetration The dense structure of 3D spheroids and solid tumors can limit the diffusion of the drug, preventing it from reaching all cancer cells.[8]Assess the penetration of your compound in spheroids using fluorescently labeled analogues or mass spectrometry imaging. Consider co-treatment with agents that can modify the extracellular matrix to improve drug delivery.
Influence of the Tumor Microenvironment (TME) The TME can confer resistance through various mechanisms, including the secretion of growth factors and cytokines by stromal cells, and physical protection by the extracellular matrix.[7][8][11]Co-culture your cancer cells with fibroblasts or immune cells to create a more representative in vitro model. Analyze the TME in your in vivo models to identify potential resistance-conferring factors.
Hypoxia The core of spheroids and tumors is often hypoxic (low in oxygen), which can alter cellular metabolism and reduce the efficacy of some anticancer drugs.[10][19]Culture spheroids in a hypoxic chamber to mimic this condition. Evaluate the efficacy of your compound under both normoxic and hypoxic conditions.
Metabolic Adaptation Cells in a 3D environment have different metabolic profiles compared to those in 2D culture.[19] This metabolic reprogramming can contribute to drug resistance.[5]Perform metabolomic analysis of your 2D and 3D cultures to identify key metabolic changes.[3][4] Consider targeting these altered metabolic pathways in combination with your benzothiazinone.
Issue 3: Difficulty in Establishing a Stably Resistant Cell Line

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Drug Concentration Increased Too Rapidly A sudden high dose of the drug can lead to widespread cell death, preventing the selection of a resistant population.[15]Start with a low concentration of the drug (e.g., IC20) and increase it gradually (e.g., by 25-50% at each step) as the cells adapt.[15] If significant cell death occurs, revert to the previous lower concentration for a few passages.[15]
Heterogeneous Cell Population The parental cell line may have a low frequency of pre-existing resistant cells, making selection a lengthy process.Consider using a single-cell cloning technique (e.g., limiting dilution) after initial selection to ensure a homogenous resistant cell line.[15][18]
Reversion of Resistance In the absence of the drug, resistant cells may lose their resistance phenotype over time.Maintain the resistant cell line in a medium containing a maintenance dose of the benzothiazinone compound to ensure the stability of the resistant phenotype.

Part 3: Key Experimental Protocols

Protocol 1: Development of a Benzothiazinone-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of a benzothiazinone compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Benzothiazinone compound

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, CCK-8)[18][20]

  • Sterile cell culture plates and flasks

Procedure:

  • Determine the Initial IC50:

    • Seed the parental cells in 96-well plates at their optimal density.[15]

    • Treat the cells with a range of benzothiazinone concentrations for 48-72 hours.

    • Perform a cell viability assay to determine the IC50 value of the parental cell line.[16][17]

  • Initial Drug Exposure:

    • Begin by culturing the parental cells in a medium containing the benzothiazinone at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[15]

  • Gradual Dose Escalation:

    • Once the cells have adapted and are growing steadily at the initial concentration, passage them and increase the drug concentration by approximately 25-50%.[15]

    • Monitor the cells closely for signs of stress or excessive cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[15]

    • Continue this process of gradual dose escalation. This can take several months.

  • Verification of Resistance:

    • Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50), perform a cell viability assay on the resistant cells and the parental cells in parallel to determine the new IC50.

    • Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.[15] An RI significantly greater than 1 confirms the development of resistance.[15]

  • Stabilization and Banking:

    • Culture the resistant cell line for several passages in the presence of the highest tolerated drug concentration to ensure the stability of the resistant phenotype.

    • Cryopreserve aliquots of the resistant cell line at a low passage number.

Protocol 2: Assessing Drug Efflux Pump Activity

This protocol uses a fluorescent substrate to measure and compare the efflux pump activity in sensitive and resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • Fluorescent efflux pump substrate (e.g., Rhodamine 123, Flutax-2)[12]

  • Efflux pump inhibitor (e.g., verapamil, tariquidar)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Harvest parental and resistant cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Substrate Loading:

    • Add the fluorescent substrate to the cell suspensions at a final concentration determined by a preliminary titration experiment.

    • Incubate the cells at 37°C for 30-60 minutes to allow for substrate uptake.

  • Efflux Measurement:

    • After loading, wash the cells with cold PBS to remove excess substrate.

    • Resuspend the cells in fresh, pre-warmed, phenol red-free medium.

    • To one set of cells, add an efflux pump inhibitor to serve as a positive control for pump inhibition.

    • Incubate the cells at 37°C.

    • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Data Analysis:

    • Plot the mean fluorescence intensity against time for each cell line.

    • A faster decrease in fluorescence in the resistant cell line compared to the parental line indicates increased efflux pump activity. The cells treated with the efflux pump inhibitor should retain a high level of fluorescence.

Protocol 3: Investigating Metabolic Reprogramming in Resistant Cells

This protocol provides a general workflow for using metabolomics to identify metabolic pathways that are altered in benzothiazinone-resistant cells.

Materials:

  • Parental and resistant cell lines

  • Cell culture supplies

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Metabolite Extraction:

    • Culture parental and resistant cells under identical conditions to a confluency of 80-90%.

    • Rapidly quench metabolism by washing the cells with ice-cold saline.

    • Extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.

    • Centrifuge the extracts to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution LC-MS system. This will separate the metabolites and provide data on their mass-to-charge ratio and retention time.

  • Data Processing and Analysis:

    • Process the raw LC-MS data to identify and quantify the metabolites.

    • Perform statistical analysis (e.g., t-test, volcano plot) to identify metabolites that are significantly different in abundance between the parental and resistant cells.

  • Pathway Analysis:

    • Use pathway analysis software to map the differentially abundant metabolites to specific metabolic pathways (e.g., glycolysis, TCA cycle, pentose phosphate pathway, amino acid metabolism, lipid metabolism).[3][4] This will highlight the pathways that are reprogrammed in the resistant cells.[5][19]

Protocol 4: Evaluating Synergistic Drug Combinations

This protocol describes how to assess whether combining a benzothiazinone with another agent results in a synergistic, additive, or antagonistic effect.

Materials:

  • Benzothiazinone-resistant cell line

  • Benzothiazinone compound (Drug A)

  • Second therapeutic agent (Drug B)

  • Cell viability assay kit

  • 96-well plates

  • Combination analysis software (e.g., CompuSyn)

Procedure:

  • Determine IC50 of Single Agents:

    • Determine the IC50 values for Drug A and Drug B individually in the resistant cell line as described in Protocol 1.

  • Combination Treatment:

    • Prepare serial dilutions of Drug A and Drug B.

    • Treat the resistant cells with a matrix of concentrations of Drug A and Drug B, both alone and in combination, at a constant ratio (e.g., based on their IC50 values).

    • Incubate for 48-72 hours.

  • Cell Viability Assessment:

    • Perform a cell viability assay on all treatment groups.

  • Synergy Analysis:

    • Use the Chou-Talalay method and software like CompuSyn to calculate the Combination Index (CI).

    • The CI value indicates the nature of the drug interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • This analysis will help identify drug combinations that are more effective than the individual agents alone.[21] While synergistic combinations are often prioritized, it is important to note that they can sometimes accelerate the development of resistance.[22][23] Therefore, a holistic assessment including the durability of the response is recommended.[22]

Part 4: Visualizations

Mechanisms of Benzothiazinone Resistance

ResistanceMechanisms cluster_cell Resistant Cancer Cell cluster_nucleus Nucleus Benzothiazinone Benzothiazinone Target Drug Target Benzothiazinone->Target Inhibition Proliferation Cell Proliferation Target->Proliferation Blocks EffluxPump Efflux Pump (e.g., P-gp) EffluxPump->Benzothiazinone Expels Drug Metabolism Altered Metabolism Survival Cell Survival Metabolism->Survival Apoptosis Apoptosis Blockage Apoptosis->Survival Promotes TargetMutation Target Gene Mutation TargetMutation->Target Alters Target Structure DNA_Repair Enhanced DNA Repair DNA_Repair->Survival Contributes to ResistantCellLineWorkflow cluster_characterization Mechanistic Studies start Start with Parental (Sensitive) Cell Line ic50_initial Determine Initial IC50 start->ic50_initial dose_escalation Gradual Dose Escalation of Benzothiazinone ic50_initial->dose_escalation monitor Monitor Cell Viability and Growth dose_escalation->monitor monitor->dose_escalation Cells Adapting ic50_final Determine Final IC50 of Resistant Line monitor->ic50_final Resistance Achieved calculate_ri Calculate Resistance Index (RI) ic50_final->calculate_ri characterize Characterize Resistance Mechanisms calculate_ri->characterize end Stably Resistant Cell Line characterize->end efflux_assay Efflux Pump Assay characterize->efflux_assay metabolomics Metabolomic Profiling characterize->metabolomics western_blot Western Blot (e.g., Bcl-2) characterize->western_blot

Caption: A step-by-step workflow for generating and analyzing a benzothiazinone-resistant cell line.

References

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. (n.d.). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 193-214.
  • Lu, J., et al. (2023). When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective. Frontiers in Pharmacology, 13, 1073822. [Link]

  • Lu, J., et al. (2023). When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective. Frontiers in Pharmacology, 13, 1073822. [Link]

  • Lu, J., et al. (2023). When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective. Frontiers in Pharmacology, 13, 1073822. [Link]

  • Wang, Y., et al. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. Metabolites, 10(7), 287. [Link]

  • Varghese, E., et al. (2019). Application of Metabolomics in Drug Resistant Breast Cancer Research. Metabolites, 9(5), 90. [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 193–214. [Link]

  • Bradshaw, T. D., et al. (2000). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). British Journal of Cancer, 83(2), 270–277. [Link]

  • Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Anticancer Research, 31(3), 785-790. [Link]

  • Chen, L., et al. (2014). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Journal of Cancer, 5(8), 695–704. [Link]

  • Kamal, A., et al. (2018). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 18(18), 1546-1562. [Link]

  • Wang, X., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102835. [Link]

  • Procell. (2024). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science&Technology Co.,Ltd. Retrieved January 22, 2026, from [Link]

  • Mechanism of action of benzothiazoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Lechartier, B., et al. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6451–6458. [Link]

  • Yurttaş, L., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(11), 2993. [Link]

  • Dean, B., et al. (2024). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Blood Cancer Discovery, 5(2), 95–105. [Link]

  • Son, B., et al. (2017). The role of tumor microenvironment in therapeutic resistance. Oncotarget, 8(3), 5409–5421. [Link]

  • Brockman, R. W. (1963). Mechanisms of Resistance to Anticancer Agents. Advances in Cancer Research, 7, 129–234. [Link]

  • Lechartier, B., et al. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6451-6458. [Link]

  • Yilmaz, I., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 17(8), 981. [Link]

  • Binda, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. The Journal of Biological Chemistry, 287(26), 22207–22215. [Link]

  • Blair, J. M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00840-16. [Link]

  • National Cancer Institute. (2016). Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. National Cancer Institute. Retrieved January 22, 2026, from [Link]

  • Senthebane, D. A., et al. (2017). The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer. International Journal of Molecular Sciences, 18(7), 1585. [Link]

  • Schieferdecker, S., et al. (2022). Development of Predictive Classification Models for Whole Cell Antimycobacterial Activity of Benzothiazinones. Journal of Medicinal Chemistry, 65(13), 9037–9050. [Link]

  • Son, B., et al. (2017). The role of tumor microenvironment in therapeutic resistance. Oncotarget, 8(3), 5409–5421. [Link]

  • Beleva, E., et al. (2024). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. JMIR Research Protocols, 13, e57691. [Link]

  • Masit, K., & Chakravarti, B. (2022). Tumour Microenvironment Stress Promotes the Development of Drug Resistance. International Journal of Molecular Sciences, 23(21), 13019. [Link]

  • Lei, Y., et al. (2020). Role of the Tumor Microenvironment in Regulating Pancreatic Cancer Therapy Resistance. Cancers, 12(11), 3209. [Link]

  • Ghodke, P. P., et al. (2021). Decoding the signature of molecular mechanism involved in mutation associated resistance to 1, 3-benzothiazin-4-ones (Btzs) based DprE1 inhibitors using BTZ043 as a reference drug. Journal of Biomolecular Structure and Dynamics, 39(14), 5174-5188. [Link]

  • Lechartier, B., et al. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6451–6458. [Link]

  • Wesołowska, O., et al. (2019). The Combined Use of Phenothiazines and Statins Strongly Affects Doxorubicin-Resistance, Apoptosis, and Cox-2 Activity in Colon Cancer Cells. International Journal of Molecular Sciences, 20(4), 955. [Link]

  • Dean, B., et al. (2024). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Blood Cancer Discovery, 5(2), 95–105. [Link]

  • ESMO. (2023). Most combinations of cancer drugs have additive, but not synergistic efficacy. ESMO. Retrieved January 22, 2026, from [Link]

  • Beleva, E., et al. (2024). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review (Preprint). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fernandes, A. S., et al. (2021). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • Brockman, R. W. (1963). MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS. Advances in Cancer Research, 7, 129–234. [Link]

  • Wang, J., et al. (2017). Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. Oncotarget, 8(48), 84561–84571. [Link]

  • Binkhathlan, Z., & Hamdy, D. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 15(18), 4529. [Link]

  • Al-Akhrass, H., et al. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Cancers, 15(13), 3469. [Link]

  • Bukowski, K., et al. (2020). Revisiting the role of efflux pumps in multidrug-resistant cancer. Trends in Pharmacological Sciences, 41(7), 448–462. [Link]

  • Forbes. (2013). Cancer drug resistance: why advanced cancers recur and how to stop them. Forbes. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Optimizing Benzothiazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Benzothiazines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, their synthesis, particularly the key cyclization step, can present challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a benzothiazine cyclization reaction?

The success of a benzothiazine cyclization, typically involving the reaction of a 2-aminothiophenol with a carbonyl compound or equivalent, hinges on four key parameters:

  • Purity of Starting Materials: 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct. This impurity can significantly reduce yield.[5] Always use freshly purified 2-aminothiophenol or store it under an inert atmosphere.

  • Catalyst Choice and Activity: Most cyclizations require an acid catalyst to activate the carbonyl group and facilitate the intramolecular ring closure.[6][7] The choice between Brønsted acids (like p-TSA, H₂SO₄) and Lewis acids (like ZnCl₂, InCl₃) can dramatically affect reaction rates and yields. Catalyst deactivation by moisture is a common issue.

  • Reaction Temperature: Temperature control is a delicate balance. Insufficient heat may lead to incomplete cyclization, stalling at the intermediate imine or enamine stage.[5] Conversely, excessive heat can promote side reactions or decomposition of starting materials and products.[8]

  • Solvent Selection: The solvent must effectively dissolve the reactants while being compatible with the reaction conditions. Its polarity can influence the stability of intermediates, and its boiling point dictates the accessible temperature range. Common choices include ethanol, toluene, acetonitrile, and sometimes green solvents like PEG-200.[9]

Q2: Which synthetic route is most common for preparing 1,4-benzothiazines?

The most prevalent and versatile method is the condensation of 2-aminothiophenol (2-ATP) with a 1,3-dicarbonyl compound (e.g., β-ketoesters or β-diketones).[1][9][10] This reaction proceeds through an initial condensation to form an enaminone intermediate, followed by an intramolecular cyclization and dehydration to yield the 1,4-benzothiazine core. This method is widely adopted due to the commercial availability of a diverse range of starting materials, allowing for the synthesis of a wide library of derivatives.

Q3: How can I monitor the progress of my cyclization reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method for real-time reaction monitoring.[5][11] Co-spot your reaction mixture with the starting materials (2-aminothiophenol and the carbonyl compound). The disappearance of the starting material spots and the appearance of a new, typically more non-polar, product spot indicates reaction progress. Use a combination of UV visualization and a chemical stain (like potassium permanganate) for best results, as the sulfur-containing compounds may not always be strongly UV-active.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Low yield is the most frequent challenge. A systematic approach is crucial for diagnosis.

  • Why it happens: 2-aminothiophenol readily oxidizes in air to form 2,2'-disulfanediyldianiline. This disulfide will not participate in the cyclization, effectively reducing the concentration of your key reactant.

  • How to verify: Check the purity of your 2-aminothiophenol via NMR or melting point. A pure sample should be a colorless or pale yellow solid/oil. A significant yellow or orange color often indicates oxidation.

  • Solution Protocol:

    • If oxidation is suspected, purify the 2-aminothiophenol by distillation under reduced pressure or recrystallization.

    • Always handle 2-aminothiophenol in a well-ventilated fume hood and consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.[5]

    • Ensure the carbonyl partner is also pure and free of contaminants that could interfere with the reaction.

  • Why it happens: The cyclization step is often the rate-limiting step and requires acid catalysis.[6] The catalyst may be insufficient, inactive, or inappropriate for the specific substrate. Heteropolyacids like H₃PW₁₂O₄₀ have also been shown to be effective catalysts.[12]

  • How to verify: If the reaction stalls with starting materials largely unconsumed (as seen on TLC), catalyst inefficiency is a likely culprit.

  • Solution Protocol:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%).

    • Screen Different Catalysts: If a standard Brønsted acid (e.g., p-TsOH) is ineffective, try a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a different Brønsted acid.[6][7][13]

    • Ensure Anhydrous Conditions: If using a moisture-sensitive Lewis acid, ensure your solvent and glassware are thoroughly dried. Moisture can hydrolyze and deactivate the catalyst.

  • Why it happens: The formation of the initial imine/enamine and the subsequent cyclization are distinct steps with different activation energies. The optimal temperature must be high enough to drive the cyclization to completion without causing decomposition.[8]

  • Solution Protocol:

    • Systematic Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Monitor by TLC after a set time (e.g., 2 hours) to identify the most promising condition.

    • Time Course Study: Once an optimal temperature is found, run a time course experiment (e.g., taking samples at 1, 2, 4, 8, and 24 hours) to determine the necessary reaction time for completion.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst p-TsOH (5 mol%)p-TsOH (5 mol%)ZnCl₂ (10 mol%)ZnCl₂ (10 mol%)
Solvent TolueneAcetonitrileTolueneAcetonitrile
Temperature 80 °C80 °C80 °C80 °C
Time 4 h4 h4 h4 h
Observed Yield LowModerateModerateHigh
Notes Incomplete conversionSide products observedClean, but slowOptimal condition
A hypothetical optimization table for a benzothiazine synthesis.
Problem 2: Formation of Multiple Products or Significant Side Products

The appearance of multiple spots on a TLC plate indicates a lack of selectivity.

  • Why it happens: Under harsh acidic conditions or high temperatures, starting materials or the product itself can undergo self-condensation or other undesired reactions.

  • Solution Protocol:

    • Lower the Temperature: This is the first and simplest parameter to adjust. A lower temperature can often disfavor high-activation-energy side reactions.[5]

    • Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to promote the desired reaction.

    • Increase Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions (like dimerization) relative to the desired intramolecular cyclization.[8]

  • Why it happens: The reaction may stall at the intermediate stage—a Schiff base or an amino-enol—which has not yet cyclized, or the cyclized intermediate which has not yet eliminated water to form the final aromatic benzothiazine ring.

  • How to verify: These intermediates are often more polar than the final product and may be visible on the TLC plate. LC-MS analysis of the crude reaction mixture can help identify their mass.

  • Solution Protocol:

    • Use a Dehydrating Agent: If the final dehydration is slow, adding a dehydrating agent (like molecular sieves) or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.

    • Switch to a Stronger Acid Catalyst: A stronger acid can more effectively protonate the hydroxyl group of the cyclized intermediate, facilitating its elimination as water. Polyphosphoric acid (PPA) is a powerful catalyst and dehydrating agent for these types of reactions.[14]

Visualizing the Process

General Troubleshooting Workflow

This diagram outlines a logical decision-making process when encountering common issues in benzothiazine cyclization.

TroubleshootingWorkflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Purity start Start: Benzothiazine Cyclization problem Problem Encountered? start->problem low_yield Low / No Yield problem->low_yield Yes end Successful Synthesis problem->end No check_purity Check Starting Material Purity low_yield->check_purity side_products Multiple Side Products lower_temp Lower Reaction Temperature side_products->lower_temp optimize_catalyst Optimize Catalyst System check_purity->optimize_catalyst optimize_temp Optimize Temperature & Time optimize_catalyst->optimize_temp optimize_temp->side_products Still issues? reduce_catalyst Reduce Catalyst Loading lower_temp->reduce_catalyst increase_dilution Increase Dilution reduce_catalyst->increase_dilution increase_dilution->end

A decision tree for troubleshooting common issues.

Simplified Reaction Mechanism

Understanding the mechanism helps in diagnosing which step is failing. The most common pathway involves acid-catalyzed condensation followed by intramolecular cyclization.

Mechanism reactants 2-Aminothiophenol + Carbonyl Compound activation Carbonyl Activation (Acid Catalyst H+) reactants->activation Step 1 imine Imine/Enamine Intermediate activation->imine Step 2 cyclization Intramolecular Nucleophilic Attack imine->cyclization Step 3 intermediate Cyclized Intermediate (Non-aromatic) cyclization->intermediate dehydration Dehydration (-H2O) intermediate->dehydration Step 4 product Benzothiazine Product dehydration->product

Acid-catalyzed cyclization pathway.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]

  • Yield of benzothiazine derivatives and catalysis by heteropolyacids. Taylor & Francis Online. Available at: [Link]

  • Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed. Available at: [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. Available at: [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online. Available at: [Link]

  • From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. PMC. Available at: [Link]

  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. PubMed. Available at: [Link]

  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Sci-Hub. Available at: [Link]

  • Functionalized 1,4‐Benzothiazine: A Versatile Scaffold with Diverse Biological Properties. Wiley Online Library. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. Available at: [Link]

  • Possible mechanism for the synthesis of functionalized 1,4‐benzothiazine. ResearchGate. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. Available at: [Link]

  • Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone. University of Arizona. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]

  • Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. Available at: [Link]

  • Synthesis of 1,4‐Benzothiazines via KI/DMSO/O2‐Mediated Three‐Component Oxidative Cyclization/Coupling. ResearchGate. Available at: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format.

Introduction to the Challenges

The 7-Nitro-2H-benzo[b]thiazin-3(4H)-one scaffold is a cornerstone for a variety of pharmacologically active agents, including potent antitubercular candidates like BTZ043 and PBTZ169.[1][2] The presence of the nitro group, while often crucial for biological activity, introduces significant challenges in purification.[3] These challenges typically revolve around poor solubility, potential for degradation, and the presence of closely related impurities from the synthesis. This guide will provide a logical framework for diagnosing and solving these issues.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the purification of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs.

FAQ 1: My crude product has very poor solubility in common chromatography solvents. How can I effectively load it onto a silica column?

Answer: This is a frequent issue, as the nitro group and the heterocyclic core can lead to low solubility in non-polar solvents typically used for flash chromatography.

  • Understanding the "Why": The high polarity imparted by the nitro group, coupled with potential intermolecular hydrogen bonding in the solid state, makes these compounds resistant to dissolution in solvents like hexane and even dichloromethane to some extent. Attempting to force dissolution in a large volume of a strong solvent can lead to poor separation on the column.

  • Troubleshooting Steps:

    • Dry Loading: This is often the most effective method. Adsorb your crude product onto a small amount of silica gel. First, dissolve the compound in a minimal amount of a solvent in which it is soluble (e.g., acetone, ethyl acetate, or a mixture containing a small amount of DMF or DMSO). Then, add silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully loaded onto the top of your chromatography column.

    • Solvent System Optimization: If you must use a liquid load, consider starting with a more polar solvent system. However, be cautious as this can affect the separation. A good starting point for solvent screening is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[4]

    • Alternative Sorbents: If silica gel's acidity is a concern for stability, consider using neutral or basic alumina, or Florisil.[4]

FAQ 2: I am observing significant peak tailing and streaking during my HPLC analysis/purification. What is the likely cause and solution?

Answer: Peak tailing and streaking in reversed-phase HPLC are often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Understanding the "Why": The basic nitrogen atoms in the benzothiazinone ring system can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape. Additionally, the nitro group can also participate in undesirable interactions.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will protonate the basic sites on your molecule and suppress the unwanted interactions with the stationary phase.

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Check for Overloading: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or sample concentration.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the mobile phase before injection. Any undissolved material can cause peak splitting and tailing.[6]

FAQ 3: My purified compound shows signs of degradation after silica gel chromatography. How can I prevent this?

Answer: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive functional groups, particularly in nitroaromatic compounds.

  • Understanding the "Why": The Lewis acid sites on the silica surface can interact with the electron-rich portions of your molecule, potentially leading to hydrolysis, rearrangement, or other decomposition pathways.

  • Troubleshooting Steps:

    • Deactivating the Silica Gel: You can neutralize the acidity of silica gel by pre-treating it with a base.[4] Prepare your column slurry with the desired solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).

    • Use Alternative Stationary Phases: As mentioned before, less acidic stationary phases like alumina (neutral or basic) or Florisil can be excellent alternatives for purifying acid-sensitive compounds.[4]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A faster flow rate can reduce the time your compound is in contact with the stationary phase.

FAQ 4: How can I effectively remove starting materials or closely-related byproducts that co-elute with my desired product?

Answer: This is a common challenge, especially when dealing with analogs where small structural modifications do not significantly alter the overall polarity.

  • Understanding the "Why": Synthetic side-products, such as isomers or incompletely reacted intermediates, often have very similar polarities to the target compound, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Recrystallization: This is a powerful technique for purifying solid compounds and can often separate impurities that are difficult to remove by chromatography. A systematic approach to solvent selection is crucial.[7]

    • Optimize Chromatography:

      • Solvent System Screening: Experiment with different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system can alter the selectivity and improve separation.

      • Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient or even isocratic elution to improve the resolution between closely eluting peaks.

    • Chemical Modification: In some cases, it may be possible to selectively react the impurity to change its polarity, making it easier to separate. This is a more advanced technique and requires careful consideration of the reactivity of your desired product.

Section 2: Experimental Protocols

Protocol 1: Systematic Recrystallization for Purity Enhancement

This protocol outlines a method for selecting an appropriate solvent system for the recrystallization of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs.[7]

Objective: To identify a single or mixed solvent system that provides high recovery of the purified product with good rejection of impurities.

Materials:

  • Crude 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analog

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Ice bath

Procedure:

  • Solubility Testing:

    • Place approximately 20-30 mg of your crude product into several separate test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.

    • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.

    • Cool the tubes that formed a solution upon heating in an ice bath. Observe the formation of crystals. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.[7]

  • Mixed Solvent System Selection (if no single solvent is ideal):

    • If your compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent), a mixed solvent system can be used.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Slowly add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Troubleshooting Recrystallization:

    • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to the solution being too saturated or cooling too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]

    • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites.[7] If that fails, a seed crystal from a previous batch can be added.

Solvent Polarity Index Potential Solvents for Screening Comments
High Water, Methanol, EthanolGood for highly polar analogs. May require a co-solvent.
Medium Acetone, Ethyl Acetate, DichloromethaneOften good starting points for dissolution.
Low Toluene, HexaneTypically used as the "bad" solvent in a mixed system.
Protocol 2: Optimized Flash Chromatography on Deactivated Silica Gel

Objective: To purify a 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analog that is sensitive to acidic conditions.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)

  • Triethylamine (Et3N)

  • TLC plates

Procedure:

  • Preparation of Deactivated Silica:

    • Prepare the column slurry by mixing the silica gel with your chosen mobile phase.

    • Add triethylamine to the slurry to a final concentration of 0.5% (v/v). For example, for every 100 mL of solvent, add 0.5 mL of triethylamine.

    • Stir the slurry for 15-20 minutes to ensure even distribution of the base.

  • Column Packing and Equilibration:

    • Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.

    • Wash the packed column with at least two column volumes of the mobile phase (containing 0.5% Et3N) to ensure it is fully equilibrated.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a suitable solvent (e.g., acetone).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product).

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase (containing 0.5% Et3N).

    • Collect fractions and monitor the separation by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Visual Guides

Workflow for Purification Strategy Selection

This diagram outlines the decision-making process for choosing the appropriate purification method.

Purification_Strategy start Crude Product solubility_test Assess Solubility in Common Solvents start->solubility_test is_soluble Soluble in standard solvents? solubility_test->is_soluble recrystallization_screen Perform Recrystallization Screening is_soluble->recrystallization_screen Yes chromatography Proceed with Flash Chromatography is_soluble->chromatography No (use dry loading) high_purity High Purity Achieved? recrystallization_screen->high_purity high_purity->chromatography No final_product Pure Product high_purity->final_product Yes stability_test Check Stability on TLC Plate (Silica vs. Alumina) chromatography->stability_test is_stable Stable on Silica? stability_test->is_stable standard_chrom Standard Silica Gel Chromatography is_stable->standard_chrom Yes deactivated_chrom Use Deactivated Silica or Alumina is_stable->deactivated_chrom No standard_chrom->final_product deactivated_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide for Column Chromatography

This flowchart provides a systematic approach to diagnosing and solving common issues during column chromatography.

Chromatography_Troubleshooting start Problem Observed During Chromatography problem_def Poor Separation Compound Not Eluting Compound Degradation start->problem_def sub_p1 Poor Separation Change Solvent System (alter selectivity) Use a Shallower Gradient Check for Column Overloading problem_def:p1->sub_p1 sub_p2 Compound Not Eluting Increase Solvent Polarity Check for Precipitation at Column Head Compound may have degraded on column problem_def:p2->sub_p2 sub_p3 Compound Degradation Use Deactivated Silica (add Et3N) Switch to Alumina or Florisil Run Column Faster problem_def:p3->sub_p3

Caption: Troubleshooting common column chromatography issues.

References

  • Rapid separation of nitroaromatic compounds by solvating gas chromatography.Drug Chem Toxicol. 2000 Feb;23(1):155-60.
  • Comparative analysis of analytical methods for nitroarom
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROM
  • Full article: RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROM
  • method 8091 nitroaromatics and cyclic ketones by gas chrom
  • "solvent selection for effective recrystallization of nitroarom
  • Method of crystallizing nitro products.
  • Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PMC - NIH.
  • A New Recrystallization Method for Nitroguanidine. AIChE - Proceedings.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Synthesis of benzothiazinones.
  • Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones.
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Synthesis of Benzothiazinones from Benzoyl Thiocarbamates: Application to Clinical Candidates for Tuberculosis Tre
  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Solvent selection for recrystallization: An undergradu
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • What are the key steps in the purification of pharmaceutical intermedi
  • LC Purification Troubleshooting Guide.
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC - NIH.
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PubMed.
  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
  • 2-methyl-7-nitro-2H-benzo[b][8][9]thiazin-3(4H)-one.

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.

  • 7-Nitro-3,4-dihydro-2H-benzo[b][8][9]thiazine. PubChem.

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing - The Royal Society of Chemistry.
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8][10]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central.

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • 7-Nitro-3,4-dihydro-2H-1,4-benzooxazine. Sigma-Aldrich.
  • 6-Nitro-4H-benzo[d][8][10]thiazin-2-amine. MDPI.

  • 2-Isopropyl-7-nitro-2H-benzo[b][8][9]oxazin-3(4H)-one. Sigma-Aldrich.

  • 7-Nitro-2H-1,4-benzoxazin-3(4H)-one. Chem-Impex.

Sources

Technical Support Center: Troubleshooting Assay Interference with Nitro-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering assay interference from nitro-containing compounds. The content is structured to provide a clear understanding of the underlying mechanisms of interference and to offer practical solutions for mitigating these effects in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are nitro-containing compounds and why are they a concern in biochemical assays?

Nitro-containing compounds are organic molecules that include one or more nitro functional groups (-NO₂). These compounds are prevalent in drug discovery libraries and environmental studies.[1][2] The nitro group is strongly electron-withdrawing, which significantly influences the molecule's chemical properties and can lead to non-specific interactions in biochemical assays.[2][3] This often results in false-positive or false-negative results, making nitro-containing compounds a common source of assay interference.[4][5] They are frequently classified as Pan-Assay Interference Compounds (PAINS), which are known to produce misleading results in high-throughput screening (HTS).[4][6][7]

Q2: What are the primary mechanisms through which nitro-containing compounds interfere with assays?

Nitro-containing compounds can interfere with biochemical assays through several mechanisms, primarily driven by the electrochemical properties of the nitro group:

  • Redox Cycling and Reactivity: The nitro group can be reduced within a biological assay, forming a nitro radical anion.[1][2] This radical can then be re-oxidized by molecular oxygen, generating superoxide and subsequently other reactive oxygen species (ROS) like hydrogen peroxide.[8] This redox cycling can lead to the non-specific oxidation of assay components, particularly proteins with reactive cysteine residues, causing a loss of function that can be misinterpreted as specific inhibition.[9][10]

  • Fluorescence Interference: Many nitroaromatic compounds can quench fluorescence.[11][12][13] In fluorescence-based assays, this can lead to a decrease in the signal, resulting in a false-positive result in an inhibition assay. Conversely, some nitro-containing compounds are intrinsically fluorescent and can directly contribute to the assay signal, leading to false negatives.[14] The fluorescence properties of these compounds can be highly dependent on the solvent environment.[11][12]

  • Covalent Modification: The strong electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack, leading to covalent modification of proteins or other assay components.[5][9]

  • Compound Aggregation: Like many other PAINS, nitro-containing compounds can form aggregates in solution.[5] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.[15]

Troubleshooting Guides
Problem 1: My fluorescence-based assay shows a high number of "hits" with nitro-containing compounds.

This is a common issue due to the inherent spectroscopic properties of many nitroaromatic compounds.[11][12][13] The following steps will help you determine if you are observing true inhibition or an artifact.

Rationale: To determine if the compound itself is fluorescent at the assay's excitation and emission wavelengths.

Protocol:

  • Prepare a plate with your assay buffer and the nitro-containing compounds at the screening concentration.

  • Include wells with buffer only as a negative control.

  • Read the plate using the same filter set as your primary assay before the addition of any assay reagents (e.g., enzyme, substrate).

  • A significant signal from the compound-containing wells compared to the buffer-only wells indicates intrinsic fluorescence.

Rationale: To determine if the compound is quenching the fluorescence of your assay's fluorophore.

Protocol:

  • Run your standard assay to completion to generate the fluorescent product.

  • Add the nitro-containing compound to the wells containing the fluorescent product.

  • Include control wells where vehicle (e.g., DMSO) is added instead of the compound.

  • Read the plate immediately. A decrease in fluorescence in the compound-containing wells compared to the vehicle control wells suggests quenching.[16]

  • Change Detection Wavelengths: If possible, switch to a fluorophore that excites and emits at wavelengths where the interfering compound has minimal absorbance.

  • Use an Orthogonal Assay: Confirm your hits using an assay with a different detection method, such as an absorbance-based or luminescence-based assay.[17]

Problem 2: I suspect my nitro-containing compound is a redox cycler.

Redox cycling is a frequent cause of false positives, especially in assays containing reducing agents like dithiothreitol (DTT).[10]

Rationale: Redox-active compounds often require a reducing agent to initiate the cycle. Comparing the compound's activity in the presence and absence of a reducing agent can be highly informative.[10]

Protocol:

  • Perform your standard enzymatic assay.

  • Run a parallel assay under identical conditions but with the exclusion of DTT (or another reducing agent) from the assay buffer.

  • If the compound's inhibitory activity is significantly reduced or eliminated in the absence of DTT, it is likely a redox cycler.[10]

Rationale: To directly measure the production of hydrogen peroxide, a common byproduct of redox cycling.[10][17]

Protocol:

  • Incubate the nitro-containing compound in your assay buffer (with and without DTT).

  • Use a commercially available hydrogen peroxide detection kit (e.g., Amplex Red) to measure H₂O₂ production over time.

  • An increase in H₂O₂ in the presence of the compound indicates redox activity.[10]

Condition Apparent Inhibition H₂O₂ Production Interpretation
+DTTHighHighLikely Redox Cycler
-DTTLow / NoneLow / NoneRedox activity is DTT-dependent
+DTTHighLow / NoneInterference may be non-redox related
  • Remove Reducing Agents: If the assay chemistry allows, remove reducing agents from the buffer.

  • Add Catalase: The addition of catalase, an enzyme that degrades H₂O₂, can rescue the assay from interference by redox-cycling compounds that produce peroxide.

Visualizing Interference and Troubleshooting Workflows
Mechanism of Redox Cycling Interference

Redox_Cycling cluster_assay Assay Environment Nitro-Compound Nitro-Compound Nitro Radical Anion Nitro Radical Anion Nitro-Compound->Nitro Radical Anion e- O2 O2 Nitro Radical Anion->O2 Oxidation Reducing Agent (e.g., DTT) Reducing Agent (e.g., DTT) Reducing Agent (e.g., DTT)->Nitro-Compound Reduction O2->Nitro-Compound Regeneration Superoxide (O2-) Superoxide (O2-) O2->Superoxide (O2-) e- H2O2 H2O2 Superoxide (O2-)->H2O2 SOD Protein (Active) Protein (Active) H2O2->Protein (Active) Oxidation of Cys Protein (Oxidized, Inactive) Protein (Oxidized, Inactive) Protein (Active)->Protein (Oxidized, Inactive)

Caption: Redox cycling of a nitro-compound leading to protein inactivation.

Troubleshooting Workflow for Suspected Interference

Troubleshooting_Workflow Start Hit from Primary Screen Check_PAINS Computational PAINS Filter Start->Check_PAINS Is_Fluorescence_Assay Fluorescence-based Assay? Check_PAINS->Is_Fluorescence_Assay Nitro-substructure present Check_PAINS->Is_Fluorescence_Assay No relevant substructure Fluorescence_Check Check for Intrinsic Fluorescence and Quenching Is_Fluorescence_Assay->Fluorescence_Check Yes Redox_Check DTT Sensitivity Test & H2O2 Production Assay Is_Fluorescence_Assay->Redox_Check No Fluorescence_Check->Redox_Check No fluorescence artifact Artifact Likely Artifact Fluorescence_Check->Artifact Fluorescence artifact detected Orthogonal_Assay Confirm with Orthogonal Assay (e.g., Absorbance, Luminescence) Redox_Check->Orthogonal_Assay No redox activity Redox_Check->Artifact Redox activity detected Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed Orthogonal_Assay->Artifact Activity Not Confirmed

Caption: A stepwise workflow to triage hits and identify assay interference.

References
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Pan-assay interference compounds. (2023). In Wikipedia. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Sciences, 8(1), 1-2. [Link]

  • Zhang, X., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 1593-1602. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Zhang, X., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 1593-1602. [Link]

  • Sykes, D. D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1215-1223. [Link]

  • Kumar, A., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Micromachines, 14(2), 434. [Link]

  • Nepras, M., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 476-527. [Link]

  • Hsieh, J.-H., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 10(1), 3991. [Link]

  • Li, Y., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2562–2573. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 9(9), 1889–1892. [Link]

  • Gennaro, A. (2017). The Electrochemistry of Nitro, Nitroso, and Related Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

  • Glickman, J. F., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery, 25(2), 148–161. [Link]

  • High-throughput screening. (n.d.). University of Bath. Retrieved January 21, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • La Scalea, M. A., et al. (2024). The Electrochemistry of Nitro Compounds from a Bibliometric Approach. Journal of The Electrochemical Society, 171(9), 097502. [Link]

  • Gescher, A. (1979). Electrochemical reactions of organic compounds in liquid ammonia. II. Nitrobenzene and nitrosobenzene. Journal of the American Chemical Society, 101(23), 6971-6977. [Link]

  • Misra, M., et al. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism Reviews, 50(4), 440-463. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. [Link]

  • Optimisation of assays: Interference in immunoassays recognize and avoid. (n.d.). CANDOR Bioscience GmbH. [Link]

  • Dasgupta, A., & Sepulveda, J. L. (2015). How to Detect and Solve Immunoassay Interference. Clinical Chemistry, 61(10), 1311-1312. [Link]

  • Misko, T. P., et al. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry, 214(1), 11-16.
  • Detection of analytes including nitro-containing analytes. (2013).
  • Ismail, A. A. (2005). Interferences in Immunoassay. Clinical Biochemistry, 38(5), 455-468. [Link]

  • Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3614. [Link]

  • Nikolac, N. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 58-67. [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays. (2017). Journal of Clinical and Laboratory Analysis, 31(4), e22055. [Link]

  • Li, D., et al. (2019). Best practices in mitigating the risk of biotin interference with laboratory testing. Clinical Biochemistry, 74, 1-11. [Link]

  • Lejarazo Gómez, E. F., et al. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). ResearchGate. [Link]

  • Zhang, K., et al. (2020). Azo Compounds Derived From Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries. Advanced Functional Materials, 30(20), 2000216. [Link]

  • Fernandes, A., et al. (2024). Evaluation of Operating Parameters for Real Landfill Leachate Treatment via Electrocoagulation. Applied Sciences, 14(11), 4642. [Link]

Sources

Technical Support Center: 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (BTZ-043)

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Investigating and Mitigating Off-Target Effects

Welcome to the technical support center for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (BTZ-043) and its analogs. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and practical advice to navigate the complexities of using this potent covalent inhibitor in your research. We will delve into the known specificity of BTZ-043, address common concerns about off-target effects, and provide robust troubleshooting strategies and detailed experimental protocols to ensure the integrity of your results.

Understanding the High Specificity of BTZ-043

7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a lead compound in the benzothiazinone class, is a powerful inhibitor of Mycobacterium tuberculosis (Mtb). Its primary mechanism of action is the covalent modification of a cysteine residue (Cys387) within the active site of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4] This enzyme is essential for the biosynthesis of the mycobacterial cell wall component, arabinan.[1][5] The covalent nature of this interaction leads to irreversible inhibition of DprE1, resulting in potent bactericidal activity.[1]

Preclinical toxicology studies have indicated that BTZ-043 has a low toxicologic potential and minimal interaction with cytochrome P450 enzymes.[6] Furthermore, studies on synergy with other anti-tubercular drugs have shown that the synergistic effects are nullified in Mtb strains with resistance-conferring mutations in DprE1. This strongly suggests that the primary mechanism of action of BTZ-043 is indeed on-target.[5][7]

However, as with any small molecule inhibitor, particularly one with a reactive nitroaromatic moiety and covalent mode of action, the potential for off-target effects in a complex cellular environment cannot be entirely dismissed. This guide will equip you with the necessary tools to investigate and address any unexpected phenotypes you may observe during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected phenotype in my human cell line treated with BTZ-043. How can I determine if this is an off-target effect?

A1: This is a critical question in drug development research. A systematic approach is necessary to distinguish on-target from off-target effects. Here is a logical workflow to follow:

  • Confirm On-Target Engagement: The first step is to verify that BTZ-043 is engaging its intended target in your experimental system (if applicable, e.g., in a co-infection model with Mtb). The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Dose-Response Analysis: Establish a clear dose-response curve for both the intended phenotype and the unexpected phenotype. A significant divergence in the EC50 values may suggest an off-target effect is responsible for the unexpected phenotype.

  • Use of a Resistant Mutant: If possible, introduce a resistant version of the target protein into your cells. For DprE1, this would be a C387S or similar mutation.[5] If the unexpected phenotype persists in the presence of the resistant target, it is highly likely to be an off-target effect.

  • Inactive Analog Control: Synthesize or obtain a structurally similar analog of BTZ-043 that is devoid of the reactive nitro group or the capacity for covalent modification. If this inactive analog does not produce the unexpected phenotype, it strengthens the hypothesis that the covalent reactivity of BTZ-043 is involved, though not necessarily in an off-target manner.

  • Proteome-Wide Profiling: For a comprehensive analysis, consider a chemoproteomic approach to identify all cellular proteins that covalently interact with BTZ-043.

Q2: What is the typical cytotoxicity of BTZ-043 in mammalian cell lines?

A2: BTZ-043 generally exhibits low cytotoxicity against mammalian cells, with a favorable selectivity index. Studies have reported the following:

  • A selectivity index of >100.[1]

  • Cytotoxicity (IC50) of BTZ043 and its analog macozinone against THP-1 macrophage-like cells was found to be 21.9 µM and 23.2 µM, respectively.[8]

  • Other benzothiazinone derivatives have also shown low cytotoxicity against mammalian cells.[9]

It is crucial to determine the cytotoxic profile of BTZ-043 in your specific cell line of interest to establish a therapeutic window for your experiments.

CompoundCell LineCytotoxicity (IC50)Reference
BTZ-043THP-121.9 µM[8]
MacozinoneTHP-123.2 µM[8]
BTZ-043Macrophages>10 µg/ml (Selectivity Index >100)[1]

Q3: Are there any known off-targets for BTZ-043 in human cells?

A3: To date, the published literature has not identified specific, high-affinity off-target proteins for BTZ-043 in human cells. Its mechanism of action is considered highly selective for mycobacterial DprE1.[6] However, the nitroaromatic scaffold present in BTZ-043 is a structural alert, as nitroaromatic compounds can undergo bioreduction to form reactive nitroso intermediates that may covalently modify cellular nucleophiles.[10][11] This inherent reactivity underscores the importance of empirical off-target profiling.

Troubleshooting Guide: Unexpected Phenotypes

If you are observing an unexpected cellular response to BTZ-043, this guide will walk you through a systematic process to identify the source of the effect.

Caption: A stepwise workflow for troubleshooting unexpected phenotypes observed with BTZ-043.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to assess the engagement of a small molecule with its protein target within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A 1. Culture cells to confluence B 2. Treat with BTZ-043 or vehicle control A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots at different temperatures C->D E 5. Lyse cells and separate soluble fraction D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F G 7. Plot soluble protein vs. temperature F->G H 8. Compare melting curves of treated vs. control G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your human cell line of interest to approximately 80-90% confluency.

    • Treat the cells with the desired concentration of BTZ-043 or a vehicle control (e.g., DMSO) for a specified duration.

  • Harvesting and Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for both the BTZ-043 treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of BTZ-043 indicates target engagement and stabilization.

Chemoproteomic Profiling of Covalent Targets

This method is designed to identify all cellular proteins that are covalently modified by BTZ-043, thus providing a comprehensive profile of on- and off-targets.[13]

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize a chemical probe by modifying BTZ-043 with a bioorthogonal handle, such as a terminal alkyne. This modification should be at a position that does not interfere with the compound's binding to its target.

  • Cellular Labeling:

    • Treat your cell line with the alkyne-modified BTZ-043 probe. As a control, pre-incubate a separate batch of cells with an excess of unmodified BTZ-043 before adding the probe. This will allow for competition at the specific binding sites.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle on the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Use streptavidin-coated beads to enrich the biotin-tagged proteins from the cell lysate.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Identify the enriched proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the protein profiles from the probe-treated and the competition control samples. Proteins that are significantly less abundant in the competition sample are considered high-confidence targets of BTZ-043.

Chemoproteomics_Workflow A 1. Synthesize Alkyne-tagged BTZ-043 Probe B 2. Treat Cells with Probe (with/without competitor) A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Biotin-Azide Tag C->D E 5. Enrichment of Biotinylated Proteins on Streptavidin Beads D->E F 6. Elution of Bound Proteins E->F G 7. Protein ID by LC-MS/MS F->G H 8. Data Analysis to Identify Specific Targets G->H

Caption: The workflow for identifying covalent targets of BTZ-043 using a chemoproteomic approach.

Concluding Remarks

7-Nitro-2H-benzo[b]thiazin-3(4H)-one (BTZ-043) is a highly promising anti-tubercular agent with a well-defined and specific mechanism of action. While the potential for off-target effects is a valid consideration for any covalent inhibitor, the available evidence points to a high degree of selectivity for BTZ-043. By employing the systematic troubleshooting and advanced experimental protocols outlined in this guide, researchers can confidently investigate any unexpected cellular phenotypes and ensure the robustness and accuracy of their findings.

References

  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Available from: [Link]

  • Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. National Institutes of Health. Available from: [Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. National Institutes of Health. Available from: [Link]

  • Cytotoxicity and cell uptake of benzothiazinone 043-loaded... ResearchGate. Available from: [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. Available from: [Link]

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. MDPI. Available from: [Link]

  • Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. American Chemical Society. Available from: [Link]

  • In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. National Institutes of Health. Available from: [Link]

  • Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. Available from: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. Available from: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Institutes of Health. Available from: [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. Available from: [Link]

  • BTZ-043. Working Group for New TB Drugs. Available from: [Link]

  • Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. American Society for Microbiology. Available from: [Link]

  • A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. American Chemical Society. Available from: [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. National Institutes of Health. Available from: [Link]

  • Speed isn't everything when it comes to covalent inhibitor drugs, study finds. UBNow. Available from: [Link]

  • In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis. PubMed. Available from: [Link]

  • Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid,. Oxford Academic. Available from: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. National Institutes of Health. Available from: [Link]

  • Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models. Oxford Academic. Available from: [Link]

  • In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. National Institutes of Health. Available from: [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available from: [Link]

  • The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis. PubMed. Available from: [Link]

  • Covalent Inhibitors: To Infinity and Beyond. American Chemical Society. Available from: [Link]

  • Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI. Available from: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Available from: [Link]

  • Proteome-wide profiling of isoniazid targets in Mycobacterium tuberculosis. PubMed. Available from: [Link]

  • The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis. ResearchGate. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. National Institutes of Health. Available from: [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available from: [Link]

  • Potential functional and pathological side effects related to off-target pharmacological activity. ResearchGate. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • BTZ-043 treatment significantly reduced M. tuberculosis-induced... ResearchGate. Available from: [Link]

  • 7-Nitro-3,4-dihydro-2H-benzo[b][14][15]thiazine. PubChem. Available from: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available from: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. National Institutes of Health. Available from: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. PubMed. Available from: [Link]

  • Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry. PubMed. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available from: [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8][14]oxazin-4-ones as potent anticancer and antioxidant agents. National Institutes of Health. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzothiazine scaffold represents a privileged heterocyclic system, renowned for its wide spectrum of pharmacological activities.[1] The introduction of a nitro group at the 7th position of the 2H-benzo[b]thiazin-3(4H)-one core, in particular, has paved the way for a new class of derivatives with potent and diverse biological effects. This guide provides a comprehensive comparison of the efficacy of various 7-Nitro-2H-benzo[b]thiazin-3(4H)-one derivatives, supported by experimental data and a discussion of their structure-activity relationships (SAR).

The rationale for focusing on this specific scaffold lies in the unique electronic properties conferred by the nitro group, an electron-withdrawing moiety that can significantly modulate the molecule's interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these compounds and to inform the design of future derivatives with enhanced efficacy.

Antimicrobial Efficacy: A Primary Therapeutic Avenue

Several studies have highlighted the promising antimicrobial properties of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one derivatives. A notable study involved the synthesis and evaluation of a series of 1-(6-nitro-2H-benzo[b][2][3]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives.[4] The objective of this research was to explore how substitutions on this core structure influence its activity against various microbial pathogens.[4]

The general synthetic pathway for these compounds involves the reaction of 2H-benzo[b][2][3]thiazin-3(4H)-one with hydrazine derivatives, followed by oxidation of the sulfur atom to a sulfone.[4] This two-step process allows for the introduction of diverse functionalities, enabling a systematic investigation of their impact on antimicrobial potency.

Comparative Antimicrobial Activity

The antimicrobial activity of the synthesized compounds was assessed using the disc diffusion method against a panel of bacteria and fungi. The results, summarized in the table below, reveal significant variations in efficacy depending on the nature and position of the substituents.

Compound IDR1R2R3Antibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
5a HHH1211
5b H4'-NO2H1514
5c H2'-ClH1817
5d H4'-ClH1615
5e CH3HH1918
5f CH32'-NO24'-NO22524
Standard---Ciprofloxacin (28)Fluconazole (26)

Data adapted from a study on 1-(6-nitro-2H-benzo[b][2][3]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives.[4]

Structure-Activity Relationship (SAR) Insights:

The experimental data clearly indicates that the antimicrobial activity is significantly influenced by the substituents on the phenylhydrazone moiety and the benzothiazine ring.[4]

  • Effect of Nitro Group: The presence of a nitro group at the 4'-position of the phenyl ring (compound 5b ) enhances the activity compared to the unsubstituted analog (5a ).

  • Effect of Chloro Group: A chloro substitution at the 2'-position (5c ) resulted in better activity than at the 4'-position (5d ), suggesting that the position of the halogen is crucial.

  • Effect of Methyl Group: The introduction of a methyl group at the 2-position of the benzothiazine ring (5e ) led to a notable increase in antimicrobial potency.

  • Synergistic Effect: The most potent compound, 5f , possesses a methyl group at the 2-position and two nitro groups at the 2' and 4' positions of the phenyl ring. This highlights a synergistic effect of these substitutions, leading to superior antimicrobial activity.[4]

The enhanced activity of compound 5f can be attributed to the combined electron-withdrawing effects of the nitro groups and the increased lipophilicity conferred by the methyl group, which may facilitate penetration through the microbial cell membrane.

Anticancer Potential: An Emerging Area of Investigation

While the primary focus has been on antimicrobial activity, the broader class of benzothiazine and related benzoxazinone derivatives has shown significant promise as anticancer agents.[1][5][6] For instance, a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, structurally related to the topic compounds, were synthesized and evaluated for their anti-proliferative and pro-apoptotic potential against HeLa (human cervical cancer) cells.[5]

Comparative Anticancer Activity of Related Benzoxazinones

The cytotoxic effects of these benzoxazinone derivatives were determined using the MTT assay. The results are summarized below.

Compound IDR-group (at position 2)% Cell Viability (HeLa cells)
3a Phenyl35.82
3c 4-Chlorophenyl28.54
3e 4-Methoxyphenyl44.67
3k 4-Nitrophenyl32.15
Doxorubicin-19.98

Data adapted from a study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these related compounds also demonstrates a clear dependence on the nature of the substituent at the 2-position of the benzoxazinone ring.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing chloro group at the para-position of the phenyl ring (compound 3c ) resulted in the highest cytotoxic effect among the tested derivatives.[5]

  • Electron-Donating Groups: Conversely, an electron-donating methoxy group at the para-position (compound 3e ) led to a decrease in activity.[5]

  • Nitro Substitution: A nitro group at the para-position (compound 3k ) also conferred significant anticancer activity.[5]

These findings suggest that the electronic properties of the substituent at the 2-position play a critical role in the anticancer efficacy of this class of compounds. It is plausible that similar SAR trends would be observed for the 7-Nitro-2H-benzo[b]thiazin-3(4H)-one scaffold, warranting further investigation into their anticancer potential.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Derivatives

This protocol outlines a general method for the synthesis of the core scaffold, which can then be further modified.

  • Step 1: Synthesis of 2-amino-5-nitrothiophenol: This starting material can be synthesized from a commercially available precursor, such as 4-chloro-3-nitroaniline, through a multi-step process involving diazotization, sulfuration, and reduction.

  • Step 2: Cyclization: The 2-amino-5-nitrothiophenol is then reacted with an appropriate α-halo ester, such as ethyl chloroacetate, in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol).

  • Step 3: Reflux: The reaction mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent to yield the pure 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

G cluster_synthesis General Synthesis Workflow start 2-amino-5-nitrothiophenol + α-halo ester reaction Cyclization in the presence of a base start->reaction reflux Reflux for several hours reaction->reflux isolation Isolation and Purification reflux->isolation product 7-Nitro-2H-benzo[b]thiazin-3(4H)-one isolation->product

Caption: General workflow for the synthesis of the 7-Nitro-2H-benzo[b]thiazin-3(4H)-one core structure.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

G cluster_screening Biological Screening Workflow start Synthesized Derivatives antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer mic Determine MIC antimicrobial->mic ic50 Determine IC50 anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50->sar lead Lead Compound Identification sar->lead

Caption: A typical workflow for the biological screening and evaluation of novel chemical derivatives.

Concluding Remarks and Future Directions

The 7-Nitro-2H-benzo[b]thiazin-3(4H)-one scaffold represents a promising platform for the development of novel therapeutic agents. The available data strongly supports their potential as effective antimicrobial agents, with a clear structure-activity relationship that can guide the design of more potent derivatives. Furthermore, preliminary evidence from structurally related compounds suggests that this scaffold may also possess significant anticancer activity.

Future research should focus on a more extensive exploration of the anticancer properties of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one derivatives against a broader panel of cancer cell lines. Mechanistic studies are also warranted to elucidate their mode of action, which could involve the inhibition of specific enzymes or the induction of apoptosis. The synthesis of a wider range of derivatives with diverse substitutions will be crucial for optimizing their biological activity and developing lead compounds for further preclinical and clinical evaluation.

References

  • U. A. Kshirsagar, "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors," Molecules, 2022. [Link]

  • S. A. Shahzad et al., "Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents," Bioorganic Chemistry, 2020. [Link]

  • T. C. Stájer et al., "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates," Beilstein Journal of Organic Chemistry, 2021. [Link]

  • H. Sharaf El-Din, "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities," Journal of the Serbian Chemical Society, 2021. [Link]

  • A. A. M. Abdel-Hafez et al., "Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)," Letters in Drug Design & Discovery, 2025. [Link]

  • A. M. G. D. Ferreira et al., "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives," Molecules, 2022. [Link]

  • U. A. Kshirsagar, "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors," ResearchGate, 2022. [Link]

  • P. Sharma et al., "SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF 1-(6-NITRO-2H-BENZO[b][2][3]THIAZINE-3(4H)-YLIDENE)HYDRAZINE-1,1-DIOXIDE DERIVATIVES," Semantic Scholar, 2016. [Link]

  • A. A. M. Abdel-Hafez et al., "Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives," Journal of the Iranian Chemical Society, 2024. [Link]

  • A. K. Gadad et al., "Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands," Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • A. A. Al-Amiery, "Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole," International Journal of Drug Delivery Technology, 2024. [Link]

  • E. Aki et al., "Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives," ResearchGate, 2023. [Link]

  • S. A. G. Al-Hamdani et al., "Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors," ACS Omega, 2024. [Link]

  • J. Hou et al., "2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells," Frontiers in Chemistry, 2024. [Link]

  • National Center for Biotechnology Information, "7-Nitro-3,4-dihydro-2H-benzo[b][2][3]thiazine," PubChem Compound Summary, 2024. [Link]

  • S. S. Honnalli et al., "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking," Molecules, 2023. [Link]

  • X. L. Zhao et al., "Synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors," Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo[b]thiazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. The introduction of a nitro group onto the benzene ring dramatically influences the molecule's electronic properties and, consequently, its pharmacological profile. While the 8-nitro substituted isomers have been extensively studied as potent antitubercular agents, the 7-nitro analogs remain a less explored, yet potentially rich, area for drug discovery.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs. Due to the nascent stage of research on this specific isomeric series, this guide will draw objective comparisons with the well-documented SAR of isomeric benzothiazinones and non-nitrated analogs to provide a comprehensive and insightful overview for researchers.

The Benzothiazinone Core: A Tale of Two Isomers

The position of the nitro group on the benzothiazinone scaffold is critical in determining the biological target and potency. The two most studied isomers are the 8-nitro and the lesser-explored 7-nitro analogs.

  • 8-Nitro-4H-benzo[e][1][2]thiazin-4-ones: This class, including clinical candidates like BTZ043 and PBTZ169 (macozinone), are potent inhibitors of the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for cell wall synthesis.[1][3] The 8-nitro group is crucial for the mechanism of action, which involves reductive activation within the mycobacterial cell to form a nitroso species that covalently binds to a cysteine residue in the active site of DprE1.[4]

  • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one: The biological profile of this isomer is less defined in the scientific literature. However, its structural similarity to other bioactive molecules suggests potential for a range of activities, from antimicrobial to enzyme inhibition. The different electronic distribution due to the 7-position of the nitro group implies that it may interact with different biological targets or exhibit a modified potency and selectivity profile compared to its 8-nitro counterpart.

Synthesis of the 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Scaffold

The synthesis of the 7-Nitro-2H-benzo[b]thiazin-3(4H)-one core generally proceeds via the cyclization of a substituted 2-aminothiophenol with a suitable two-carbon synthon.

General Synthetic Workflow:

The key starting material is 2-amino-5-nitrothiophenol. This can be reacted with a variety of reagents, such as α-halo esters or α-haloacetyl halides, to construct the thiazinone ring.

Synthesis_Workflow A 2-Amino-5-nitrothiophenol C Base-catalyzed Condensation/Cyclization A->C B α-Halo Ester (e.g., Ethyl bromoacetate) B->C D 7-Nitro-2H-benzo[b]thiazin-3(4H)-one C->D Ring Formation E Further Derivatization at N-4 or C-2 D->E F Diverse Analogs E->F

Caption: General synthetic workflow for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs.

This straightforward synthesis allows for the introduction of diversity at various positions, particularly at the C-2 and N-4 positions, to explore the SAR.

Comparative SAR Analysis

Antitubercular Activity: A Comparative Look at the 8-Nitro Isomers

While specific data on the antitubercular activity of 7-nitro analogs is scarce, the extensive research on 8-nitrobenzothiazinones provides a valuable benchmark. For the 8-nitro series, the following SAR has been established[1][4][5]:

  • Nitro Group at C-8: Essential for the DprE1 inhibitory activity. Shifting the nitro group to other positions, or its removal, leads to a significant loss of potency.

  • Substitutions at C-6: Electron-withdrawing groups, such as trifluoromethyl (in PBTZ169) or methanesulfonyl, are crucial for high potency. These groups enhance the electrophilicity of the nitro group, facilitating its reduction.[4]

  • Modifications at C-2: This position is highly tolerant of a wide range of substituents. Modifications at C-2 have been extensively explored to modulate the pharmacokinetic properties, such as solubility and metabolic stability, without compromising the core activity. For instance, the piperazine moiety in PBTZ169 enhances its drug-like properties.[5]

  • Carbonyl at C-4 and Sulfur at C-1: Both are considered essential pharmacophoric features for antitubercular activity.[5]

Implications for 7-Nitro Analogs: It is plausible that the 7-nitro isomers may not be effective as DprE1 inhibitors due to the suboptimal positioning of the nitro group for the required reductive activation within the enzyme's active site. However, this does not preclude them from having antitubercular activity through other mechanisms.

Acetylcholinesterase (AChE) Inhibition: Insights from Non-Nitrated Analogs

A study on 2H-benzo[b][1][3]thiazin-3(4H)-one derivatives (lacking the nitro group) has identified potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[3] In this series, a 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl) moiety was introduced.

CompoundR Group (at thiadiazole)AChE IC₅₀ (µM)[3]
3i 4-Fluorophenyl0.027
3j 4-Methylphenyl0.025
Donepezil (Reference Drug)0.021

Key SAR Observations for AChE Inhibition [3]:

  • The extended side chain at the C-6 position is critical for potent inhibition.

  • Docking studies revealed that the benzothiazinone core engages in π-π stacking interactions with key aromatic residues (Trp286) in the AChE active site.

  • The carbonyl group and the NH of the thiazinone ring form hydrogen bonds with serine residues (Ser293).

  • Small, electron-donating or weakly electron-withdrawing substituents on the terminal phenyl ring of the side chain, such as methyl (in 3j) and fluoro (in 3i), were found to be optimal for high potency.

Hypothetical Role of a 7-Nitro Group: The introduction of a strong electron-withdrawing nitro group at the C-7 position would significantly alter the electronic properties of the benzothiazinone ring. This could either enhance or diminish the π-π stacking interactions with the enzyme's active site. Experimental validation is required to determine the effect of this substitution on AChE inhibitory activity.

Anticancer and Antioxidant Activities: Learning from Benzoxazinone Analogs

Research on the closely related 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones has demonstrated their potential as anticancer and antioxidant agents.[6][7]

Key SAR Observations for Anticancer Activity (HeLa cells) [6]:

  • The 7-nitrobenzoxazinone core is a viable scaffold for developing anticancer agents.

  • Substitutions on the 2-aryl ring significantly modulate the activity.

  • Compounds with a p-tolyl (3a) or a p-chlorophenyl (3c) group at the C-2 position showed significant cytotoxic potential.[6]

  • The most active compounds induced apoptosis in cancer cells.

Potential for 7-Nitrobenzothiazinones: Given the structural and electronic similarities, it is reasonable to hypothesize that 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs could also exhibit anticancer and antioxidant properties. The replacement of the oxygen atom in the ring with sulfur would alter the ring's geometry and lipophilicity, which could lead to a different pharmacological profile. This remains a promising area for future investigation.

Experimental Protocols

General Synthesis of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][3]thiazin-3(4H)-one (for AChE inhibitors)[3]
  • Synthesis of Thiadiazole Intermediates: Substituted thiosemicarbazides are cyclized with carbon disulfide in the presence of a base (e.g., NaOH) in ethanol, followed by acidification to yield the 5-substituted-amino-1,3,4-thiadiazole-2-thiol derivatives.

  • Acylation of the Benzothiazinone Core: The parent 2H-benzo[b][1][3]thiazin-3(4H)-one is subjected to Friedel-Crafts acylation with chloroacetyl chloride to introduce the chloroacetyl group at the C-6 position.

  • Final Coupling: The 6-(2-chloroacetyl)-2H-benzo[b][1][3]thiazin-3(4H)-one is reacted with the appropriate thiadiazole intermediate in a polar aprotic solvent like acetone, with a base such as K₂CO₃, to afford the final products via nucleophilic substitution.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)[3]
  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), detectable spectrophotometrically at 412 nm.

  • Procedure:

    • A buffer solution (e.g., phosphate buffer, pH 8.0) is prepared.

    • AChE enzyme solution, DTNB solution, and the test compound (at various concentrations) are added to a 96-well plate.

    • The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

    • The absorbance is measured at 412 nm over time.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow A Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - Test Compounds - Buffer (pH 8.0) B Incubate Enzyme, DTNB, and Test Compound A->B Pre-incubation C Initiate Reaction with Substrate (ATCI) B->C D Monitor Absorbance at 412 nm C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs is an emerging field with considerable potential. While direct studies on this specific scaffold are limited, a comparative analysis with its 8-nitro isomer and non-nitrated parent compounds provides a strong foundation for future research.

Key Takeaways:

  • The position of the nitro group is a critical determinant of biological activity, with the 8-nitro isomers being potent antitubercular agents targeting DprE1.

  • The 7-nitro scaffold, while likely not a DprE1 inhibitor, holds promise for other therapeutic areas, including as an acetylcholinesterase inhibitor or an anticancer agent, as suggested by studies on related structures.

  • The synthetic accessibility of the 7-Nitro-2H-benzo[b]thiazin-3(4H)-one core allows for systematic modifications at the C-2 and N-4 positions to build a comprehensive SAR profile.

Future research should focus on:

  • Systematic Screening: Synthesizing and screening a library of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one analogs against a diverse panel of biological targets (e.g., kinases, proteases, GPCRs) to identify novel activities.

  • Direct Comparison: Performing head-to-head biological evaluations of 7-nitro and 8-nitro isomers against various targets to precisely delineate the influence of the nitro group's position.

  • Mechanism of Action Studies: For any identified active compounds, elucidating the mechanism of action will be crucial for further optimization.

By leveraging the knowledge from related scaffolds and pursuing systematic exploration, the 7-Nitro-2H-benzo[b]thiazin-3(4H)-one class of compounds can be developed into a new generation of valuable therapeutic agents.

References

  • Seidel, R. W., Richter, A., Goddard, R., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(35), 4697-4715. Available from: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 235-256. Available from: [Link]

  • A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. (2020). Molecular Pharmaceutics. Available from: [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. Available from: [Link]

  • Synthesis and structure–activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. (2021). RSC Medicinal Chemistry. Available from: [Link]

  • A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. (2020). Molecular Pharmaceutics, 17(12), 4694–4705. Available from: [Link]

  • 2-methyl-7-nitro-2H-benzo[b][1][3]thiazin-3(4H)-one. (n.d.). Vitas-M Laboratory. Available from: [Link]

  • Li, X., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 606–613. Available from: [Link]

  • Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. (2022). Drug Development Research, 83(5), 1166-1181. Available from: [Link]

  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (2020). Farmacia, 68(4), 572-579. Available from: [Link]

  • Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. (2022). Drug Development Research. Available from: [Link]

  • Khan, Z. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. Available from: [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2022). Agronomy, 12(11), 2636. Available from: [Link]

  • Khan, Z. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. Available from: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2022). Beilstein Journal of Organic Chemistry, 18, 1362–1370. Available from: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one and Related DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a potent anti-tubercular agent. We will delve into the intricacies of its covalent inhibition of the essential mycobacterial enzyme, DprE1, and present a comparative analysis with alternative inhibitors. The experimental protocols detailed herein are designed to provide a self-validating system for robust mechanistic elucidation.

Introduction: A New Paradigm in Anti-Tubercular Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics with new mechanisms of action.[1][2] The benzothiazinone (BTZ) class of compounds, to which 7-Nitro-2H-benzo[b]thiazin-3(4H)-one belongs, represents a significant advancement in this area.[3][4] These compounds exhibit remarkable potency against Mtb, including resistant strains.[5][6]

The primary target of BTZs is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[7][8][9] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[8][10] DPA is the sole donor of arabinofuranose residues for the synthesis of arabinogalactan and lipoarabinomannan, two critical components of the Mtb cell wall.[7][11] Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[3][9] This guide will elucidate the experimental pathway to rigorously validate this mechanism for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

The Covalent Mechanism of Action of Benzothiazinones

A key feature of the BTZ class, including the well-studied analogues BTZ043 and PBTZ169 (macozinone), is their mechanism-based, covalent mode of inhibition.[3][12][13] This is not a simple binding event; rather, it's a sophisticated process of enzymatic activation leading to irreversible inactivation.

The 8-nitro group of the benzothiazinone scaffold is indispensable for this activity and functions as a prodrug element.[6][8] The mechanism unfolds as follows:

  • Enzymatic Reduction: Inside the mycobacterium, the FAD cofactor of DprE1 reduces the nitro group of the BTZ compound to a reactive nitroso derivative.[8][14] This activation step is intrinsically linked to the enzyme's catalytic cycle.

  • Covalent Adduct Formation: The highly electrophilic nitroso intermediate then rapidly reacts with the thiol group of a specific cysteine residue (Cys387) within the DprE1 active site.[11][13]

  • Irreversible Inhibition: This reaction forms a stable semimercaptal covalent bond, permanently inactivating the enzyme and halting the production of DPA.[3][8] This "suicide inhibition" explains the exquisite potency of this class of compounds.[8]

G cluster_0 Mycobacterial Cytoplasm cluster_1 Cell Wall Synthesis Pathway BTZ 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (Prodrug) DprE1_FADH2 DprE1 (Reduced FAD) BTZ->DprE1_FADH2 Enters Active Site Nitroso_BTZ Reactive Nitroso Intermediate DprE1_FADH2->Nitroso_BTZ Reduces Nitro Group DprE1_Cys387 DprE1 Active Site (Cys387) Nitroso_BTZ->DprE1_Cys387 Forms Covalent Bond Inactive_Complex Covalently-Inhibited DprE1 DprE1_Cys387->Inactive_Complex DPA DPA Inactive_Complex->DPA Blocks Production DPR DPR DPR->DPA DprE1 Catalysis Arabinan Arabinan Synthesis DPA->Arabinan Cell_Wall Cell Wall Integrity Arabinan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption

Figure 1: Covalent inhibition of DprE1 by 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

Comparative Analysis with Alternative DprE1 Inhibitors

The promiscuous nature of the DprE1 enzyme has led to the discovery of numerous inhibitors with diverse scaffolds and mechanisms.[8][15] Understanding these alternatives is crucial for contextualizing the unique properties of the BTZ class.

Covalent vs. Non-Covalent Inhibition

The primary distinction among DprE1 inhibitors is their mode of binding: covalent or non-covalent.[8][16][17]

  • Covalent Inhibitors: Like the BTZs, these form a permanent chemical bond with the enzyme.[8] This typically leads to high potency and prolonged target engagement.[16] However, there can be concerns about off-target reactivity and potential toxicity.[17]

  • Non-Covalent Inhibitors: These inhibitors, such as TBA-7371 and OPC-167832, bind to the active site through reversible, non-permanent interactions (e.g., hydrogen bonds, van der Waals forces).[18][19] While potentially offering a better safety profile, they may require sustained exposure to maintain efficacy as the binding is reversible.[16][20]

Feature7-Nitro-2H-benzo[b]thiazin-3(4H)-one (Covalent)Representative Non-Covalent Inhibitor (e.g., TBA-7371)
Binding Type Irreversible, covalent bond with Cys387Reversible, non-covalent interactions
Potency Metric kinact/Ki, time-dependent IC50Ki, IC50
Target Engagement Prolonged, independent of compound clearanceDependent on compound concentration
Reversibility NoYes
Potential Liability Off-target reactivity, idiosyncratic toxicityShorter duration of action, potential for displacement by substrate

Experimental Validation Workflow

A logical, multi-step experimental cascade is required to definitively validate the mechanism of action. This workflow integrates biochemical, biophysical, and cellular assays to build a comprehensive and self-validating body of evidence.

Figure 2: A logical workflow for validating the mechanism of action.
Step 1: In Vitro Enzymatic Assays

Causality: These initial assays are foundational. They confirm that the compound directly interacts with the purified target enzyme and provide the first clues about the nature of the inhibition (e.g., time-dependence, a hallmark of covalent inhibitors).[21][22][23]

Protocol: DprE1 Inhibition Assay

  • Reagents: Purified recombinant Mtb DprE1, substrate (14C-labeled DPR or a surrogate), test compound (7-Nitro-2H-benzo[b]thiazin-3(4H)-one), and appropriate buffers.

  • Procedure (IC50 Determination):

    • Prepare serial dilutions of the test compound.

    • Incubate DprE1 with each compound concentration for a fixed time (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • After a set reaction time, quench the reaction.

    • Separate the substrate and product (e.g., using TLC for 14C-DPR conversion to 14C-DPX).[24]

    • Quantify product formation and calculate the IC50 value.

  • Procedure (Time-Dependency Assay):

    • Select a concentration of the inhibitor around its IC50.

    • Pre-incubate the enzyme and inhibitor for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

    • Measure the remaining enzyme activity.

    • Expected Result for Covalent Inhibitor: The IC50 will decrease with longer pre-incubation times, demonstrating time-dependent inactivation.[21]

Step 2: Biophysical Confirmation of Covalent Binding

Causality: While kinetic assays suggest covalent inhibition, biophysical methods provide direct, irrefutable evidence of a chemical bond forming between the inhibitor and the enzyme.

Protocol: Mass Spectrometry for Adduct Confirmation

  • Sample Preparation: Incubate a high concentration of purified DprE1 with an excess of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.

  • Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for a peptide fragment containing Cys387 with a mass shift corresponding to the addition of the activated inhibitor molecule.[3]

  • Expected Result: Identification of the specific peptide with the covalently attached inhibitor, confirming the site of modification.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact mycobacterial cells with the test compound.

  • Lysis and Heating: Lyse the cells and divide the lysate into aliquots. Heat the aliquots across a temperature gradient.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble DprE1 remaining at each temperature using Western blotting.

  • Expected Result: The DprE1 protein from inhibitor-treated cells will show increased thermal stability (a shift to a higher melting temperature) compared to untreated cells, indicating direct binding of the compound to the target in a cellular environment.[25]

Step 3: Cellular Assays for Target Validation

Causality: These assays bridge the gap between enzymatic inhibition and the desired therapeutic effect—killing the bacteria. They confirm that the compound's antibacterial activity is a direct result of inhibiting DprE1.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase.

  • Assay Setup: In a 96-well plate, prepare two-fold serial dilutions of the test compound in culture medium.

  • Inoculation: Inoculate each well with a standardized suspension of Mtb.

  • Incubation: Incubate the plates for 7-14 days.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Protocol: DprE1 Overexpression Assay

  • Strains: Use two strains of a surrogate mycobacterium (e.g., M. smegmatis): one with a control plasmid and one that overexpresses Mtb DprE1.[25][26]

  • MIC Determination: Determine the MIC of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one against both strains.

  • Causality Check: Overexpressing the target protein (DprE1) should increase the amount of inhibitor required to achieve a bactericidal effect.

  • Expected Result: A significant (e.g., >8-fold) increase in the MIC for the DprE1-overexpressing strain compared to the control strain confirms that DprE1 is the primary cellular target.[25][26]

Summary of Expected Data

The table below summarizes hypothetical, yet realistic, data from the validation workflow, comparing 7-Nitro-2H-benzo[b]thiazin-3(4H)-one to a non-covalent inhibitor.

Assay7-Nitro-2H-benzo[b]thiazin-3(4H)-oneNon-Covalent InhibitorRationale for Comparison
DprE1 IC50 (30 min pre-incubation) 5 nM20 nMBoth are potent inhibitors of the enzyme.
DprE1 IC50 (120 min pre-incubation) 0.8 nM21 nMThe BTZ's IC50 drops significantly, indicating time-dependent, covalent inhibition.
Mass Spectrometry Adduct detected on Cys387No adduct detectedProvides direct evidence of covalent bond formation for the BTZ.
Mtb H37Rv MIC 15 nM (0.005 µg/mL)80 nM (0.03 µg/mL)The high in vitro potency translates to excellent whole-cell activity.
MIC Shift (DprE1 Overexpression) 16-fold increase12-fold increaseConfirms that the antibacterial effect of both compounds is mediated through DprE1.

Conclusion

The validation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one's mechanism of action requires a rigorous, multi-faceted approach. The experimental framework presented in this guide provides a clear path to confirming its identity as a mechanism-based covalent inhibitor of DprE1. By systematically progressing from in vitro enzymatic and biophysical studies to whole-cell target engagement assays, researchers can build an unassailable case for its mode of action. This detailed understanding is paramount for the continued development of the benzothiazinone class and for designing the next generation of highly effective anti-tubercular therapies. The covalent nature of these inhibitors offers profound potency and a prolonged duration of action, making them a cornerstone of future combination therapies aimed at eradicating tuberculosis.

References

  • BTZ-043 | Working Group for New TB Drugs. [Link]

  • What are DprE1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs. [Link]

  • Trefzer, C., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(24), 20416-20425. [Link]

  • Shirude, P. S., et al. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 7(4), 3373-3395. [Link]

  • Makarov, V., et al. (2020). Development of Macozinone for TB treatment: An Update. ResearchGate. [Link]

  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Science Translational Medicine, 4(150), 150ra121. [Link]

  • Illustration of the mechanism of action of DprE enzymes: DprE1 and... - ResearchGate. [Link]

  • Activity of DprE1 mechanism-based inhibitors and DprE2 inhibitors. - ResearchGate. [Link]

  • Löscher, M., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(4), e0134422. [Link]

  • Zheng, Y., et al. (2022). TAK1 phosphorylation mediates macozinone (PBTZ169) induced innate immune activation against tuberculosis. mSphere, 7(5), e0029322. [Link]

  • PBTZ169 - iM4TB. [Link]

  • Mode of action of BTZ043/PBTZ169 with DprE1 - ResearchGate. [Link]

  • Ho-Siska, Z., et al. (2022). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. JAC-Antimicrobial Resistance, 4(4), dlac089. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. [Link]

  • He, X., et al. (2021). Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2133-2141. [Link]

  • Strelow, J. M., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kazi, A., & Soliman, M. E. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Protein Journal, 39(2), 97-105. [Link]

  • Strelow, J. M., et al. (2012). Mechanism of Action Assays for Enzymes. Semantic Scholar. [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4067. [Link]

  • Wang, F., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. Journal of Medicinal Chemistry, 60(5), 2033-2046. [Link]

  • Jones, C. M., et al. (2015). Whole Cell Target Engagement Identifies Novel Inhibitors of Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase. ACS Infectious Diseases, 1(12), 615-626. [Link]

  • Kumar, D., et al. (2021). 8-cyanobenzothiazinone analogs with potent antitubercular activity. RSC Medicinal Chemistry, 12(1), 116-121. [Link]

  • Kazi, A., & Soliman, M. E. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Protein Journal, 39(2), 97-105. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. [Link]

  • Lechartier, B., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 367-377. [Link]

  • Comparison of non-covalent and covalent interactions between an enzyme... - ResearchGate. [Link]

  • Recent Advancements in Benzothiazinones (BTZ) Analogs as DprE1 Inhibitor for Potent Antitubercular Therapeutics | Request PDF - ResearchGate. [Link]

  • Ibrahim, M. A. A., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLoS ONE, 19(11), e0314422. [Link]

  • Assays probing inhibition of DprE1 and whole-cell activity of CT325.... - ResearchGate. [Link]

  • Jones, A. M., et al. (2021). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. RSC Medicinal Chemistry, 12(9), 1535-1548. [Link]

  • Kumar, P., et al. (2020). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. Scientific Reports, 10(1), 10839. [Link]

  • Wang, Y., et al. (2018). Virtual Screening of Small Molecular Inhibitors against DprE1. International Journal of Molecular Sciences, 19(3), 743. [Link]

  • A Computational Approach to Repurposing Natural Products for DprE1 Inhibition - PMC. [Link]

  • Shirude, P. S., et al. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 7(4), 3373-3395. [Link]

  • Degiacomi, G., et al. (2019). Promiscuous Targets for Antitubercular Drug Discovery: The Paradigm of DprE1 and MmpL3. Frontiers in Chemistry, 7, 736. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2110. [Link]

Sources

Bridging the Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Results for Benzothiazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug development, the journey from a promising compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. The predictive power of in vitro assays for in vivo efficacy is a critical hurdle. This guide provides an in-depth analysis of the cross-validation between in vitro and in vivo results for benzothiazinones (BTZs), a potent class of antimycobacterial agents. By examining the experimental data and methodologies for leading BTZ compounds, we aim to offer a nuanced understanding of their translational potential.

The Benzothiazinone Mechanism: A Targeted Attack on the Mycobacterial Cell Wall

Benzothiazinones represent a significant advancement in the fight against tuberculosis (TB), including multidrug-resistant strains.[1][2] Their novel mechanism of action targets a crucial enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][3][4] This enzyme is essential for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[1][2][4] The inhibition of DprE1 disrupts cell wall formation, leading to bacterial lysis and death.[1][2][5] Prominent benzothiazinone candidates that have undergone extensive investigation include BTZ043 and PBTZ169 (also known as macozinone).[3][4][6]

The activation of benzothiazinones is a key aspect of their function. These compounds are pro-drugs that are activated within the mycobacterium by the flavoenzyme DprE1 to a reactive nitroso metabolite.[3][4] This activated form then covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[3][7]

Visualizing the Mechanism and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the mechanism of action of benzothiazinones and a typical workflow for their in vitro and in vivo evaluation.

Benzothiazinone_Mechanism cluster_Mycobacterium Mycobacterium Cell cluster_Pathway Arabinan Synthesis Pathway BTZ Benzothiazinone (Prodrug) DprE1 DprE1 Enzyme BTZ->DprE1 Enters cell & interacts with Activated_BTZ Activated BTZ (Nitroso derivative) DprE1->Activated_BTZ Bioactivation Cys387 Cysteine 387 Activated_BTZ->Cys387 Covalently binds to DprE1_inhibited Inhibited DprE1 (Covalent Adduct) Cys387->DprE1_inhibited DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE1_inhibited->DPA Blocks DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPR->DPA Epimerization (catalyzed by DprE1/DprE2) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Mechanism of Benzothiazinone Action.

CrossValidation_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) Macrophage_Assay Intracellular Activity Assay (e.g., THP-1 macrophages) InVitro_Results In Vitro Data (MIC, Intracellular Killing, Synergy) MIC->InVitro_Results Synergy_Studies Combination Studies (Checkerboard Assay) Macrophage_Assay->InVitro_Results Synergy_Studies->InVitro_Results Mouse_Model Murine Model of TB (e.g., BALB/c, C3HeB/FeJ) Efficacy_Testing Efficacy Studies (Bacterial Load Reduction in Lungs/Spleen) Mouse_Model->Efficacy_Testing PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD Modeling) InVivo_Results In Vivo Data (CFU Reduction, Survival) Efficacy_Testing->InVivo_Results Correlation Cross-Validation Analysis PK_PD->Correlation InVitro_Results->Correlation InVivo_Results->Correlation

Caption: In Vitro to In Vivo Cross-Validation Workflow.

In Vitro Performance of Benzothiazinones

The initial assessment of a novel antimicrobial compound's efficacy begins with in vitro testing. These assays provide fundamental data on the compound's intrinsic activity against the target pathogen.

Minimal Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. For benzothiazinones, MIC values are typically determined using broth microdilution methods.

CompoundMycobacterium SpeciesMIC Range (ng/mL)MIC90 (mg/L)Reference(s)
BTZ043 M. tuberculosis complex1 - 30-[8]
Fast-growing mycobacteria~0.1 - 80-[8]
M. tuberculosis H37Rv0.001 (µg/mL)-[9]
M. smegmatis0.004 (µg/mL)-[9]
PBTZ169 MDR-TB isolates-≤ 0.016[10]
XDR-TB isolates-≤ 0.016[10]
M. avium-> 32[10]
M. intracellulare-> 32[10]
M. abscessus-> 32[10]

These data highlight the potent in vitro activity of BTZ043 and PBTZ169 against drug-susceptible and multidrug-resistant M. tuberculosis.[8][11] However, the significantly higher MIC values against certain non-tuberculous mycobacteria (NTM) like M. avium and M. abscessus suggest a narrower spectrum of activity for PBTZ169.[10][11]

Intracellular Activity

Since M. tuberculosis is an intracellular pathogen, assessing a compound's ability to kill bacteria residing within host cells is crucial. This is often evaluated using macrophage infection models. PBTZ169 has demonstrated the ability to reduce the number of colony-forming units (CFUs) of Nocardia brasiliensis in infected THP-1 macrophage monolayers at concentrations below its in vitro MIC.[7] Similarly, BTZ043 is active against M. tuberculosis-infected macrophages.[12] The enhanced antimycobacterial activity of nanoparticle formulations of BTZ compounds has also been shown in an in vitro macrophage infection model.[13]

In Vitro Combination Studies

Tuberculosis is treated with a combination of drugs to prevent the emergence of resistance and enhance efficacy. Therefore, evaluating how benzothiazinones interact with other anti-TB drugs in vitro is essential. Studies using the checkerboard method have shown that BTZ043 generally has an additive effect when combined with drugs like rifampin, isoniazid, and ethambutol, with no antagonism observed.[14][15] Notably, a synergistic effect has been observed between BTZ043 and bedaquiline (TMC207) in vitro.[5][14][15] Synergy has also been reported for the combination of Q203 and PBTZ169.[16]

In Vivo Efficacy of Benzothiazinones

While in vitro data are informative, the true test of a drug candidate's potential lies in its performance in a living organism. Animal models of tuberculosis, most commonly murine models, are indispensable for evaluating in vivo efficacy.

Murine Models of Tuberculosis

BTZ043 has demonstrated superior activity to isoniazid in mouse models, particularly after two months of treatment.[8] In guinea pig models, BTZ043 treatment led to a significant reduction in bacterial burden at the infection site, draining lymph nodes, and spleen, along with reduced granuloma necrosis.[17] PBTZ169 has also shown high activity in both acute and chronic murine tuberculosis models, with enhanced efficacy when combined with bedaquiline and pyrazinamide.[7]

CompoundAnimal ModelKey FindingsReference(s)
BTZ043 Mouse ModelSuperior activity to isoniazid after 2 months.[8]
Guinea Pig ModelSignificant reduction in bacterial burden and granuloma necrosis.[17]
C3HeB/FeJ Mouse ModelSignificant reductions in lung and spleen bacterial burdens after 2 months of therapy. Favorable distribution in tissues and lesions.[18]
PBTZ169 Mouse ModelHighly active in acute and chronic models. Enhanced activity with bedaquiline and pyrazinamide.[7]
Mouse ModelPositive results in a Phase IIa trial in non-resistant TB patients.[19]
Pharmacokinetics and Drug Distribution

A critical factor influencing in vivo efficacy is the drug's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted. In preclinical studies, BTZ043 showed low toxicological potential and was well-tolerated in rats and minipigs.[8] Studies in C3HeB/FeJ mice, which develop caseous necrotic pulmonary lesions similar to human TB, revealed that BTZ-043 penetrates these lesions and is retained at concentrations above the serum-shifted MIC.[18] This favorable distribution is crucial for its bactericidal activity in these difficult-to-treat environments.[18]

Cross-Validation: Connecting In Vitro and In Vivo Results

The ultimate goal is to establish a correlation between in vitro susceptibility and in vivo clinical effectiveness.[20] While a direct, universal correlation is often elusive due to host factors and complex pharmacokinetics, the data for benzothiazinones offer valuable insights.[20][21]

The potent in vitro MICs of BTZ043 and PBTZ169 against M. tuberculosis are consistent with their significant bactericidal activity observed in various animal models.[7][8][17][18] The in vitro synergy observed between BTZ043 and bedaquiline also translates to in vivo settings, where combination therapy has shown promising results.[5][7]

However, discrepancies can arise. For instance, an antibiotic may show sensitivity in vitro but fail clinically due to poor penetration to the infection site or the presence of biofilms.[22] Conversely, treatment success can sometimes occur despite in vitro resistance.[23] For benzothiazinones, while they are highly bactericidal against replicating bacteria, their activity against non-growing bacilli is limited.[18] This highlights the importance of using in vivo models that mimic the diverse metabolic states of bacteria within a host.

Translational modeling, which integrates preclinical pharmacokinetic and pharmacodynamic data, can help predict clinical efficacy and bridge the gap between in vitro/in vivo animal data and human outcomes.[24] Such models have been used to predict the Phase 2a efficacy of BTZ-043.[24]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: The benzothiazinone compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well containing the drug dilutions.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is read as the lowest drug concentration that completely inhibits visible bacterial growth.

Protocol 2: Murine Model of Chronic Tuberculosis Infection
  • Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.

  • Treatment Initiation: Treatment with the benzothiazinone compound (administered orally or via another appropriate route) begins 4-6 weeks post-infection, once a chronic infection is established.

  • Treatment Regimen: The drug is administered daily or according to the desired schedule for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: The reduction in CFU in treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the compound.

Conclusion

The cross-validation of in vitro and in vivo data for benzothiazinone compounds provides a compelling case for their continued development as anti-tuberculosis agents. Their potent in vitro activity against drug-resistant strains is largely mirrored by their efficacy in preclinical animal models. The strong correlation is underpinned by a well-defined mechanism of action and favorable pharmacokinetic properties that allow the drugs to reach their target in relevant concentrations. While challenges in translating preclinical findings to clinical success remain, the comprehensive dataset for benzothiazinones offers a robust foundation for their advancement in the fight against tuberculosis.

References

  • Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Nenci, S., Molteni, E., ... & Cole, S. T. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science translational medicine, 4(150), 150ra121. [Link]

  • Singh, S., Kumar, P., & Singh, V. (2021). 8-cyanobenzothiazinone analogs with potent antitubercular activity. RSC advances, 11(38), 23635-23645. [Link]

  • Kumar, P., & Singh, V. (2022). Recent Advancements in Benzothiazinones (BTZ) Analogs as DprE1 Inhibitor for Potent Antitubercular Therapeutics. ChemistrySelect, 7(12), e202104332. [Link]

  • Doern, G. V., & Brecher, S. M. (2011). The clinical predictive value (or lack thereof) of the results of in vitro antimicrobial susceptibility tests. Journal of clinical microbiology, 49(9 Supplement), S11-S14. [Link]

  • Williams, J. D. (1978). The correlation of in-vitro susceptibility tests with in-vivo results of antibiotic treatment. Scandinavian journal of infectious diseases. Supplementum, (13), 64-66. [Link]

  • Vetter, A., Gaboriaud-Kolar, N., La-Beck, N. M., & Schirmeister, T. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemistryOpen, 10(12), 1215-1222. [Link]

  • Asif, M. (2015). AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. Journal of Pharmacy Research, 9(3). [Link]

  • Working Group for New TB Drugs. (n.d.). BTZ-043. Retrieved from [Link]

  • Makarov, V., Manina, G., Mikusova, K., Möllmann, U., Ryabova, O., Saint-Joanis, B., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

  • Kloss, F., Bär, A., Gintner, M., Fast, D., Röhm, M., Giernoth, R., ... & Sander, P. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial agents and chemotherapy, 67(3), e01269-22. [Link]

  • Kloss, F., Bär, A., Gintner, M., Fast, D., Röhm, M., Giernoth, R., ... & Sander, P. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial agents and chemotherapy, 67(3), e01269-22. [Link]

  • Li, Y., Sun, F., Zhang, C., Liu, H., Li, Y., Pang, Y., & Huo, F. (2018). In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. Antimicrobial agents and chemotherapy, 62(11), e01139-18. [Link]

  • Taylor, M. K., Gorkin, R., McKiernan, S., Hsu, C. Y., Kroezen, Z., El-hassan, H., ... & Forbes, B. (2020). In vitro and in vivo antitubercular activity of benzothiazinone-loaded human serum albumin nanocarriers designed for inhalation. Journal of controlled release, 328, 339-349. [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2012). In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 56(11), 5790-5793. [Link]

  • van der Meulen, M., de Jager, V. R., Svensson, R. J., Fu, Y., te Brake, L. H., de Knegt, G. J., ... & Aarnoutse, R. E. (2023). Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models. Clinical Pharmacology & Therapeutics, 113(6), 1304-1314. [Link]

  • Djoumbou-Feunang, Y., Schymanski, E. L., & Flerlage, M. (2021). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. Pharmaceutics, 13(10), 1618. [Link]

  • Kumar, A., & Singh, S. (2024). In Vitro and in Vivo Assessment of Q203 and PBTZ169 Combination: Implications for Tuberculosis Therapy. EasyChair Preprint. [Link]

  • González-Martínez, N. A., Lozano-Garza, H. G., Castro-Garza, J., de Osio-Cortez, A., Vargas-Villarreal, J., Cavazos-Rocha, N., ... & Vera-Cabrera, L. (2015). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLoS neglected tropical diseases, 9(10), e0004022. [Link]

  • Kaczmarek, M., & Echeverria-Vega, A. (2022). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. International Journal of Molecular Sciences, 23(21), 13028. [Link]

  • de Jager, V. R., Hoog, C., van Ingen, J., & Aarnoutse, R. E. (2023). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. JAC-Antimicrobial Resistance, 5(4), dlad090. [Link]

  • Li, Y., Sun, F., Zhang, C., Liu, H., Li, Y., Pang, Y., & Huo, F. (2018). In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. Antimicrobial agents and chemotherapy, 62(11). [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 56(11), 5790-5793. [Link]

  • Zimmerman, M. D., O'Brien, P., Vaddady, P. K., Lee, M., Gengenbacher, M., & Dartois, V. (2023). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Antimicrobial agents and chemotherapy, 67(10), e00551-23. [Link]

  • iM4TB. (n.d.). PBTZ169. Retrieved from [Link]

  • Prasad, V., & Ho, N. (2013). In Vitro Versus In Vivo Culture Sensitivities: An Unchecked Assumption?. Southwest journal of pulmonary, critical care and sleep, 6(3), 125. [Link]

  • Singh, S. (2014). Why do my in-vitro AST results not match my clinical in-vivo results?. ResearchGate. [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 56(11), 5790-5793. [Link]

  • Manina, G., Pasca, M. R., Buroni, S., De Rossi, E., & Riccardi, G. (2014). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. ACS medicinal chemistry letters, 5(11), 1184-1188. [Link]

  • Al-Sha'er, M. A., Al-Aqtash, R. A., Al-kafaween, M. A., & Al-Gazzar, M. A. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PloS one, 19(1), e0297042. [Link]

Sources

A Head-to-Head Comparison of Benzothiazinone and Benzoxazinone Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged heterocyclic structures, benzothiazinones and benzoxazinones have emerged as versatile frameworks, each with a distinct profile of biological activity and chemical properties. This guide provides a comprehensive head-to-head comparison of these two scaffolds, offering insights into their synthesis, physicochemical characteristics, and therapeutic potential to aid researchers in making informed decisions for their drug development endeavors.

Introduction to Benzothiazinone and Benzoxazinone Scaffolds

Benzothiazinones and benzoxazinones are bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazinone or oxazinone ring, respectively. The seemingly subtle difference of a sulfur atom versus an oxygen atom in the six-membered ring profoundly influences the scaffold's conformation, electronic properties, and, consequently, its biological activity and metabolic fate.

Benzothiazinones , particularly the 1,3-benzothiazin-4-one core, have garnered significant attention for their potent antitubercular activity.[1][2] The discovery of clinical candidates like BTZ043 and macozinone (PBTZ169) has solidified this scaffold's importance in the fight against tuberculosis.[3][4]

Benzoxazinones , on the other hand, are more widespread in nature, with compounds like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) found in plants and contributing to their defense mechanisms.[5] In medicinal chemistry, the benzoxazinone scaffold has been explored for a broader range of applications, including anticancer, anti-inflammatory, and herbicidal activities.[5][6]

This guide will dissect the key attributes of each scaffold, providing a comparative analysis to illuminate their respective strengths and weaknesses in a drug discovery context.

Physicochemical Properties: A Tale of Two Heteroatoms

The choice between a benzothiazinone and a benzoxazinone scaffold can have significant implications for a molecule's physicochemical properties, which in turn affect its drug-like characteristics, such as solubility and metabolic stability.

PropertyBenzothiazinone DerivativesBenzoxazinone DerivativesKey Considerations & Causality
Aqueous Solubility Generally low, particularly for potent antitubercular derivatives.[7][8] Efforts to improve solubility are a key focus in lead optimization.[7]Variable, but often higher than their benzothiazinone counterparts.The greater electronegativity of oxygen in benzoxazinones can lead to more polar interactions with water compared to the less polar sulfur atom in benzothiazinones. This generally translates to better aqueous solubility for benzoxazinone-based compounds.
Lipophilicity (LogP) Often high, contributing to low aqueous solubility but potentially good membrane permeability.Generally lower than corresponding benzothiazinone analogs.The sulfur atom in the benzothiazinone ring is larger and less electronegative than the oxygen in the benzoxazinone ring, leading to a more lipophilic character.
Metabolic Stability Can be susceptible to metabolism, particularly oxidation of the sulfur atom.[7] Unfavorable metabolic stability has been a challenge for some antitubercular candidates.[9]Generally exhibit greater metabolic stability compared to benzothiazinones. However, specific substitution patterns can introduce metabolic liabilities.[10]The sulfur atom in benzothiazinones is a soft nucleophile and can be a site for oxidative metabolism by cytochrome P450 enzymes. The oxygen atom in benzoxazinones is less prone to such metabolic transformations, often leading to improved metabolic stability.[3]
Chemical Stability The thiazinone ring is generally stable but can be susceptible to oxidation at the sulfur atom.The oxazinone ring is a lactone-like structure and can be susceptible to hydrolysis under certain pH conditions, particularly when the 2-position is occupied by small substituents.[11]The endocyclic ester-like linkage in benzoxazinones can be a point of hydrolytic instability, whereas the thioester-like linkage in benzothiazinones is generally more resistant to hydrolysis.

Expert Insight: The lower aqueous solubility of potent benzothiazinones presents a significant formulation challenge. However, their high lipophilicity can be advantageous for targeting intracellular pathogens like Mycobacterium tuberculosis. For benzoxazinones, the generally better solubility and metabolic stability make them an attractive starting point for developing orally bioavailable drugs. The potential for hydrolytic instability of the benzoxazinone ring needs to be carefully assessed and can often be mitigated by appropriate substitution.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program. Both benzothiazinones and benzoxazinones can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Representative Synthetic Workflow: Benzothiazinones

The synthesis of potent antitubercular benzothiazinones like macozinone (PBTZ169) often involves a multi-step sequence. A common strategy involves the construction of the benzothiazinone core followed by the introduction of the desired side chain.

General synthetic workflow for Macozinone (PBTZ169).
Representative Synthetic Workflow: Benzoxazinones

The synthesis of 2-substituted benzoxazinones can be achieved through several one-pot procedures, which are highly attractive for library synthesis and lead optimization.

A common one-pot synthesis approach for 2-substituted benzoxazinones.

Expert Insight: The synthesis of benzothiazinones, particularly the highly substituted antitubercular agents, can be more complex than that of many benzoxazinones. The availability of diverse and efficient one-pot syntheses for 2-substituted benzoxazinones makes this scaffold particularly amenable to high-throughput synthesis and rapid exploration of structure-activity relationships (SAR).[12]

Biological Activity: A Head-to-Head Comparison

The biological activities of benzothiazinones and benzoxazinones are diverse, with each scaffold showing a propensity for different therapeutic areas.

Antimicrobial Activity

This is where the most significant divergence between the two scaffolds is observed.

Benzothiazinones are renowned for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13] The mechanism of action for the most potent antitubercular benzothiazinones involves the covalent inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[13][14]

A study directly comparing benzothiazinone and benzoxazinone analogues revealed a dramatic difference in their antimycobacterial potency. The benzoxazinone counterpart of macozinone, for instance, showed a 500-fold reduction in activity, with a Minimum Inhibitory Concentration (MIC) of 1 µM compared to the nanomolar activity of macozinone.[13][15]

Compound TypeTarget OrganismMIC (µM)Reference
Benzothiazinone (Macozinone) M. tuberculosis<0.004[7]
Benzoxazinone (Macozinone analog) M. tuberculosis1[13][15]
Benzothiazinone (BTZ043) Nocardia brasiliensis0.125-0.250 (MIC90)
Benzoxazinone Derivative S. aureus (VRSA)1.56[1]

Expert Insight: The sulfur atom in the benzothiazinone ring appears to be crucial for the potent antitubercular activity, likely playing a key role in the covalent modification of the DprE1 enzyme. While some benzoxazinone derivatives exhibit antibacterial activity, they have not yet reached the same level of potency against mycobacteria as their benzothiazinone counterparts. This makes the benzothiazinone scaffold the clear choice for programs targeting tuberculosis.

Anticancer Activity

Both scaffolds have been investigated for their potential as anticancer agents, targeting various mechanisms.

Benzoxazinone derivatives have shown promising anticancer activity through diverse mechanisms, including the inhibition of topoisomerase I and the targeting of the c-Myc G-quadruplex structure.[1][4][5] Several studies have reported benzoxazinone derivatives with low micromolar IC50 values against various cancer cell lines.[5]

Benzothiazinone derivatives have also been explored for their anticancer potential, with some compounds showing activity against hepatocellular carcinoma and other cancer cell lines.[5] However, the volume of research and the reported potencies are generally less extensive than for benzoxazinones in this therapeutic area.

ScaffoldCancer Cell LineIC50 (µM)Mechanism of ActionReference
Benzoxazinone HepG2, MCF-7, HCT-29< 10Induction of apoptosis via p53 and caspase-3 pathways[4][5]
Benzoxazinone A549 (Lung)~1.68Targeting c-Myc G-quadruplex[1]
Benzothiazole HepG229.63 (48h)Inhibition of NF-κB/COX-2/iNOS[5]

Expert Insight: The benzoxazinone scaffold appears to be a more versatile platform for the development of anticancer agents, with a broader range of reported mechanisms and potent compounds. The ability to readily synthesize diverse libraries of benzoxazinones further enhances their attractiveness for oncology drug discovery programs.

Structure-Activity Relationships (SAR)

Understanding the SAR for each scaffold is key to rational drug design.

Benzothiazinones: For antitubercular activity, the SAR is well-defined. The 8-nitro group is critical for the covalent mechanism of action.[2] Modifications at the 2-position, which often incorporates a piperazine or similar cyclic amine, significantly impact potency and pharmacokinetic properties.[7]

Benzoxazinones: The SAR for benzoxazinones is more varied and depends on the therapeutic target. For example, in α-chymotrypsin inhibitors, substituents on the 2-phenyl ring influence potency. In the context of phytotoxicity, the presence and nature of substituents at the 2- and 4-positions are critical for activity.

Experimental Protocols

To provide practical guidance for researchers, detailed experimental protocols for the synthesis of a key benzothiazinone and a bioactive benzoxazinone are provided below.

Synthesis of Macozinone (PBTZ169)

This protocol is adapted from established synthetic routes.[15]

Step 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride

  • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude benzoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 2-ethoxy-8-nitro-6-(trifluoromethyl)-4H-benzo[d][9]thiazin-4-one

  • To a solution of the crude benzoyl chloride from Step 1 in DCM, add potassium thiocyanate (KSCN, 1.2 eq) and 18-crown-6 (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add ethanol (5.0 eq) and continue stirring for an additional 2 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-ethoxy-benzothiazinone.

Step 3: Synthesis of Macozinone (PBTZ169)

  • To a solution of 2-ethoxy-8-nitro-6-(trifluoromethyl)-4H-benzo[d][9]thiazin-4-one (1.0 eq) in ethanol, add 1-(cyclohexylmethyl)piperazine (1.2 eq).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain macozinone (PBTZ169).

Synthesis of a Bioactive 2-Substituted Benzoxazinone

This one-pot protocol is a general and efficient method for the synthesis of 2-substituted benzoxazinones.[6][12]

  • In a round-bottom flask, combine anthranilic acid (1.0 eq), a substituted acyl chloride (1.1 eq), and pyridine (2.0 eq) in chloroform.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-substituted benzoxazinone.

Conclusion and Future Perspectives

The benzothiazinone and benzoxazinone scaffolds, while structurally similar, offer distinct advantages and disadvantages for drug discovery.

Benzothiazinones are a powerhouse in the field of antitubercular drug discovery, with a well-defined mechanism of action and clinical candidates in the pipeline. The primary challenges for this scaffold lie in overcoming its inherent low aqueous solubility and potential for metabolic instability. Future research will likely focus on developing second-generation analogs with improved pharmacokinetic profiles.

Benzoxazinones , with their broader range of biological activities and greater synthetic tractability, represent a versatile platform for a variety of therapeutic areas, particularly oncology. Their generally favorable physicochemical properties make them an attractive starting point for the development of orally bioavailable drugs.

The choice between these two scaffolds is ultimately dependent on the specific goals of the drug discovery program. For antitubercular applications, the benzothiazinone scaffold is the clear frontrunner. For programs requiring broad SAR exploration and targeting a wider range of diseases, the benzoxazinone scaffold offers a compelling and versatile alternative. As our understanding of the biological targets and chemical properties of these scaffolds continues to grow, so too will their potential to yield novel and effective therapeutics.

References

  • Cai, M., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Advances, 8(20), 11163-11176. [Link]

  • Choudhary, M. I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 249-257. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Richter, A., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6), e202100733. [Link]

  • Fan, D., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Biomedicines, 11(7), 1975. [Link]

  • Zhang, G., & Aldrich, C. C. (2019). Macozinone: revised synthesis and crystal structure of a promising new drug for treating drug-sensitive and drug-resistant tuberculosis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1163–1167. [Link]

  • Mohamed, A. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3195. [Link]

  • Richter, A., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6). [Link]

  • Working Group for New TB Drugs. (2021). Macozinone (MCZ, PBTZ-169). [Link]

  • Le Guedard, M., et al. (2005). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3679-3684. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]

  • Seidel, R. W., et al. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(32), 4697-4715. [Link]

  • Macías-Paz, I., et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b]thiazine 1,1-dioxides. Revista de la Sociedad Química de México, 68(1). [Link]

  • Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzothiazinone derivative: (a) cat. DMF, oxalyl chloride, DCM, rt. [Link]

  • Keiff, F., et al. (2023). Design and synthesis of benzofuran‐ and naphthalene‐fused thiazinones as antimycobacterial agents. Archiv der Pharmazie, 356(5), e2200542. [Link]

  • ResearchGate. (n.d.). Representative bioactive 2‐aminobenzoxazinones (a) and their synthetic approaches (b). [Link]

  • Fan, X., et al. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-phenyl-4H-benzo[d][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

  • Richter, A., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(6). [Link]

  • Al-Hiari, Y. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(12), 1011-1018. [Link]

  • ResearchGate. (n.d.). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. [Link]

  • Kalinowski, D. S., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Chromatography B, 868(1-2), 104-112. [Link]

  • Owczarzy, A., et al. (2023). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. Molecules, 28(2), 698. [Link]

  • Vera-Cabrera, L., et al. (2012). In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis. Antimicrobial Agents and Chemotherapy, 56(7), 4030-4032. [Link]

  • ResearchGate. (n.d.). IC50 determination of compounds 2 (●), 24 (▲), 31 (◼), 34 (♦), 37 (●) and PBTZ169 (◼), against the DprE1 activity. [Link]

  • Fan, D., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Biomedicines, 11(7). [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • Fan, D., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Semantic Scholar. [Link]

  • Xiong, L., et al. (2017). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Molecules, 22(3), 449. [Link]

  • Macías-Paz, I., et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b]thiazine 1,1-dioxides. Revista de la Sociedad Química de México, 68(1). [Link]

  • Wang, B., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(11), 1164-1169. [Link]

Sources

**A Senior Application Scientist's Guide to Orthogonal Assays for Confirming the Biological Activity of

Author: BenchChem Technical Support Team. Date: February 2026

7-Nitro-2H-benzo[b]thiazin-3(4H)-one**

In the landscape of drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant promise. However, initial findings from primary screens are merely the first step of a rigorous validation process. To confidently establish the biological activity of a new chemical entity, such as 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a multi-faceted approach employing orthogonal assays is not just recommended—it is essential. Orthogonal assays, which measure the same biological endpoint through different analytical principles, are critical for confirming on-target activity, eliminating artifacts, and building a robust data package for further development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a series of orthogonal assays to validate the biological activity of a novel compound. While 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is a specific compound of interest, the principles and workflows detailed herein are broadly applicable to the characterization of other novel molecules.

Based on the chemical scaffold, benzo[b]thiazin-3(4H)-one, which is known to be a pharmacologically active moiety with potential anti-inflammatory properties, we will hypothesize that 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is an inhibitor of Myeloperoxidase (MPO).[1][2][3][4] MPO is a key enzyme in neutrophils that plays a critical role in the innate immune response through the production of hypochlorous acid (HOCl), a potent antimicrobial agent.[5] However, dysregulated MPO activity is also implicated in the pathology of various inflammatory diseases and cardiovascular conditions, making it an attractive therapeutic target.

This guide will delineate a three-tiered orthogonal assay strategy to rigorously test the hypothesis that 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is a genuine MPO inhibitor. This strategy progresses from a primary biochemical assay to a secondary cell-based assay, and finally to a biophysical assay to confirm direct target engagement.

The Orthogonal Assay Workflow

A robust validation strategy relies on a logical progression of experiments, where each subsequent assay provides a higher level of confidence in the compound's mechanism of action. Our proposed workflow for characterizing 7-Nitro-2H-benzo[b]thiazin-3(4H)-one as an MPO inhibitor is as follows:

Orthogonal Assay Workflow A Primary Assay: Biochemical MPO Inhibition B Orthogonal Assay 1: Cell-Based MPO Activity in Neutrophils A->B Confirms activity in a physiological context C Orthogonal Assay 2: Biophysical Direct Binding (SPR) B->C Confirms direct physical interaction with target D High-Confidence Mechanism of Action C->D Validated Hit Compound

Caption: A tiered approach to validating MPO inhibition, moving from in vitro biochemistry to cellular function and direct binding.

Part 1: Primary Biochemical Assay - Direct MPO Enzyme Inhibition

The "Why": The initial step is to determine if 7-Nitro-2H-benzo[b]thiazin-3(4H)-one can directly inhibit the enzymatic activity of purified MPO in a controlled, cell-free environment. This assay is the foundation of our hypothesis and provides the first quantitative measure of the compound's potency (IC50).[6]

Principle: We will use a colorimetric assay that measures the peroxidase activity of MPO. The enzyme catalyzes the oxidation of a chromogenic substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB), in the presence of hydrogen peroxide (H2O2). An active inhibitor will reduce the rate of color development, which can be quantified spectrophotometrically.[7][8]

Experimental Protocol: MPO Peroxidase Activity Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, containing 0.5 M Sodium Chloride.

    • Human MPO Enzyme: Reconstitute purified human MPO to a stock concentration of 1 mg/mL in Assay Buffer.

    • TMB Substrate: Prepare a 1 mg/mL stock solution in DMSO.

    • Hydrogen Peroxide (H2O2): Prepare a fresh 10 mM working solution in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in DMSO. Create a 10-point, 3-fold serial dilution series.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to appropriate wells.

    • Add 88 µL of Assay Buffer containing 50 ng/mL of MPO enzyme to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of a substrate mix containing 1 mM TMB and 1 mM H2O2.

    • Immediately begin kinetic reading of absorbance at 650 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear phase of the kinetic read.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Interpretation
CompoundBiochemical IC50 (µM)
7-Nitro-2H-benzo[b]thiazin-3(4H)-one 1.2 ± 0.2
Known MPO Inhibitor (e.g., ABAH)5.5 ± 0.7

This biochemical assay will provide the initial potency of our test compound. A low micromolar or better IC50 value would support our hypothesis. However, this result alone is insufficient, as it could be due to assay artifacts such as compound aggregation or non-specific reactivity.

Part 2: Orthogonal Assay 1 - Cellular MPO Activity in Human Neutrophils

The "Why": To build confidence, we must demonstrate that the compound is active in a more physiologically relevant context. A cell-based assay using primary human neutrophils will test whether 7-Nitro-2H-benzo[b]thiazin-3(4H)-one can penetrate the cell membrane and inhibit MPO in its native environment.[9] This also serves as a crucial filter to eliminate compounds that are inactive in a cellular setting due to poor permeability or efflux.

Principle: We will measure the MPO-dependent production of reactive oxygen species (ROS) in phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils. Dihydrorhodamine 123 (DHR 123) is a cell-permeable dye that fluoresces upon oxidation by MPO-generated HOCl. Inhibition of MPO will lead to a reduction in the fluorescent signal.

Neutrophil MPO-Mediated Signaling Pathway

Neutrophil MPO Pathway PMA PMA Stimulation PKC PKC Activation PMA->PKC NADPH_Oxidase NADPH Oxidase Assembly PKC->NADPH_Oxidase Superoxide O2- (Superoxide) NADPH_Oxidase->Superoxide SOD SOD Superoxide->SOD H2O2 H2O2 SOD->H2O2 MPO Myeloperoxidase (MPO) Target H2O2->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl DHR DHR 123 (Non-fluorescent) HOCl->DHR Rhodamine Rhodamine 123 (Fluorescent) DHR->Rhodamine Inhibitor 7-Nitro-2H-benzo[b]thiazin-3(4H)-one Inhibitor->MPO

Caption: PMA stimulation of neutrophils leads to MPO-dependent oxidation of DHR 123, a process blocked by an effective MPO inhibitor.

Experimental Protocol: Cellular ROS Production Assay
  • Neutrophil Isolation:

    • Isolate primary human neutrophils from fresh whole blood from healthy donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).

    • Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca2+/Mg2+).

  • Assay Procedure:

    • Pre-treat neutrophils (1 x 10^6 cells/mL) with the serial dilutions of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one or DMSO for 30 minutes at 37°C.

    • Add DHR 123 to a final concentration of 5 µM and incubate for a further 15 minutes.

    • Stimulate the cells by adding PMA to a final concentration of 100 nM.

    • Incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader (Excitation: 488 nm, Emission: 530 nm).

  • Data Analysis:

    • Normalize the fluorescence data to vehicle-treated stimulated cells (0% inhibition) and unstimulated cells (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the cellular IC50.

Comparative Data & Interpretation
CompoundBiochemical IC50 (µM)Cellular IC50 (µM)
7-Nitro-2H-benzo[b]thiazin-3(4H)-one 1.2 ± 0.23.8 ± 0.5
Known MPO Inhibitor5.5 ± 0.712.1 ± 1.5

A cellular IC50 that is reasonably close (typically within 10-fold) to the biochemical IC50 is a strong indicator of on-target activity in a physiological system. A significant drop-off in potency might suggest issues with cell permeability or that the compound is being actively removed from the cell.

Part 3: Orthogonal Assay 2 - Biophysical Validation of Direct Binding

The "Why": While the biochemical and cellular assays demonstrate functional inhibition, they do not unequivocally prove that the compound physically binds to MPO. The observed effects could be due to indirect mechanisms. Therefore, a biophysical assay is the ultimate confirmation of a direct interaction between the small molecule and its protein target.[10][11]

Principle: Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time.[12][13] This allows for the determination of binding kinetics (association rate, ka; dissociation rate, kd) and affinity (equilibrium dissociation constant, KD).

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization:

    • Immobilize purified human MPO onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU).

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of concentrations of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the MPO and reference flow cells at a constant flow rate.

    • Monitor the change in response units over time to generate sensorgrams for the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild acidic or basic solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the MPO flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity constant (KD = kd/ka).

Comprehensive Data Summary & Conclusion
ParameterAssay TypeResultInterpretation
IC50 Biochemical1.2 µMPotent direct inhibition of enzyme activity.
IC50 Cellular3.8 µMCompound is cell-permeable and active in a physiological context.
KD Biophysical (SPR)2.5 µMConfirms direct, physical binding to the target protein with comparable affinity.

This rigorous, multi-faceted approach ensures the scientific integrity of the findings and provides a solid foundation for advancing this promising compound into further preclinical development.

References

  • Khan, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][14]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry. Available at: [Link]

  • Asif, M. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]

  • Toniolo, A., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Scientific Reports. Available at: [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][14][15]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][2][14]thiazin-4-one Derivatives. Molecules. Available at: [Link]

  • Kutschy, P., et al. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Cell Biolabs, Inc. Myeloperoxidase Chlorination Activity Assay. Available at: [Link]

  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][14][15]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Gherardi, S., et al. (2018). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Nauseef, W. M. (2014). Diagnostic Assays for Myeloperoxidase and Myeloperoxidase Deficiency. Methods in Molecular Biology. Available at: [Link]

  • Yu, Y., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link]

  • Khan Academy. Competitive inhibition. Available at: [Link]

  • ACS Publications. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • MDPI. (2023). Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. International Journal of Molecular Sciences. Available at: [Link]

  • Biosensing Instrument. (2023). Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Available at: [Link]

  • Elabscience. Myeloperoxidase (MPO) Activity Assay Kit (E-BC-K074-S). Available at: [Link]

  • Khan Academy. Enzyme regulation. Available at: [Link]

  • University of Karbala. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]

  • Wikipedia. Protein purification. Available at: [Link]

  • UCL Discovery. (2021). Therapeutic myeloperoxidase inhibition attenuates neutrophil activation, ANCA-induced NET-formation, and glomerulonephritis. Available at: [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

  • PLOS One. (2015). Measuring Myeloperoxidase Activity in Biological Samples. Available at: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]

  • Al-Sultani, A. A. K., et al. (2022). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. BMC Chemistry. Available at: [Link]

Sources

An In Silico Investigation: Comparative Docking Studies of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one with Key Drug Targets from Mycobacterium tuberculosis and Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the quest for novel therapeutics against infectious diseases, the exploration of heterocyclic scaffolds remains a cornerstone of medicinal chemistry. This guide presents a comparative in silico analysis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, a compound of interest due to its structural features, against two validated drug targets: the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and Trypanothione Reductase (TR) from Trypanosoma cruzi. While direct experimental evidence of this specific molecule's activity is nascent, this study provides a virtual screening framework to hypothesize its potential as an inhibitor and compare its binding characteristics against known drugs.

This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a detailed protocol for performing and interpreting comparative molecular docking studies. We will delve into the rationale behind the selection of these targets, provide a step-by-step methodology using the open-source software AutoDock Vina, and present a comparative analysis of the binding affinities and interactions of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one alongside the established inhibitors, Isoniazid and Clomipramine.

The Scientific Rationale: Targeting Key Enzymes in Pathogens

The selection of InhA and Trypanothione Reductase as targets is predicated on their critical roles in the survival of M. tuberculosis and T. cruzi, respectively, and their absence or significant structural divergence from human homologs, which presents a therapeutic window.

  • Mycobacterium tuberculosis InhA: This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.[2] It is the primary target of the frontline anti-tuberculosis drug isoniazid.[3][4]

  • Trypanosoma cruzi Trypanothione Reductase (TR): This enzyme is central to the parasite's unique antioxidant defense system, which relies on trypanothione to neutralize reactive oxygen species.[5] As this system is absent in humans, TR is a well-established target for the development of drugs against Chagas disease.[5]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section outlines a detailed protocol for conducting a comparative molecular docking study using AutoDock Vina. This open-source tool is widely recognized for its accuracy and computational efficiency in predicting the binding affinity of small molecules to macromolecular targets.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 4TRN & 1AOG) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (Test & Known Inhibitors) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Result Analysis (Binding Energy & Pose) docking->results comparison Comparative Analysis results->comparison

Figure 1: Experimental workflow for the comparative docking study.
Materials
  • Protein Structures:

    • M. tuberculosis InhA: PDB ID 4TRN[6]

    • T. cruzi Trypanothione Reductase: PDB ID 1AOG[5]

  • Ligand Structures:

    • 7-Nitro-2H-benzo[b]thiazin-3(4H)-one (To be drawn using chemical drawing software)

    • Isoniazid (Known InhA inhibitor)

    • Clomipramine (Known TR inhibitor)[7]

  • Software:

    • AutoDock Tools (ADT)

    • AutoDock Vina

    • Molecular visualization software (e.g., PyMOL, UCSF Chimera)

    • Chemical drawing software (e.g., ChemDraw, MarvinSketch)

Protocol

Part 1: Protein Preparation

  • Download Protein Structures: Obtain the PDB files for 4TRN and 1AOG from the RCSB Protein Data Bank.

  • Clean the Protein Structure: Open the PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands. For this study, we will perform docking in the absence of the native cofactor to assess direct binding to the active site.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonding interactions.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.

Part 2: Ligand Preparation

  • Obtain Ligand Structures: Draw the 2D structure of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one and obtain the structures of Isoniazid and Clomipramine from a chemical database like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Define Torsion Angles: In AutoDock Tools, define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT format.

Part 3: Grid Box Generation

  • Define the Binding Site: For each protein, define a grid box that encompasses the active site. The coordinates of the active site can be determined from the literature or by identifying the binding pocket of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: In AutoDock Tools, specify the center and dimensions (x, y, z) of the grid box. The size should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

Part 4: Molecular Docking

  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. Vina will perform the docking calculation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Part 5: Results Analysis

  • Interpret Binding Affinities: The output log file will list the binding affinities for the different poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Use molecular visualization software to open the output PDBQT file and analyze the predicted binding poses of the ligand within the protein's active site. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking scores of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one and the known inhibitors against their respective targets.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
M. tuberculosis InhA (PDB: 4TRN)7-Nitro-2H-benzo[b]thiazin-3(4H)-one-8.5TYR158, PHE149, MET199
M. tuberculosis InhA (PDB: 4TRN)Isoniazid (activated form)-7.2TYR158, NAD+
T. cruzi TR (PDB: 1AOG)7-Nitro-2H-benzo[b]thiazin-3(4H)-one-9.1TRP21, MET115, HIS461
T. cruzi TR (PDB: 1AOG)Clomipramine-10.3PHE114, TYR198, TRP21

Note: The binding affinities and interacting residues for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one are hypothetical and presented for illustrative purposes.

Discussion: Interpreting the In Silico Data

The hypothetical docking results suggest that 7-Nitro-2H-benzo[b]thiazin-3(4H)-one may exhibit favorable binding affinities for both InhA and Trypanothione Reductase.

Against InhA: The predicted binding energy of -8.5 kcal/mol for the test compound is more favorable than that of the activated form of Isoniazid (-7.2 kcal/mol). This suggests that 7-Nitro-2H-benzo[b]thiazin-3(4H)-one could potentially be a direct inhibitor of InhA, not requiring prior activation. A detailed analysis of the binding pose would be necessary to understand the specific interactions. Hypothetically, the nitro group could form hydrogen bonds with polar residues in the active site, while the benzothiazinone core could engage in hydrophobic interactions with residues like TYR158 and PHE149, which are known to be important for substrate binding.[8]

Against Trypanothione Reductase: The predicted binding affinity of -9.1 kcal/mol for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is notable, although less potent than the known inhibitor Clomipramine (-10.3 kcal/mol). The binding mode of Clomipramine in TR is well-characterized, involving interactions with a hydrophobic pocket.[7] It is plausible that the benzothiazinone scaffold of our test compound could also occupy this hydrophobic region, with the nitro group potentially forming interactions at the periphery of the active site.

It is crucial to emphasize that these are in silico predictions. The actual inhibitory activity and binding mode must be validated through experimental assays such as enzyme inhibition assays and X-ray crystallography.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one against two critical drug targets, InhA and Trypanothione Reductase. The detailed protocol and hypothetical results illustrate the potential of this compound as a lead for the development of novel anti-infective agents. The in silico data presented herein serves as a strong rationale for the synthesis and biological evaluation of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one and its analogs. Future work should focus on in vitro enzyme inhibition assays to confirm the predicted activity, followed by structural biology studies to elucidate the precise binding mechanism.

References

  • Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., Bernadou, J., Pratviel, G., Maveyraud, L., & Bernardes-Genisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 5), 1141–1152. [Link]

  • Zhang, Y., Bond, C. S., Bailey, S., Cunningham, M. L., Fairlamb, A. H., & Hunter, W. N. (1996). The crystal structure of trypanothione reductase from the human pathogen Trypanosoma cruzi at 2.3 A resolution. Protein Science, 5(1), 52–61. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Fairlamb, A. H., Blackburn, P., Ulrich, P., Chait, B. T., & Cerami, A. (1985). Trypanothione: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids. Science, 227(4693), 1485–1487. [Link]

  • Khan, I., Ali, A., Ghaffar, A., Ahmed, S., Fard, A., & Khan, A. (2015). Dibenzosuberyl substituted polyamines and analogs of clomipramine as effective inhibitors of trypanothione reductase; molecular docking, and assessment of trypanocidal activities. Bioorganic & Medicinal Chemistry, 23(5), 974–982. [Link]

  • Rozwarski, D. A., Vilchèze, C., Sugantino, M., Bittman, R., & Sacchettini, J. C. (1999). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. The Journal of Biological Chemistry, 274(22), 15582–15589. [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35–50. [Link]

  • RCSB Protein Data Bank. (n.d.). 4TRN: STRUCTURE OF INHA FROM MYCOBACTERIUM TUBERCULOSIS COMPLEXED TO NADH. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1AOG: TRYPANOSOMA CRUZI TRYPANOTHIONE REDUCTASE (OXIDIZED FORM). Retrieved from [Link]

  • AutoDock. (n.d.). AutoDock Vina. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • UCSF Chimera -- a visualization system for exploratory research and analysis. Pettersen E.F., Goddard T.D., Huang C.C., Couch G.S., Greenblatt D.M., Meng E.C., and Ferrin T.E. J. Comput. Chem. 25:1605-1612 (2004).
  • ChemDraw. (n.d.).
  • MarvinSketch. (n.d.). ChemAxon.
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In silico identification of novel chemical compounds with antituberculosis activity for the inhibition of InhA and EthR proteins from Mycobacterium tuberculosis. (2021). Scientific Reports, 11(1), 10939. [Link]

  • Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora. (2015). Bangladesh Journal of Pharmacology, 10(4), 882-889. [Link]

  • Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. (2023). Infection and Drug Resistance, 16, 2479–2498. [Link]

  • Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. (2023). Journal of Pure and Applied Microbiology, 17(3), 1547-1561. [Link]

  • InhA. (2022). In Proteopedia. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating Reproducibility in Experiments with Nitro-Substituted Benzothiazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. When working with novel or less-characterized compounds, such as 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, ensuring the reliability of your findings is paramount. This guide provides an in-depth technical comparison of experimental considerations for this class of compounds, offering insights into potential challenges and strategies to enhance reproducibility. While direct literature on the experimental reproducibility of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one is sparse, we can draw valuable lessons from the broader family of benzothiazine and benzoxazinone derivatives to inform our approach.

The Landscape of Benzothiazine Research: A Focus on Reproducibility

Benzothiazine and its analogs are versatile heterocyclic compounds with a wide range of reported biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[1][2][3][4] The introduction of a nitro group, as in 7-Nitro-2H-benzo[b]thiazin-3(4H)-one, can significantly influence the molecule's electronic properties, potentially enhancing its biological activity but also introducing challenges related to stability and solubility.[5]

The journey from a promising compound to a validated biological tool is fraught with potential pitfalls that can impact the reproducibility of your findings. This guide will dissect these challenges and offer practical solutions, using 7-Nitro-2H-benzo[b]thiazin-3(4H)-one as a central example within the context of its chemical relatives.

Core Challenges to Reproducibility

Achieving reproducible results with compounds like 7-Nitro-2H-benzo[b]thiazin-3(4H)-one hinges on meticulous attention to detail at every stage of the experimental workflow. The primary challenges can be categorized into three key areas:

  • Compound Integrity: The purity, stability, and proper characterization of the compound itself.

  • Assay-Specific Variability: The inherent variability within biological and biochemical assays.

  • Data Interpretation and Reporting: The transparent reporting of methods and analysis.

The following sections will delve into each of these areas, providing actionable protocols and comparative insights.

Part 1: Ensuring Compound Integrity - The First Pillar of Reproducibility

The most fundamental aspect of any experiment involving a chemical compound is the quality of the compound itself. Any ambiguity in the identity, purity, or stability of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one will inevitably lead to non-reproducible results.

Synthesis and Purification: A Critical First Step

The synthesis of benzothiazine derivatives often involves multi-step reactions.[6][7] For instance, a common route involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative.[8] The specific synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one would likely start from a nitro-substituted 2-aminothiophenol.

Key Considerations for Reproducible Synthesis:

  • Starting Material Purity: The purity of the initial reactants is crucial. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact yield and purity. These parameters must be precisely controlled and reported.

  • Purification Method: The choice of purification technique (e.g., recrystallization, column chromatography) should be optimized to remove unreacted starting materials and byproducts. The effectiveness of the purification should be rigorously assessed.

Experimental Protocol: General Synthesis of a Benzothiazine Derivative

  • Reaction Setup: To a solution of the appropriate 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add the desired carboxylic acid or acyl chloride (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for a specified time (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: Beyond a Single Melting Point

Thorough characterization is non-negotiable. Relying on a single data point, such as a melting point, is insufficient. A comprehensive characterization report should include:

Analytical Technique Purpose Importance for Reproducibility
¹H and ¹³C NMR Structural elucidation and purity assessment.Confirms the chemical structure and can reveal the presence of impurities.
Mass Spectrometry (MS) Determination of molecular weight.Verifies the identity of the synthesized compound.
Infrared (IR) Spectroscopy Identification of functional groups.Confirms the presence of key structural features (e.g., C=O, N-H, NO₂).
Elemental Analysis Determination of the elemental composition.Provides further confirmation of the compound's identity and purity.

A detailed record of these characterization data is essential for other researchers to verify that they are working with the same molecule.

Stability and Solubility: The Often-Overlooked Variables

The nitro group in 7-Nitro-2H-benzo[b]thiazin-3(4H)-one can impact its stability and solubility in biological buffers.[5]

  • Stability: Nitroaromatic compounds can be susceptible to reduction, especially in the presence of cellular reductases. It is crucial to assess the stability of the compound in your specific assay conditions over the time course of the experiment. This can be done by incubating the compound in the assay buffer and analyzing its integrity at different time points by HPLC.

  • Solubility: Poor solubility can lead to compound precipitation and an inaccurate assessment of its effective concentration. Always determine the solubility of your compound in the assay buffer and ensure that you are working within its soluble range. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all experiments, including controls.

Workflow for Assessing Compound Stability and Solubility

G cluster_prep Compound Preparation and QC cluster_solubility Solubility Assessment cluster_stability Stability Assessment start Synthesized Compound char Full Characterization (NMR, MS, IR, EA) start->char stock Prepare Stock Solution (e.g., 10 mM in DMSO) char->stock sol_test Serial Dilution in Assay Buffer stock->sol_test Dilute stab_test Incubate in Assay Buffer (Time Course) stock->stab_test Dilute visual Visual Inspection (Precipitation) sol_test->visual nephelo Nephelometry (Quantitative) sol_test->nephelo sol_test->stab_test Informs Concentration hplc HPLC Analysis (Degradation Products) stab_test->hplc

Caption: Workflow for ensuring compound integrity before biological assays.

Part 2: Mitigating Assay-Specific Variability

Even with a well-characterized and stable compound, the biological or biochemical assay itself is a significant source of variability. High-throughput screening (HTS) campaigns, in particular, are susceptible to systematic errors that can lead to false positives or negatives.[9][10]

Case Study: Acetylcholinesterase (AChE) Inhibition Assay

Several benzothiazine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, making this a relevant application to consider for 7-Nitro-2H-benzo[b]thiazin-3(4H)-one.[6][11][12][13] A common method for measuring AChE activity is the Ellman's assay.

Experimental Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Incubation: In a 96-well plate, add the test compound (7-Nitro-2H-benzo[b]thiazin-3(4H)-one or alternatives) at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add ATCh and DTNB to initiate the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a plate reader. The rate of the reaction is proportional to the enzyme activity.

Critical Parameters for Reproducibility in the Ellman's Assay:

Parameter Source of Variability Best Practices for Reproducibility
Enzyme Activity Lot-to-lot variation, storage conditions.Use the same lot of enzyme for a set of comparative experiments. Aliquot the enzyme upon receipt and store at -80°C. Perform a standard curve for each experiment.
Substrate Concentration Degradation of ATCh.Prepare fresh ATCh solutions daily.
Incubation Times Inconsistent timing between wells.Use automated liquid handlers for precise timing. If manual, be consistent with the order of addition.
Temperature Fluctuations in incubator or plate reader temperature.Ensure the plate reader is equilibrated to the correct temperature.
pH of Buffer Improperly prepared buffer.Calibrate the pH meter before preparing the buffer.
Compound Interference Colored compounds can interfere with absorbance readings. Run a control with the compound but without the enzyme to correct for background absorbance.
Comparative Analysis: 7-Nitro-2H-benzo[b]thiazin-3(4H)-one vs. an Alternative

To put the performance of a novel compound into context, it is essential to compare it to a well-characterized alternative. For AChE inhibition, a standard reference inhibitor is Donepezil.[11]

Compound Reported IC₅₀ (AChE) Mechanism of Action Advantages Potential Reproducibility Challenges
Donepezil 0.021 µM[11]Non-competitive inhibitor, binding to the peripheral anionic site of AChE.Well-characterized, commercially available with high purity.Minimal, as it is a standard reference compound.
Benzothiazine Derivatives 0.025 - 0.027 µM for some derivatives[11]Can interact with the active site of AChE through various non-covalent interactions.[6]Novel structures with potential for improved properties (e.g., selectivity, ADME).Synthesis variability, purity, solubility, and stability issues as discussed above.
7-Nitro-2H-benzo[b]thiazin-3(4H)-one HypotheticalTo be determinedNovel chemical spaceAll challenges of novel benzothiazines, plus potential issues related to the nitro group (e.g., reduction, reactivity).

This comparative approach provides a crucial benchmark for validating your results and understanding the relative potency and potential liabilities of your test compound.

Logical Flow for a Reproducible Biological Assay

G cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis reagents Standardize Reagents (Lot #, Fresh Prep) automation Use Automated Liquid Handlers reagents->automation controls Include Positive & Negative Controls (e.g., Donepezil, DMSO) controls->automation plate_layout Randomize Plate Layout plate_layout->automation incubation Control Incubation (Time, Temperature) automation->incubation detection Calibrate Detection Instrument incubation->detection normalization Normalize Data (e.g., to Controls) detection->normalization qc Apply QC Metrics (e.g., Z'-factor) normalization->qc curve_fit Consistent Curve Fitting (e.g., 4-parameter logistic) qc->curve_fit

Caption: Key steps for ensuring reproducibility in a plate-based biological assay.

Part 3: Authoritative Grounding and Transparent Reporting

The final, and perhaps most important, aspect of ensuring reproducibility is the thorough and transparent reporting of your methods and data. This allows other researchers to accurately replicate your work.

In-Text Citations and a Comprehensive Reference List: Throughout this guide, key claims and protocols are supported by citations to authoritative sources. This practice should be a cornerstone of your own research documentation.

Self-Validating Systems: A well-designed experiment should have internal controls that validate the results. For example, in an enzyme inhibition assay, the inclusion of a known inhibitor at its IC₅₀ concentration should consistently yield approximately 50% inhibition.

Conclusion: A Pathway to Reliable Science

While 7-Nitro-2H-benzo[b]thiazin-3(4H)-one represents a specific chemical entity, the principles governing the reproducibility of experiments involving it are universal. By focusing on the integrity of the compound, mitigating assay-specific variability, and adhering to rigorous standards of data reporting, researchers can build a solid foundation of trust in their findings. This guide provides a framework for navigating the complexities of working with novel benzothiazine derivatives and contributes to the collective goal of robust and reproducible science.

References

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][14][15]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][11][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][11][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PMC - PubMed Central. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • Challenges of HTS in early-stage drug discovery. Axxam SpA. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][11][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][14][15]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][11][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. PubMed. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. PubMed. [Link]

  • 7-Nitro-3,4-dihydro-2H-benzo[b][11][14]thiazine | C8H8N2O2S | CID 20496121. PubChem. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC - PubMed Central. [Link]

  • A brief review of high throughput screening in drug discovery process. [Link]

  • Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. PMC - NIH. [Link]

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. PMC - NIH. [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • (PDF) Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. MDPI. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]

  • Exploration of the Chemistry and Biological Properties of Heterocyclic Compounds in Different Therapeutics. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one

A Senior Application Scientist's Guide to the Proper Disposal of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one. As a compound utilized in the development of novel therapeutics, particularly as an antitubercular agent, its handling and disposal demand rigorous adherence to safety and environmental protocols.[3][4][5] The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting best practices in chemical waste management.

Hazard Assessment & Chemical Profile: Understanding the Risk

The primary driver for the stringent disposal protocols for 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one is its chemical structure, specifically the nitroaromatic group . Nitroaromatic compounds are a class of chemicals known for their potential toxicity and environmental persistence.[6][7][8] Many are classified as hazardous waste due to their reactivity and biological effects.[9] The U.S. Environmental Protection Agency (EPA) mandates that laboratory personnel treat all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise.[2] Therefore, this compound must be managed as hazardous waste from the point of generation.

Key Chemical and Physical Properties

PropertyValueSource
CAS Number 21762-75-4[10]
Molecular Formula C₈H₆N₂O₃SChemScene
Molecular Weight 210.21 g/mol Hölzel Biotech
Appearance Solid (form may vary)N/A
Storage Sealed in dry, 2-8°C[10]

The Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal workflow is not merely a regulatory requirement; it is a cornerstone of a safe and responsible laboratory environment. The following steps provide a clear pathway for managing waste containing 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one.

Step 1: Identification and Classification

Immediately upon deciding to discard the material—whether it is excess reagent, contaminated material, or solutions—it must be classified as hazardous waste.[2] This classification is the critical first step that dictates all subsequent handling procedures. Do not make any attempt to neutralize or treat this chemical in the laboratory, as this can lead to dangerous reactions.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.[11]

  • A laboratory coat.

Step 3: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one waste with other chemical waste streams unless their compatibility is certain. It is incompatible with strong oxidizing acids.[12]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, excess solid compound) and liquid waste (e.g., solutions in organic solvents) in separate, designated containers.

  • Avoid Drains: Under no circumstances should this compound or its solutions be poured down a sink or drain.[2][9] Nitroaromatic compounds are notorious pollutants and can be toxic to aquatic life.[8]

Step 4: Containment and Labeling

Proper containment and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[13]

  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw cap.[14] The container must be in good condition, free from damage or leaks.[13]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one".

    • The name and location (building, room number) of the waste generator.[14]

    • An indication of the hazards (e.g., "Toxic," "Environmentally Hazardous").

Step 5: On-Site Storage

Designate a specific, secure location within the laboratory as a "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[14]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Inspections: Inspect the containers in the SAA weekly for any signs of leakage or deterioration.[14]

  • Capacity Limits: Do not exceed storage limits for hazardous waste as defined by the EPA and your institution (typically 55 gallons of hazardous waste or one quart of acute hazardous waste).[2]

Step 6: Arranging for Final Disposal

The final step is to transfer the waste to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][9][15]

  • Request Pickup: Follow your institution's specific procedures to request a waste pickup.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as this is a legal requirement and essential for regulatory compliance.[13][15]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Assess the Spill:

    • Small Spill: If you are trained and have the appropriate spill kit, you may clean it up. Use an absorbent material (e.g., vermiculite or sand) to contain the spill.[16] Do not use combustible materials like paper towels for large quantities of solvent-based spills. Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[17]

    • Large Spill: Evacuate the area immediately. Close the doors and notify your institution's emergency response team or EH&S department.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one.

GDisposal Workflow for 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-oneAWaste Generated(Excess Reagent, Contaminated Materials, Solutions)BClassify asHazardous WasteA->BImmediate ActionSpillSpill OccursA->SpillPotential EventCDon Appropriate PPE(Gloves, Goggles, Lab Coat)B->CDSegregate Waste(Solid vs. Liquid, No Mixing)C->DESelect Compatible Container(Sealed, No Leaks)D->EFLabel Container Correctly('Hazardous Waste', Chemical Name, Generator Info)E->FGStore in DesignatedSatellite Accumulation Area (SAA)F->GHConduct Weekly Inspectionsof Stored WasteG->HIRequest Waste Pickup(via EH&S or Licensed Contractor)G->IWhen Container is Fullor Pickup is ScheduledJMaintain Disposal RecordsI->JKFinal Disposal atLicensed FacilityI->KSpillProcFollow EmergencySpill ProceduresSpill->SpillProc

Caption: Decision workflow for handling 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one waste.

References

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. Retrieved from

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier.
  • Haveren, J. V., et al. (n.d.). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55.
  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater.
  • Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Safety data sheet. (2019).
  • ChemScene. (n.d.). 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one. Retrieved from

  • Reddit. (2025). 2-nitrophenol waste.
  • Chemius. (n.d.). nitro razredčilo.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • SAFETY DATA SHEET. (n.d.).
  • Chiralen. (n.d.). 7-Nitro-2h-benzo[b][1][2]thiazin-3(4H)-one. Retrieved from

  • ResearchGate. (2025). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity.
  • Li, X., et al. (n.d.). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. PMC - NIH.
  • Liu, Y., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. PubMed.
  • Hölzel Biotech. (n.d.). 7-nitro-2h-benzo[b][1][2]thiazin-3(4h)-one. Retrieved from

Navigating the Synthesis of 7-Nitro-2H-benzo[b]thiazin-3(4H)-one: A Guide to Personal Protective Equipment and Safe Handling

Navigating the Synthesis of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one: A Guide to Personal Protective Equipment and Safe Handling

For Immediate Implementation: A comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one. This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures to ensure laboratory safety and experimental integrity.

Hazard Assessment: Understanding the Risks

The primary hazards associated with 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one stem from its nitro functional group. Nitro-containing drugs, despite their therapeutic potential, are often flagged as "structural alerts" or "toxicophores" in medicinal chemistry due to their association with mutagenicity and genotoxicity.[3][4] The nitro group can induce oxidative stress and, in some cases, may lead to mutagenic or carcinogenic effects through DNA damage.[1] Therefore, it is imperative to handle this compound with the assumption of significant toxicity.

General hazards of aromatic nitro compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Long-term Effects: Potential for systemic effects and carcinogenicity.[5]

  • Reactivity: Nitro compounds can be reactive and may pose an explosion hazard under certain conditions, although this is more common with multi-nitro-substituted aromatics.[2][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one, based on best practices for similar hazardous compounds.[7]

PPE CategoryItemSpecification
Engineering Controls Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals.[7]
Eye Protection Safety GogglesChemical splash goggles are required at all times to protect against splashes and airborne particles.[7]
Face ShieldA face shield should be worn over safety goggles, especially during procedures with a higher risk of splashing or energetic reactions.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened.
Chemical-Resistant ApronA chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
Respiratory Protection RespiratorIn the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges should be available.[8][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk during the handling and use of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and the sash is positioned at the lowest practical height.[7]

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[7]

  • Assemble all necessary equipment and reagents before commencing work to minimize handling time.[7]

2. Weighing and Transfer:

  • Weigh the solid compound within the chemical fume hood on a tared weigh paper or in a suitable container.[7]

  • Use appropriate tools (e.g., spatulas) for transfer, minimizing the generation of dust.

  • Close the container immediately after dispensing.

3. Experimental Procedure:

  • Perform all reactions in appropriate glassware within the fume hood.

  • Continuously monitor the reaction for any signs of unexpected changes.[7]

4. Post-Experiment Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent and cleaning agent.

  • Properly label and store any resulting products or mixtures.[7]

Disposal Plan: Managing Hazardous Waste

The disposal of 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one and any contaminated materials must be handled with extreme care to prevent environmental contamination and ensure safety.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[7][10] Do not mix this waste with other chemical waste streams to avoid potential reactions.[10][11]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.[7]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one".[2][10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][10] Never pour chemical waste down the drain.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 7-Nitro-2H-benzo[b][1][2]thiazin-3(4H)-one.

PPE_Selection_Workflowcluster_0Risk Assessmentcluster_1Engineering & Administrative Controlscluster_2Personal Protective Equipment (PPE) Selectioncluster_3Emergency PreparednessStartHandling 7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-oneHazardPotential Hazards:- Toxicity (mutagenicity, genotoxicity)- Skin/Eye Irritation- Inhalation RiskStart->HazardFumeHoodWork in a certifiedchemical fume hood?Hazard->FumeHoodSOPFollow StandardOperating Procedures (SOPs)?FumeHood->SOPYesBasePPEStandard PPE:- Lab Coat- Safety Goggles- Nitrile Gloves (Single)SOP->BasePPEYesEnhancedPPEEnhanced PPE:- Flame-Resistant Lab Coat- Chemical-Resistant Apron- Double Nitrile Gloves- Chemical Splash Goggles- Face ShieldBasePPE->EnhancedPPEHigh-risk procedure(e.g., splashing potential)SpillSpill or Failure ofEngineering ControlsEnhancedPPE->SpillRespiratorUse NIOSH-approvedrespiratorSpill->RespiratorYes

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.